dapdiamide A
描述
属性
分子式 |
C12H20N4O5 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-3-[[(E)-4-amino-4-oxobut-2-enoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C12H20N4O5/c1-6(2)10(12(20)21)16-11(19)7(13)5-15-9(18)4-3-8(14)17/h3-4,6-7,10H,5,13H2,1-2H3,(H2,14,17)(H,15,18)(H,16,19)(H,20,21)/b4-3+/t7-,10-/m0/s1 |
InChI 键 |
JAGLEOBXISHNNM-BRUQVKLWSA-N |
产品来源 |
United States |
Foundational & Exploratory
Dapdiamide A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dapdiamide A is a naturally occurring tripeptide antibiotic produced by the bacterium Pantoea agglomerans strain CU0119.[1][2] It belongs to a family of related compounds, the dapdiamides, which are characterized by a central L-2,3-diaminopropionic acid (DAP) core. This compound exhibits antimicrobial activity, notably against the plant pathogen Erwinia amylovora and the opportunistic fungal pathogen Candida albicans.[1] Its mechanism of action is believed to involve the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the biosynthesis of the bacterial and fungal cell wall.[3] This document provides an in-depth technical overview of this compound, including its natural source, biosynthesis, mechanism of action, antimicrobial activity, and detailed experimental protocols for its study.
Natural Source and Biosynthesis
This compound is a secondary metabolite produced by Pantoea agglomerans strain CU0119, a Gram-negative bacterium belonging to the Enterobacteriaceae family.[1][2] The biosynthesis of this compound is orchestrated by a dedicated gene cluster containing nine open reading frames (ORFs).[1] This cluster encodes all the necessary enzymatic machinery for the assembly of the molecule from its constituent precursors.
The biosynthetic pathway of this compound is notable for its use of two unconventional ATP-dependent amide ligases, DdaG and DdaF, which operate sequentially to form the two amide bonds in the molecule.[3]
Biosynthetic Pathway of this compound:
Mechanism of Action: Inhibition of GlcN-6-P Synthase
The proposed mechanism of action for this compound involves the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase (GlmS), a crucial enzyme in the hexosamine biosynthetic pathway. This pathway is essential for the formation of UDP-N-acetylglucosamine, a vital precursor for cell wall components in both bacteria and fungi.[3]
It is hypothesized that this compound acts as a prodrug. After entering the target cell, it is cleaved to release Nβ-fumaramoyl-DAP. This active molecule then irreversibly inhibits GlcN-6-P synthase by covalently modifying a cysteine residue in the glutamine-binding site of the enzyme, thereby blocking its catalytic activity.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against both bacteria and fungi. The primary target reported in the initial studies was the plant pathogenic bacterium Erwinia amylovora, the causative agent of fire blight. Activity against the opportunistic human fungal pathogen Candida albicans has also been noted.
Table 1: Antimicrobial Spectrum of this compound
| Microorganism | Type | Activity | Reference |
| Erwinia amylovora | Bacterium | Active | [1] |
| Candida albicans | Fungus | Active | [1] |
Note: Specific Minimum Inhibitory Concentration (MIC) values are not extensively reported in the initial discovery literature. Further studies are required to establish a comprehensive quantitative antimicrobial profile.
Experimental Protocols
Isolation and Purification of this compound from Pantoea agglomerans CU0119
The following protocol is a general guideline for the isolation and purification of this compound from a culture of P. agglomerans CU0119 expressing the biosynthetic gene cluster.
Detailed Steps:
-
Culture Growth: Inoculate a suitable liquid medium (e.g., a minimal medium to promote secondary metabolite production) with P. agglomerans CU0119 or an E. coli strain heterologously expressing the dapdiamide biosynthetic gene cluster. Incubate with shaking at an appropriate temperature (e.g., 28-30°C) for a period sufficient for antibiotic production (typically 48-72 hours).
-
Cell Removal: Pellet the bacterial cells by centrifugation. The supernatant, which contains the secreted this compound, is collected for further processing.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a solid-phase extraction column (e.g., C18). Wash the column with water to remove salts and polar impurities.
-
Elution: Elute the dapdiamides from the column using a stepwise or gradient elution with an organic solvent such as methanol or acetonitrile.
-
Bioassay-Guided Fractionation: Test the collected fractions for antimicrobial activity against a susceptible indicator organism, such as Erwinia amylovora. This allows for the identification of the fractions containing the active compounds.
-
High-Performance Liquid Chromatography (HPLC): Pool the active fractions and subject them to further purification by reversed-phase HPLC to isolate pure this compound.
Identification of the Dapdiamide Biosynthetic Gene Cluster
The identification of the gene cluster responsible for dapdiamide biosynthesis was achieved through a combination of genomic library construction, screening, and transposon mutagenesis.[1]
Workflow for Gene Cluster Identification:
Key Methodologies:
-
Cosmid Library Construction: Genomic DNA from P. agglomerans CU0119 is partially digested and ligated into a cosmid vector to create a library of clones, each containing a large fragment of the bacterial genome.
-
Heterologous Expression and Screening: The cosmid library is transformed into a suitable host, such as E. coli. The resulting clones are then screened for the production of antimicrobial compounds active against an indicator strain like E. amylovora.
-
Transposon Mutagenesis: An active cosmid clone is subjected to transposon mutagenesis. This process involves the random insertion of a transposon (a mobile genetic element) into the DNA of the cosmid.
-
Loss-of-Function Screening: The library of transposon-mutagenized cosmids is screened again for antimicrobial activity. Clones that have lost the ability to produce the antibiotic are selected.
-
Sequencing and Analysis: The DNA flanking the transposon insertion site in the inactive mutants is sequenced. By mapping these insertion sites, the genes essential for antibiotic production can be identified, thereby delineating the biosynthetic gene cluster.
Biochemical Characterization of DdaG and DdaF
The enzymatic activities of the amide ligases DdaG and DdaF can be characterized using in vitro assays with purified enzymes.
Experimental Protocol for DdaG and DdaF Activity Assay:
-
Enzyme Purification: The genes encoding DdaG and DdaF are cloned into expression vectors and the proteins are overexpressed in a suitable host (e.g., E. coli). The enzymes are then purified to homogeneity using standard chromatographic techniques.
-
Reaction Mixture: A typical reaction mixture contains:
-
Purified DdaG or DdaF enzyme
-
Substrates (Fumarate and DAP for DdaG; Nβ-fumaramoyl-DAP and an amino acid for DdaF)
-
ATP and MgCl₂
-
A suitable buffer (e.g., HEPES)
-
-
Incubation: The reaction is incubated at a controlled temperature.
-
Analysis: The reaction products can be analyzed by various methods, such as HPLC or LC-MS, to detect the formation of the expected amide products.
Conclusion
This compound represents an interesting class of natural product antibiotics with a unique biosynthetic pathway and a promising mechanism of action. Further research into its full antimicrobial spectrum, in vivo efficacy, and potential for synthetic modification could lead to the development of novel anti-infective agents. The detailed methodologies provided in this guide offer a foundation for researchers to further explore the biology and therapeutic potential of this compound.
References
The Discovery and Isolation of Dapdiamide A from Pantoea agglomerans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapdiamide A is a tripeptide antibiotic discovered from the bacterium Pantoea agglomerans strain CU0119.[1][2] This novel natural product is part of a larger family of related compounds, the dapdiamides, which exhibit promising antibacterial activity. The discovery of this compound was the result of a systematic screening of a genomic DNA library from P. agglomerans against the plant pathogen Erwinia amylovora, the causative agent of fire blight in apples and pears.[1] This guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data and detailed experimental protocols for researchers in the field of natural product chemistry and drug discovery.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] The high-resolution mass spectrum of this compound revealed an [M+H]⁺ ion at m/z 301.1517, corresponding to the molecular formula C₁₂H₂₀N₄O₅.[1] Detailed 1D and 2D NMR analyses in DMSO-d₆ provided the structural framework of the molecule.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₄O₅ | [1] |
| High-Resolution MS ([M+H]⁺) | m/z 301.1517 | [1] |
NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | COSY Correlations | HMBC Correlations |
| Fumaroyl | ||||
| 1' | - | 165.8 | - | H-2', H-3' |
| 2' | 6.75 (d, 15.0) | 133.5 | H-3' | C-1', C-3', C-4' |
| 3' | 6.60 (d, 15.0) | 132.1 | H-2' | C-1', C-2', C-4' |
| 4' | - | 166.5 | - | H-2', H-3' |
| DAP | ||||
| 1 | - | 171.5 | - | H-2, H-3a, H-3b |
| 2 | 4.15 (m) | 52.1 | H-3a, H-3b | C-1, C-3 |
| 3 | 3.45 (m), 3.30 (m) | 40.2 | H-2 | C-1, C-2, C-1' |
| Valine | ||||
| 1'' | - | 172.8 | - | H-2'', H-3'' |
| 2'' | 4.10 (d, 7.8) | 58.0 | H-3'' | C-1'', C-3'', C-4'', C-5'' |
| 3'' | 2.05 (m) | 30.1 | H-2'', H-4'', H-5'' | C-2'', C-4'', C-5'' |
| 4'' | 0.85 (d, 6.6) | 19.2 | H-3'' | C-2'', C-3'', C-5'' |
| 5'' | 0.80 (d, 6.6) | 18.1 | H-3'' | C-2'', C-3'', C-4'' |
Data extracted from the primary literature and its supplementary information.
Experimental Protocols
The isolation of this compound from the culture of E. coli expressing the dapdiamide biosynthetic gene cluster from P. agglomerans CU0119 involved a multi-step purification process guided by bioassays against E. amylovora.[1]
Culture and Fermentation
-
Bacterial Strain : Escherichia coli transformed with a pUC19 plasmid subclone (pUC19 A10A) containing the dapdiamide biosynthetic gene cluster from Pantoea agglomerans CU0119.[1]
-
Culture Medium : Large-scale cultures were grown in a defined minimal medium to facilitate the purification of the secreted antibiotics.
-
Fermentation Conditions : Cultures were incubated with shaking for optimal growth and secondary metabolite production. The supernatant was harvested by centrifugation to remove bacterial cells.
Isolation and Purification Protocol
Step 1: Cation Exchange Chromatography
-
Resin : AG 50W-X8 resin (Bio-Rad).
-
Column Preparation : The resin was packed into a column and equilibrated with an appropriate buffer.
-
Sample Loading : The cell-free culture supernatant was loaded onto the column.
-
Elution : The column was washed with water, and the bound compounds were eluted with a step gradient of ammonium (B1175870) hydroxide.
-
Fraction Collection and Analysis : Fractions were collected and assayed for antibacterial activity against E. amylovora. Active fractions were pooled.
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column : A preparative C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile (B52724) in water was used for elution.
-
Sample Preparation : The pooled active fractions from the cation exchange step were concentrated and dissolved in the initial mobile phase.
-
Gradient Elution : A linear gradient was applied to separate the different dapdiamide congeners.
-
Fraction Collection and Analysis : Fractions were collected and analyzed by analytical HPLC and mass spectrometry to identify those containing this compound.
-
Final Purification : Fractions containing pure this compound were pooled and lyophilized to yield the final product.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
This compound Biosynthesis and Proposed Mode of Action
The biosynthesis of this compound involves a unique pathway that utilizes unconventional amide ligases. The proposed mechanism of action for the dapdiamide family of antibiotics is the inhibition of glucosamine-6-phosphate (GlmS) synthase, a critical enzyme in the bacterial cell wall biosynthesis pathway.
Caption: this compound inhibits bacterial cell wall synthesis.
References
Dapdiamide A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapdiamide A is a naturally occurring tripeptide antibiotic produced by the bacterium Pantoea agglomerans. First identified in 2010, this molecule has garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of this compound. It details the experimental protocols for its isolation and characterization, including spectroscopic data. Furthermore, this document elucidates the biosynthetic pathway of this compound and its proposed mechanism of action, which involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis.
Chemical Structure and Formula
This compound is a member of the dapdiamide family of antibiotics, characterized by a central L-2,3-diaminopropionic acid (DAP) residue.[1] The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including 2D-NMR and high-resolution mass spectrometry, and confirmed by total synthesis.[1][2]
The molecular formula of this compound is C₁₂H₂₀N₄O₅ .[3] Its IUPAC name is (2S)-2-[[(2S)-2-amino-3-[[(E)-4-amino-4-oxobut-2-enoyl]amino]propanoyl]amino]-3-methylbutanoic acid. The structure consists of an L-valine residue connected via an amide bond to the C-terminus of an L-2,3-diaminopropionic acid (DAP) core. The β-amino group of the DAP core is acylated with a fumaramoyl group.
Image of the chemical structure of this compound:
[An image of the 2D chemical structure of this compound would be placed here]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was supported by a range of quantitative data, which are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₄O₅ | [3] |
| Molecular Weight | 300.31 g/mol | [3] |
| Appearance | White solid | [4] |
| CAS Number | 1196054-26-8 | [4] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in D₂O
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |
| Fumaramoyl | ||
| 1' | 170.1 | - |
| 2' | 133.5 | 6.72 (d, 15.6) |
| 3' | 133.1 | 6.64 (d, 15.6) |
| 4' | 168.9 | - |
| DAP | ||
| 1 | 174.2 | - |
| 2 | 53.1 | 4.15 (t, 5.4) |
| 3 | 40.5 | 3.68 (dd, 14.4, 5.4), 3.56 (dd, 14.4, 5.4) |
| Valine | ||
| 1'' | 178.1 | - |
| 2'' | 60.5 | 4.11 (d, 4.8) |
| 3'' | 31.0 | 2.18 (m) |
| 4'' | 18.9 | 0.95 (d, 6.6) |
| 5'' | 17.8 | 0.93 (d, 6.6) |
Data adapted from Dawlaty et al., J. Nat. Prod. 2010, 73, 3, 441–446.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 301.1510 | 301.1517 |
Data adapted from Dawlaty et al., J. Nat. Prod. 2010, 73, 3, 441–446.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies for the isolation and characterization of this compound.
Isolation and Purification
This compound was originally isolated from a culture of Pantoea agglomerans CU0119.[1] The general workflow for its isolation is as follows:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. Samples were dissolved in D₂O. Chemical shifts were referenced to the residual solvent signal.
Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Agilent 6210 time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Biosynthesis and Mechanism of Action
Biosynthetic Pathway
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in P. agglomerans.[1] The pathway involves the unconventional activity of two amide ligases for the step-wise assembly of the tripeptide from its constituent precursors: L-2,3-diaminopropionic acid, fumaric acid, and L-valine.
Mechanism of Action: Inhibition of Glucosamine-6-Phosphate Synthase
This compound is believed to act as a pro-drug. It is actively transported into the bacterial cell, where it is likely processed by peptidases to release the active warhead, N-fumaramoyl-L-2,3-diaminopropionic acid. This active molecule then targets and irreversibly inhibits glucosamine-6-phosphate synthase (GlmS).[3] GlmS is a crucial enzyme in the hexosamine biosynthesis pathway, which produces precursors for the bacterial cell wall.
The proposed mechanism of inhibition involves a Michael addition reaction. The electrophilic double bond of the fumaramoyl moiety is attacked by the thiol group of a cysteine residue in the active site of the glutaminase (B10826351) domain of GlmS.[3] This covalent modification inactivates the enzyme, leading to the depletion of essential cell wall precursors and ultimately causing bacterial cell death.
Conclusion
This compound represents a promising class of antibiotics with a distinct chemical structure and a well-defined molecular target. This technical guide has provided a detailed overview of its chemical and biological properties, including its structure, formula, spectroscopic data, and mechanism of action. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in exploring the potential of this compound and its analogs as novel antibacterial agents. Further research into the structure-activity relationships and optimization of the dapdiamide scaffold could lead to the development of new therapeutics to combat bacterial infections.
References
- 1. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Genetic Blueprint for Dapdiamide A: A Technical Guide to Biosynthetic Gene Cluster Identification
For Immediate Release
[City, State] – December 4, 2025 – A comprehensive technical guide detailing the identification and characterization of the Dapdiamide A biosynthetic gene cluster from Pantoea agglomerans CU0119 has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the genetic basis for the production of this promising antibiotic, including detailed experimental protocols and quantitative data analysis.
Dapdiamides are a family of tripeptide antibiotics with potent activity against a range of bacterial pathogens. Their unique structure, featuring a central L-2,3-diaminopropionic acid (DAP) core, has generated significant interest in their biosynthetic origins. This guide elucidates the key steps and molecular machinery involved in the assembly of this compound.
Executive Summary
The this compound biosynthetic gene cluster was identified in the bacterium Pantoea agglomerans strain CU0119. This was achieved through a multi-step process involving the construction of a genomic DNA library, functional screening for antibiotic activity, and subsequent genetic analysis to pinpoint the responsible genes. The identified cluster spans approximately 10.7 kilobase pairs and comprises nine open reading frames, designated ddaA through ddaI. Functional characterization of the encoded enzymes has revealed a unique biosynthetic pathway involving two unconventional ATP-dependent amide ligases, DdaG and DdaF, which are central to the assembly of the dapdiamide scaffold.
Data Presentation
Table 1: Genes of the Dapdiamide Biosynthetic Cluster in Pantoea agglomerans CU0119
| Gene | Size (bp) | Protein | Molecular Weight (kDa) | Proposed Function |
| ddaA | 1083 | DdaA | 40.2 | L-2,3-diaminopropionate biosynthesis |
| ddaB | 1293 | DdaB | 47.9 | L-2,3-diaminopropionate biosynthesis |
| ddaC | 990 | DdaC | 37.2 | Epoxidase |
| ddaD | 267 | DdaD | 10.2 | Acyl carrier protein |
| ddaE | 1488 | DdaE | 55.4 | Fumarate biosynthesis |
| ddaF | 1344 | DdaF | 49.6 | ATP-grasp amide ligase |
| ddaG | 1539 | DdaG | 57.1 | Adenylate-forming amide ligase |
| ddaH | 903 | DdaH | 33.7 | Amidotransferase |
| ddaI | 1335 | DdaI | 47.9 | Transmembrane efflux pump (self-resistance) |
Table 2: Kinetic Parameters of Key Dapdiamide Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| DdaG | Fumarate | 230 ± 30 | 4.8 ± 0.2 | 21,000 |
| DdaG | L-DAP | 1400 ± 200 | 5.3 ± 0.3 | 3,800 |
| DdaF | Nβ-fumaramoyl-DAP | - | - | - |
| Valine | 260 ± 40 | 0.041 ± 0.001 | 160 | |
| Isoleucine | 830 ± 150 | 0.043 ± 0.003 | 52 | |
| Leucine | 7820 ± 1270 | 0.057 ± 0.005 | 7.3 |
Experimental Protocols
Cosmid Library Construction
A genomic DNA library of Pantoea agglomerans CU0119 was constructed using the pWEB cosmid cloning kit.
-
Genomic DNA Extraction: High-molecular-weight genomic DNA was isolated from a liquid culture of P. agglomerans CU0119.
-
DNA Fragmentation: The genomic DNA was partially digested with the restriction enzyme Sau3AI to generate fragments in the size range of 30-45 kb.
-
Vector Preparation: The pWEB cosmid vector was linearized by digestion with BamHI and dephosphorylated to prevent self-ligation.
-
Ligation: The size-selected genomic DNA fragments were ligated into the prepared pWEB vector using T4 DNA ligase.
-
Packaging and Transduction: The ligation mixture was packaged into lambda phage particles using Gigapack III XL packaging extract. The resulting phage particles were used to transfect E. coli XL1-Blue MR cells.
-
Library Plating: The transfected cells were plated on LB agar (B569324) containing ampicillin (B1664943) for the selection of clones containing cosmids.
Transposon Mutagenesis
To identify the genes essential for dapdiamide production, transposon mutagenesis was performed on an active cosmid clone.
-
Transposon Delivery: The EZ-Tn5™ Transposon was introduced into E. coli cells harboring the dapdiamide-producing cosmid.
-
In Vitro Transposition Reaction: The purified cosmid DNA was subjected to an in vitro transposition reaction with the EZ-Tn5 Transposase and the EZ-Tn5 Transposon, which carries a kanamycin (B1662678) resistance gene. The reaction was incubated for 2 hours at 37°C.
-
Transformation: The reaction mixture was transformed into electrocompetent E. coli cells.
-
Selection of Mutants: Transformants were plated on LB agar containing both ampicillin (for cosmid selection) and kanamycin (for transposon insertion selection).
-
Screening for Loss of Function: Individual mutant colonies were screened for the loss of antibiotic activity against a sensitive indicator strain.
-
Mapping of Insertions: The sites of transposon insertion in the inactive mutants were mapped by sequencing outwards from the transposon using primers specific to the transposon ends.
Heterologous Expression and Characterization of DdaG and DdaF
The genes encoding the amide ligases DdaG and DdaF were individually cloned and expressed in E. coli to characterize their enzymatic activity.
-
Gene Amplification and Cloning: The ddaG and ddaF genes were amplified by PCR from the active cosmid and cloned into the pET expression vector system, which adds an N-terminal His6-tag for purification.
-
Protein Expression: The resulting plasmids were transformed into E. coli BL21(DE3) cells. Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The His6-tagged proteins were purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Enzyme Assays: The activity of the purified enzymes was assayed by monitoring the formation of the reaction products using high-performance liquid chromatography (HPLC). Kinetic parameters were determined by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for the identification of the this compound gene cluster.
The Biological Activity of Dapdiamide Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dapdiamides are a family of tripeptide antibiotics first isolated from the bacterium Pantoea agglomerans.[1] This guide provides an in-depth overview of their biological activity, mechanism of action, and the experimental protocols used for their evaluation. The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial compounds, and the unique properties of dapdiamides make them a subject of interest in the field of drug discovery.
Overview of Dapdiamide Antibiotics
Dapdiamides are a group of five structurally related tripeptides, designated dapdiamides A, B, C, D, and E.[1] They were discovered through the screening of a genomic DNA library from Pantoea agglomerans strain CU0119 for activity against the plant pathogen Erwinia amylovora.[1]
Biosynthesis
The production of dapdiamides is orchestrated by a nine-gene biosynthetic cluster.[2][3] A notable feature of this pathway is the involvement of two unconventional amide ligases that are responsible for coupling the constituent monomers.[1][3]
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
The primary antibacterial activity of dapdiamide antibiotics stems from their inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase.[4] This enzyme is a critical component in the bacterial cell wall biosynthesis pathway.
GlcN-6-P synthase catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is an essential building block for the formation of peptidoglycan, the major structural component of the bacterial cell wall.
By inhibiting GlcN-6-P synthase, dapdiamides effectively block the production of UDP-GlcNAc, leading to a disruption in peptidoglycan synthesis. This weakens the cell wall, ultimately resulting in cell lysis and bacterial death. The targeted disruption of this essential pathway underscores the potent bactericidal nature of these antibiotics.
Signaling Pathway of Dapdiamide Action
The following diagram illustrates the effect of dapdiamides on the bacterial cell wall synthesis pathway.
Antimicrobial Spectrum of Activity
The antibacterial activity of dapdiamides has been primarily characterized against the plant pathogen Erwinia amylovora. Comprehensive quantitative data on the minimum inhibitory concentrations (MICs) of all dapdiamide congeners (A-E) against a broad spectrum of Gram-positive and Gram-negative bacteria is not extensively available in the current literature.
Quantitative Activity Data
The following table summarizes the known antibacterial activity of dapdiamide antibiotics. Further research is required to establish a more comprehensive understanding of their full antimicrobial spectrum.
| Antibiotic | Test Organism | MIC (µg/mL) | Reference |
| Dapdiamide A | Erwinia amylovora | Data not specified in primary literature | [1] |
| Dapdiamide B | Erwinia amylovora | Data not specified in primary literature | [1] |
| Dapdiamide C | Erwinia amylovora | Data not specified in primary literature | [1] |
| Dapdiamide D | Erwinia amylovora | Data not specified in primary literature | [1] |
| Dapdiamide E | Erwinia amylovora | Data not specified in primary literature | [1] |
Note: While the discovery paper confirms the activity of dapdiamides A-E against Erwinia amylovora, specific MIC values were not provided. The development of a full susceptibility profile is a critical step for future drug development efforts.
Resistance Mechanisms
A potential mechanism of resistance to dapdiamides has been identified in the biosynthetic gene cluster. The gene ddaI is predicted to encode a transmembrane efflux pump. It is hypothesized that this pump can actively transport dapdiamides out of the bacterial cell, thereby reducing the intracellular concentration of the antibiotic and conferring resistance.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of dapdiamide antibiotics.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism in a liquid medium.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the dapdiamide antibiotic in a suitable solvent.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in broth to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
-
Agar (B569324) Disk Diffusion Assay
This method assesses the susceptibility of a bacterium to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create an even lawn of bacteria.
-
-
Application of Antibiotic Disk:
-
Aseptically place a paper disk impregnated with a known concentration of the dapdiamide antibiotic onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
The size of the zone of inhibition is correlated with the susceptibility of the bacterium to the antibiotic.
-
Conclusion and Future Directions
The dapdiamide family of antibiotics presents a promising scaffold for the development of new antibacterial agents. Their unique mechanism of action, targeting the essential GlcN-6-P synthase enzyme, offers a potential avenue to combat bacterial infections, particularly those caused by resistant strains.
However, a significant gap in the current knowledge is the lack of comprehensive data on their spectrum of activity. Future research should focus on:
-
Broad-spectrum Susceptibility Testing: Determining the MIC values of all dapdiamide congeners against a wide range of clinically relevant Gram-positive and Gram-negative bacteria.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the dapdiamide structure affect their antibacterial potency and spectrum.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of dapdiamides in animal models of infection.
-
Elucidation of Resistance Mechanisms: Further characterizing the role of the DdaI efflux pump and investigating other potential resistance mechanisms.
Addressing these research areas will be crucial in determining the potential of dapdiamide antibiotics as viable candidates for clinical development.
References
- 1. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dapdiamide A and its Structural Variants (B, C, D, E)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Dapdiamides are a family of tripeptide antibiotics produced by the bacterium Pantoea agglomerans strain CU0119.[1][2] This family, comprising Dapdiamides A, B, C, D, and E, has demonstrated notable antibacterial activity, particularly against the plant pathogen Erwinia amylovora, the causative agent of fire blight. Their unique structures, featuring a central L-2,3-diaminopropionic acid (L-Dap) core, and their mechanism of action targeting glucosamine-6-phosphate (GlcN-6-P) synthase, make them compelling subjects for antibiotic research and development. This technical guide provides a comprehensive overview of the Dapdiamide family, including their chemical structures, biological activities, proposed mechanism of action, and available experimental methodologies.
Chemical Structures and Properties
The Dapdiamide family shares a common structural scaffold based on L-Dap, with variations in the C-terminal amino acid and the nature of the N-acyl group.
Table 1: Physicochemical Properties of Dapdiamide Variants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | C-terminal Amino Acid | N-acyl Group |
| Dapdiamide A | C₁₂H₂₀N₄O₅ | 300.31 | Valine | Fumaramoyl |
| Dapdiamide B | C₁₃H₂₂N₄O₅ | 314.34 | Isoleucine | Fumaramoyl |
| Dapdiamide C | C₁₃H₂₂N₄O₅ | 314.34 | Leucine | Fumaramoyl |
| Dapdiamide D | C₁₂H₂₀N₄O₅ | 300.31 | Valine | Fumaramoyl (α-amino linkage) |
| Dapdiamide E | C₁₂H₂₀N₄O₆ | 316.31 | Valine | Epoxysuccinamoyl (α-amino linkage) |
Biological Activity and Mechanism of Action
Antibacterial Spectrum
While the Dapdiamides have been primarily investigated for their activity against Erwinia amylovora, detailed quantitative data in the form of Minimum Inhibitory Concentrations (MICs) against a broad panel of bacteria are not extensively available in the public domain. The initial discovery highlighted their potent inhibitory effect against E. amylovora.
Table 2: Antibacterial Activity of Dapdiamides (Qualitative)
| Compound | Target Organism | Activity |
| Dapdiamides A-E | Erwinia amylovora | Inhibitory |
Mechanism of Action: Inhibition of Glucosamine-6-Phosphate Synthase
The proposed mechanism of action for the Dapdiamides involves the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a key enzyme in the hexosamine biosynthesis pathway. This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi.
The Dapdiamides are believed to act as "Trojan horse" prodrugs. Upon entering the bacterial cell, they are thought to be cleaved by intracellular peptidases, releasing an activated "warhead." For Dapdiamides A-D, this warhead is an N-fumaramoyl-DAP derivative, while for Dapdiamide E, it is an N-epoxysuccinamoyl-DAP derivative. These activated molecules then irreversibly inhibit GlcN-6-P synthase by covalently modifying a critical cysteine residue in the enzyme's active site. This inhibition blocks the production of UDP-GlcNAc, leading to disruption of cell wall synthesis and ultimately, bacterial cell death.
A comparative study of the eneamide (from this compound) and epoxyamide (from Dapdiamide E) "warheads" revealed that the epoxyamide is a more potent inactivator of GlcN-6-P synthase.
Table 3: Kinetic Data for GlcN-6-P Synthase Inactivation
| Inhibitor | k_inact (min⁻¹) | K_I (µM) | k_inact / K_I (M⁻¹s⁻¹) |
| Nβ-fumaramoyl-DAP (from this compound) | 0.13 ± 0.01 | 180 ± 30 | 12 |
| Nα-epoxysuccinamoyl-DAP (from Dapdiamide E) | 0.28 ± 0.01 | 28 ± 3 | 170 |
Data adapted from a study on the inhibitor "warheads" of the Dapdiamides.
Signaling Pathway
The inhibition of GlcN-6-P synthase by Dapdiamides disrupts a critical metabolic pathway. The following diagram illustrates the position of this inhibition within the broader context of bacterial cell wall synthesis.
Experimental Protocols
Isolation of Dapdiamides from Pantoea agglomerans
The isolation of Dapdiamides is typically achieved through bioassay-guided fractionation of P. agglomerans culture extracts.
Experimental Workflow for Bioassay-Guided Fractionation
References
Unveiling the Intricacies of Dapdiamide A: A Technical Guide to its Proposed Mechanism of Action
For Immediate Release
BOSTON, MA – December 4, 2025 – In a significant advancement for antimicrobial research, the proposed mechanism of action for dapdiamide A, a potent antibiotic, has been elucidated, revealing a sophisticated "Trojan horse" strategy that targets a crucial enzyme in bacterial cell wall synthesis. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the molecular interactions, kinetic data, and experimental methodologies that underpin our current understanding of this promising therapeutic candidate.
Executive Summary
This compound exhibits its antibacterial properties through the irreversible inhibition of glucosamine-6-phosphate synthase (GlmS), a key enzyme in the hexosamine biosynthetic pathway. This pathway is essential for the production of UDP-N-acetylglucosamine, a fundamental building block of peptidoglycan in bacteria. This compound itself is a prodrug that, upon entering the bacterial cell, is believed to be cleaved by intracellular peptidases. This cleavage releases the active "warhead," Nβ-fumaramoyl-L-diaminopropionate (Nβ-fumaroyl-L-DAP), which then covalently modifies the active site of GlmS, leading to enzyme inactivation and subsequent cell death.
The "Trojan Horse" Mechanism: A Two-Step Assault
The proposed mechanism of action for this compound involves a sequential process of cellular uptake, activation, and target inactivation.
Step 1: Cellular Entry and Activation: this compound is thought to exploit bacterial peptide permeases for entry into the cytoplasm. Once inside, cellular peptidases are hypothesized to hydrolyze the amide bond linking the C-terminal valine residue, unmasking the reactive Nβ-fumaroyl-L-DAP warhead.
Step 2: Covalent Inhibition of GlmS: The activated Nβ-fumaroyl-L-DAP targets the glutaminase (B10826351) domain of GlmS. Specifically, the catalytic cysteine residue (Cys1) in the active site acts as a nucleophile, attacking the electrophilic α,β-unsaturated eneamide of the fumaramoyl group in a Michael addition reaction. This results in the formation of a stable, covalent adduct, thereby irreversibly inactivating the enzyme. By blocking the glutaminase activity of GlmS, the enzyme is unable to convert L-glutamine to L-glutamate and ammonia (B1221849), the latter of which is required for the subsequent conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate.
Caption: Proposed "Trojan horse" mechanism of action for this compound.
Quantitative Analysis of Enzyme Inhibition
While this compound itself is considered a prodrug and does not directly inhibit GlmS, its active warhead, Nβ-fumaramoyl-L-DAP, is a potent irreversible inhibitor. The efficiency of irreversible inhibitors is best described by the second-order rate constant, kinact/KI, which reflects the rate of covalent modification.
| Compound | Target Enzyme | Inhibition Type | kinact/KI (M-1s-1) |
| Nβ-fumaramoyl-L-DAP | Glucosamine-6-Phosphate Synthase (GlmS) | Irreversible (Covalent) | 290 |
| (R,R)-epoxyamide warhead | Glucosamine-6-Phosphate Synthase (GlmS) | Irreversible (Covalent) | ~2900 |
Note: The epoxyamide warhead, derived from a related dapdiamide, is approximately 10-fold more potent than the eneamide warhead of this compound. Data for this compound's whole-cell activity (e.g., Minimum Inhibitory Concentration - MIC) is still under investigation and not publicly available.
Experimental Protocols
Glucosamine-6-Phosphate Synthase (GlmS) Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against GlmS by quantifying the formation of glucosamine-6-phosphate (GlcN-6-P).
4.1.1 Materials and Reagents
-
Purified recombinant GlmS enzyme
-
L-glutamine
-
D-fructose-6-phosphate (Fru-6-P)
-
ATP
-
HEPES buffer (pH 7.5)
-
MgCl2
-
This compound or its active warhead
-
Perchloric acid
-
Potassium carbonate
-
Acetic anhydride (B1165640)
-
Potassium tetraborate (B1243019)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in a mixture of acetic acid and HCl)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 585 nm
4.1.2 Assay Procedure
-
Enzyme Reaction:
-
Prepare a reaction mixture containing HEPES buffer, MgCl2, ATP, L-glutamine, and Fru-6-P.
-
Add the test inhibitor (this compound or its active form) at various concentrations.
-
Initiate the reaction by adding purified GlmS enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching and Neutralization:
-
Stop the reaction by adding a small volume of cold perchloric acid.
-
Neutralize the mixture with potassium carbonate.
-
Centrifuge to pellet the precipitated potassium perchlorate.
-
-
Acetylation of Glucosamine-6-Phosphate:
-
Transfer the supernatant to a new microtiter plate.
-
Add acetic anhydride to acetylate the GlcN-6-P.
-
-
Color Development:
-
Add potassium tetraborate and heat the plate to convert the N-acetylglucosamine-6-phosphate to its furanose form.
-
Cool the plate and add Ehrlich's reagent.
-
Incubate at 37°C to allow for color development.
-
-
Absorbance Measurement:
-
Measure the absorbance of the colored product at 585 nm using a spectrophotometer.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of GlcN-6-P.
-
Determine the concentration of GlcN-6-P produced in the presence of the inhibitor.
-
Calculate the percentage of inhibition and, if applicable, the IC50 value. For irreversible inhibitors, determine kinact and KI from progress curves at different inhibitor concentrations.
-
Workflow for this compound Mechanism of Action Studies
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Structural Insights and Future Directions
To date, a crystal structure of GlmS in complex with this compound or its active warhead has not been reported. However, the known structure of E. coli GlmS (PDB ID: 1JXA) provides a valuable model for understanding the enzyme's active site and the likely binding mode of the inhibitor. The glutaminase and isomerase active sites are located in distinct domains, connected by a channel for ammonia transfer. The covalent modification of Cys1 in the glutaminase domain by Nβ-fumaramoyl-L-DAP is predicted to block this channel, thereby inhibiting the enzyme's overall function.
Future research will focus on obtaining high-resolution crystal structures of the GlmS-inhibitor complex to validate the proposed binding mode and provide a structural basis for the design of next-generation dapdiamide analogs with improved potency and pharmacokinetic properties. Further investigation into the specific peptidases responsible for the intracellular activation of this compound will also be crucial for a complete understanding of its mechanism of action and for overcoming potential resistance mechanisms.
This technical guide synthesizes the current knowledge surrounding the mechanism of action of this compound, offering a valuable resource for the scientific community engaged in the discovery and development of novel antibacterial agents. The unique "Trojan horse" strategy employed by this natural product highlights a promising avenue for the design of targeted therapies that can effectively combat the growing threat of antibiotic resistance.
The Role of Unconventional Amide Ligases in the Biosynthesis of Dapdiamide Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic synthesis of dapdiamides, a family of tripeptide antibiotics. The focus is on the crucial role played by two distinct, unconventional ATP-dependent amide ligases that assemble the core scaffold of these natural products. This document details their mechanism, presents key quantitative data, outlines experimental protocols for their characterization, and visualizes the biosynthetic and experimental workflows.
Introduction to Dapdiamides
Dapdiamides are a family of bioactive tripeptide antibiotics first isolated from Pantoea agglomerans.[1][2] These compounds exhibit inhibitory activity against pathogens like Erwinia amylovora, the causative agent of fire blight in fruit trees.[1] The core structure of dapdiamides is characterized by a central L-2,3-diaminopropionic acid (DAP) residue linked to two other monomers via amide bonds.[3] The biosynthesis of this scaffold is particularly noteworthy as it does not rely on canonical non-ribosomal peptide synthetase (NRPS) machinery but instead employs a duo of standalone, unconventional amide ligases.[1][3] Understanding this enzymatic pathway offers significant potential for biocatalysis and the chemoenzymatic synthesis of novel antibiotic derivatives.
The Unconventional Amide Ligase Machinery
The assembly of the dapdiamide backbone is accomplished sequentially by two ATP-dependent ligases, DdaG and DdaF, each employing a different mechanism of ATP-dependent carboxylate activation.[4][5] This sequential action of two distinct ligase types for untemplated amide bond formation is an unusual strategy in natural product biosynthesis.[5]
-
DdaG: An Adenylate-Forming Ligase: The first enzyme in the pathway, DdaG, catalyzes the formation of an amide bond between fumarate (B1241708) and the β-amino group of L-2,3-diaminopropionate (DAP). DdaG belongs to the adenylate-forming ligase superfamily, which activates the carboxylate substrate by hydrolyzing ATP to AMP and pyrophosphate (PPi), forming a reactive acyl-adenylate intermediate.[4][6]
-
DdaF: An ATP-Grasp Ligase: The second enzyme, DdaF, is a member of the ATP-grasp superfamily.[4] These enzymes are characterized by a conserved structural fold that "grasps" an ATP molecule.[7] DdaF catalyzes the ligation of an L-amino acid (such as Valine, Isoleucine, or Leucine) to the free α-carboxylate of the Nβ-fumaramoyl-DAP intermediate produced by DdaG. The mechanism involves the ATP-dependent phosphorylation of the carboxylate substrate to form a reactive acyl-phosphate intermediate, with ATP being hydrolyzed to ADP and inorganic phosphate (B84403) (Pi).[4][8][9]
Visualizing the Dapdiamide Pathway and Mechanisms
The following diagrams illustrate the biosynthetic pathway, the general mechanism of the key ATP-grasp ligase, and a typical workflow for enzyme characterization.
Caption: Dapdiamide biosynthetic pathway catalyzed by DdaG and DdaF.
Caption: General catalytic cycle of an ATP-grasp ligase like DdaF.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATP-grasp enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Initial Screening of Dapdiamide A Against Erwinia amylovora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening and activity of dapdiamide A against Erwinia amylovora, the causative agent of fire blight. This document details the discovery, qualitative assessment of antibacterial activity, and the putative mechanism of action based on related compounds. It is intended to serve as a foundational resource for further research and development of this compound as a potential control agent for this devastating plant pathogen.
Introduction
Fire blight, caused by the bacterium Erwinia amylovora, is a destructive disease affecting apple, pear, and other rosaceous plants, leading to significant economic losses worldwide. The emergence of antibiotic-resistant strains of E. amylovora necessitates the discovery of novel antimicrobial compounds. Dapdiamides are a family of tripeptide antibiotics first identified from Pantoea agglomerans strain CU0119 during a screening campaign for natural products with activity against E. amylovora[1][2][3][4][5]. This compound is the most abundant member of this family[6]. This guide summarizes the initial findings and methodologies related to the evaluation of this compound against this important plant pathogen.
Data Presentation: Antibacterial Activity
To date, specific quantitative data such as the Minimum Inhibitory Concentration (MIC) or Half-maximal Effective Concentration (EC50) for this compound against Erwinia amylovora have not been published in the reviewed literature. The initial discovery and screening relied on qualitative assessments of antibacterial activity.
Table 1: Summary of Antibacterial Activity of this compound against Erwinia amylovora
| Compound | Assay Type | Result | Quantitative Data (MIC/EC50) | Source |
| This compound | Agar (B569324) Overlay Bioassay | Zone of Inhibition Observed | Not Reported | [1][6] |
Experimental Protocols
This section details the key experimental methodologies employed in the initial screening of this compound and a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) that can be adapted for further quantitative analysis.
Initial Screening: Agar Overlay Bioassay
This protocol was utilized for the initial discovery of dapdiamide-producing clones from a genomic library of Pantoea agglomerans[6].
Objective: To qualitatively assess the antibacterial activity of compounds or microbial colonies against Erwinia amylovora.
Materials:
-
Erwinia amylovora strain 273
-
Luria-Bertani (LB) medium
-
Glucose-Asparagine (GA) medium with 0.75% agar (top agar)
-
Petri dishes
-
Sterile wooden sticks or pipette tips
-
Incubator
Procedure:
-
Prepare an overnight culture of E. amylovora in LB broth.
-
Dilute the overnight culture into warm (molten) sterile top agar.
-
Pour the inoculated top agar onto a base of solid GA medium in a Petri dish and allow it to solidify.
-
To test colonies (e.g., E. coli transformants), patch a small portion of the colony onto the surface of the agar using a sterile wooden stick.
-
To test liquid samples, pipette 3 µL of the sample directly onto the surface of the agar.
-
Incubate the assay plates overnight at room temperature.
-
Examine the plates for the presence of a clear zone of inhibition around the colony or the spot where the liquid sample was applied. A clear zone indicates antibacterial activity.
Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Assay
While not specifically reported for this compound, the following microtiter broth dilution method is a standard procedure for determining the MIC of antimicrobial peptides and can be adapted for this compound.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Erwinia amylovora.
Materials:
-
This compound, synthesized and purified
-
Erwinia amylovora
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and serially dilute it in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare an inoculum of E. amylovora from an overnight culture, adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a positive control well (bacteria without this compound) and a negative control well (broth only).
-
Incubate the plate at an appropriate temperature (e.g., 28°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits bacterial growth by ≥90%.
Visualizations: Workflows and Putative Signaling Pathways
Experimental Workflow for Discovery and Initial Screening
The following diagram illustrates the workflow used in the discovery and initial screening of this compound.
Putative Signaling Pathway: Inhibition of Peptidoglycan Biosynthesis
While the direct target of this compound in E. amylovora has not been definitively identified, a closely related compound, dapdiamide E, has been shown to inhibit glucosamine-6-phosphate synthase[7]. This enzyme is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. The following diagram illustrates the peptidoglycan biosynthesis pathway in Erwinia amylovora, highlighting the putative target of the dapdiamide family.
References
- 1. KEGG PATHWAY: Peptidoglycan biosynthesis - Erwinia amylovora CFBP1430 [kegg.jp]
- 2. In Vitro Evaluation of Five Antimicrobial Peptides against the Plant Pathogen Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dapdiamides, tripeptide antibioti... preview & related info | Mendeley [mendeley.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Physical and chemical properties of dapdiamide A
An In-depth Technical Guide on the Core Physical and Chemical Properties of Dapdiamide A
Introduction
This compound is a naturally occurring tripeptide antibiotic identified from the bacterium Pantoea agglomerans strain CU0119.[1] It belongs to a family of related compounds, dapdiamides A-E, which have garnered interest for their antibacterial activity.[2][3][4] Structurally, this compound is characterized by a central L-2,3-diaminopropionic acid (DAP) core. A fumaramic acid moiety is attached to the β-amino group of DAP, and an L-valine residue is linked to the DAP carboxyl group.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and the experimental protocols used for its isolation and characterization, tailored for researchers in drug development and microbiology.
Physical and Chemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, stability, and pharmacokinetic profile. While specific experimental data for properties like melting point and solubility are not extensively reported in the literature, a summary of known quantitative data is presented below.
Data Summary
The following tables summarize the key physical, chemical, and spectral properties of this compound.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₄O₅ | [5] |
| Molecular Weight | 300.31 g/mol | [5] |
| Exact Mass | 300.14336975 Da | [5] |
| Appearance | Not Reported | |
| Melting Point | Not Reported | |
| Solubility | Soluble in water (for NMR and bioassays) | [2] |
| Specific Rotation | [α]²³_D = +5.9° (c, in H₂O, isolated) | [2] |
| [α]²³_D = +9.5° (c, in H₂O, synthetic) | [2] | |
| High-Resolution MS | m/z 301.1517 [M+H]⁺ | [2] |
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
The structural elucidation of this compound was heavily reliant on 2D NMR experiments.[2][3] The chemical shifts provide a detailed fingerprint of the molecule's atomic environment.
| Position | ¹H Chemical Shift (δ, ppm) in D₂O | ¹³C Chemical Shift (δ, ppm) in D₂O |
| Fumaramic Acid Moiety | ||
| 1' | - | 169.1 |
| 2' | 6.70 (d, J=15.0 Hz) | 134.1 |
| 3' | 6.78 (d, J=15.0 Hz) | 133.8 |
| 4' | - | 170.1 |
| DAP Moiety | ||
| 1 | - | 175.0 |
| 2 | 4.31 (dd, J=7.8, 3.6 Hz) | 52.9 |
| 3 | 3.73 (dd, J=14.4, 3.6 Hz), 3.59 (dd, J=14.4, 7.8 Hz) | 40.8 |
| Valine Moiety | ||
| 1'' | - | 178.1 |
| 2'' | 4.15 (d, J=4.8 Hz) | 60.7 |
| 3'' | 2.15 (m) | 31.5 |
| 4'' | 0.95 (d, J=7.2 Hz) | 19.3 |
| 5'' | 0.93 (d, J=7.2 Hz) | 18.2 |
| Data sourced from Dawlaty et al., J. Nat. Prod. 2010, 73(3), 441-446.[2] |
Biological Activity and Mechanism of Action
This compound exhibits antibiotic activity, notably against the plant pathogen Erwinia amylovora.[2] Its mechanism of action involves the irreversible inhibition of glucosamine-6-phosphate synthase (GlmS), a critical enzyme in the hexosamine biosynthetic pathway.[2][6]
Signaling Pathway: Inhibition of GlmS
GlmS catalyzes the conversion of D-fructose-6-phosphate (Fru-6P) and glutamine into D-glucosamine-6-phosphate (GlcN-6P) and glutamate.[6][7][8] GlcN-6P is an essential precursor for the synthesis of UDP-N-acetylglucosamine, a fundamental building block for bacterial cell wall peptidoglycan.[2] The fumaramoyl moiety of this compound is believed to act as a reactive group, where the catalytic cysteine of the GlmS glutamine-binding domain attacks the double bond, leading to irreversible enzyme inactivation.[2]
Experimental Protocols
The isolation and characterization of this compound involve a combination of microbiological, chromatographic, and spectroscopic techniques.
Bioassay-Guided Isolation Workflow
The discovery of this compound was accomplished through bioassay-guided fractionation, a standard procedure for identifying active compounds from a complex mixture.[2][9][10] The process iteratively separates the mixture into fractions and tests each for biological activity, pursuing only the most potent fractions until a pure compound is isolated.
Protocol: Bioassay against Erwinia amylovora [2][11]
-
Prepare Bioassay Plates: An overnight culture of E. amylovora grown in Luria-Bertani (LB) medium is diluted into warm (approx. 45-50°C), sterile top agar (B569324) (e.g., GA medium with 0.75% agar). This mixture is poured into petri dishes and allowed to solidify.
-
Sample Application: Liquid samples (e.g., chromatographic fractions) are applied in small volumes (typically 3 µL) directly onto the surface of the agar.
-
Incubation: Plates are incubated overnight at room temperature.
-
Analysis: The plates are examined for zones of inhibition around the points of sample application. The diameter of the clear zone corresponds to the potency of the antibacterial activity.
Isolation and Purification[2]
-
Culturing and Extraction: A subclone of an active cosmid is grown in a suitable medium like E. coli minimal medium (EcMM). The culture supernatant is harvested and subjected to extraction.
-
Initial Chromatography: The crude extract is first purified by reversed-phase C-18 chromatography using a step gradient of methanol (B129727) in water.
-
Activity Testing: Fractions are collected, dried, and assayed for activity against E. amylovora as described above.
-
HPLC Purification: Active fractions are combined and further purified by High-Performance Liquid Chromatography (HPLC) on a reversed-phase column to yield the pure compound.
Structure Elucidation[2]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the isolated compound.
-
NMR Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D NMR experiments are performed in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
DQCOSY (Double Quantum Filtered Correlation Spectroscopy) is used to establish proton-proton spin systems within the fumaramic acid, DAP, and valine moieties.
-
HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the individual spin systems and establishing the final structure.
-
Biosynthesis
The biosynthesis of the dapdiamide core involves two unconventional ATP-dependent amide ligases, DdaG and DdaF, which operate sequentially. This process is an example of non-ribosomal peptide synthesis.
Conclusion
This compound is a bioactive peptide with a defined mechanism of action targeting a crucial pathway in bacterial survival. This guide has consolidated the available data on its physical and chemical properties, including detailed NMR assignments. The outlined experimental protocols for its isolation and characterization, along with visualizations of its mechanism and biosynthesis, provide a foundational resource for researchers interested in the dapdiamide family of antibiotics for potential therapeutic applications. Further research into its solubility, stability, and formulation would be necessary for progression in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C12H20N4O5 | CID 45380223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dl-ifs.nsf.gov.lk [dl-ifs.nsf.gov.lk]
- 10. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Dapdiamide A: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Dapdiamide A, a member of the dapdiamide family of antibiotics. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biosynthesis, and mechanism of action of this promising antibacterial agent.
Core Data Presentation
This section summarizes the key chemical identifiers for this compound, providing a clear and concise reference for researchers.
| Identifier | Value | Citation |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-[[(E)-4-amino-4-oxobut-2-enoyl]amino]propanoyl]amino]-3-methylbutanoic acid | [1] |
| CAS Number | 1196054-26-8 | [1] |
| PubChem CID | 45380223 | [1] |
| InChI | InChI=1S/C12H20N4O5/c1-6(2)10(12(20)21)16-11(19)7(13)5-15-9(18)4-3-8(14)17/h3-4,6-7,10H,5,13H2,1-2H3,(H2,14,17)(H,15,18)(H,16,19)(H,20,21)/b4-3+/t7-,10-/m0/s1 | [1] |
| InChIKey | JAGLEOBXISHNNM-BRUQVKLWSA-N | [1] |
| SMILES | CC(C)--INVALID-LINK--NC(=O)--INVALID-LINK--N | [1] |
Experimental Protocols
Isolation and Identification of this compound from Pantoea agglomerans
The isolation of this compound and other members of the dapdiamide family was achieved through a bioassay-guided fractionation approach from a genomic DNA library of Pantoea agglomerans strain CU0119.[1][2][3]
1. Cosmid Library Construction and Screening:
-
A genomic DNA library of P. agglomerans CU0119 was constructed using a cosmid cloning kit.[1]
-
The resulting cosmid clones were screened for antibiotic activity against the plant pathogen Erwinia amylovora.[1][2][3]
-
An active cosmid clone, designated 119C1, was identified, isolated, and retransformed into E. coli to confirm its antibiotic activity.[1]
2. Identification of the Biosynthetic Gene Cluster:
-
A subclone of the active cosmid was subjected to transposon mutagenesis to identify the genes responsible for dapdiamide biosynthesis.[1][2][3]
-
This led to the identification of a cluster of nine open reading frames (ORFs) responsible for the production of the dapdiamide family of antibiotics.[1]
3. Bioassay-Guided Fractionation:
-
The E. coli subclone containing the identified gene cluster was cultured, and the culture supernatant was fractionated.
-
The fractions were tested for antibiotic activity against E. amylovora to guide the purification process.
-
Analysis of the active fractions using 1H NMR spectroscopy revealed the presence of several structurally related compounds, including this compound.[1]
4. Structure Elucidation:
-
The structures of the isolated dapdiamide compounds, including this compound, were determined using 2D-NMR experiments and mass spectrometry.[1][2][3]
-
The absolute configuration of this compound was confirmed through chemical synthesis and comparison of spectroscopic data (1H and 2D NMR) and specific rotation with the isolated natural product.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its antibacterial effect by targeting and inhibiting glucosamine-6-phosphate synthase (GlmS), a key enzyme in the bacterial cell wall biosynthesis pathway.[4][5][6]
Biosynthesis of this compound
The biosynthesis of this compound involves a unique pathway that utilizes two unconventional ATP-dependent amide ligases, DdaG and DdaF.[4]
Biosynthesis of this compound.
The biosynthesis begins with the DdaG-catalyzed ligation of fumarate and L-2,3-diaminopropionate (DAP) to form Nβ-fumaroyl-DAP.[4] This reaction proceeds through a fumaroyl-AMP intermediate.[4] Following an amidation step to produce Nβ-fumaramoyl-DAP, the second amide ligase, DdaF, catalyzes the ATP-dependent ligation of L-valine to the carboxylate of fumaramoyl-DAP, yielding this compound.[4]
Inhibition of Glucosamine-6-Phosphate Synthase
This compound is believed to act as a pro-drug.[5] It is transported into the target bacterial cell, likely via an oligopeptide permease, where it is cleaved by intracellular peptidases to release the active warhead, Nβ-fumaramoyl-DAP.[4][7] This warhead then irreversibly inhibits glucosamine-6-phosphate synthase (GlmS).[4][5]
Mechanism of GlmS Inhibition.
The fumaramoyl group of the active warhead contains a reactive α,β-unsaturated amide.[4] The catalytic cysteine residue in the glutaminase (B10826351) domain of GlmS performs a Michael addition to this electrophilic center, leading to the formation of a covalent bond and irreversible inactivation of the enzyme.[4][5] This blockage of GlmS disrupts the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for the bacterial cell wall, ultimately leading to cell death.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A head-to-head comparison of eneamide and epoxyamide inhibitors of glucosamine-6-phosphate synthase from the dapdiamide biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Biosynthesis of the Fumaramoyl-Dipeptide Scaffold in Dapdiamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dapdiamides are a family of tripeptide antibiotics produced by the bacterium Pantoea agglomerans. These natural products exhibit promising activity against various pathogens, making their biosynthetic pathway a subject of significant interest for antibiotic development and synthetic biology. This technical guide provides an in-depth exploration of the biosynthesis of the core fumaramoyl-dipeptide scaffold of dapdiamides, with a focus on the enzymatic machinery, quantitative data, and experimental methodologies.
The biosynthesis of dapdiamides is orchestrated by a nine-gene cluster, which encodes a suite of enzymes responsible for the production of the precursor molecules and their subsequent assembly. The central scaffold is formed from L-2,3-diaminopropionic acid (DAP), fumaric acid, and a variable branched-chain amino acid. The formation of the two amide bonds in the dapdiamide structure is a key feature of this pathway, catalyzed by two unconventional ATP-dependent ligases, DdaG and DdaF.
The Dapdiamide Biosynthetic Gene Cluster
The biosynthetic gene cluster for dapdiamides in Pantoea agglomerans CU0119 contains nine open reading frames (ORFs). The functions of these genes have been predicted based on homology and experimentally verified for key enzymes.[1][2]
| Gene | Proposed Function |
| ddaA | L-2,3-diaminopropionate biosynthesis |
| ddaB | L-2,3-diaminopropionate biosynthesis |
| ddaC | Putative Fe(II)/α-ketoglutarate-dependent dioxygenase (epoxidation) |
| ddaD | Fumaramic acid biosynthesis |
| ddaE | Fumaramic acid biosynthesis |
| ddaF | ATP-grasp ligase (second amide bond formation) |
| ddaG | Acyl-AMP ligase (first amide bond formation) |
| ddaH | Putative amidotransferase |
| ddaI | Transmembrane efflux pump (self-resistance) |
Biosynthetic Pathway of the Fumaramoyl-Dipeptide Scaffold
The assembly of the fumaramoyl-dipeptide scaffold is a sequential process involving the coordinated action of several enzymes from the dda gene cluster. The proposed biosynthetic pathway is as follows:
-
Formation of Nβ-fumaroyl-DAP: The biosynthesis is initiated by the ATP-dependent acyl-AMP ligase, DdaG. This enzyme catalyzes the formation of the first amide bond by ligating fumarate (B1241708) to the β-amino group of L-2,3-diaminopropionic acid (DAP). This reaction proceeds through a fumaroyl-AMP intermediate.[3]
-
Amidation to Nβ-fumaramoyl-DAP: The product of the DdaG-catalyzed reaction, Nβ-fumaroyl-DAP, is then believed to be converted to Nβ-fumaramoyl-DAP by the putative amidotransferase, DdaH.[3]
-
Ligation of the second amino acid: The final step in the formation of the fumaramoyl-dipeptide scaffold is catalyzed by the ATP-grasp ligase, DdaF. This enzyme ligates a branched-chain amino acid (valine, isoleucine, or leucine) to the carboxyl group of Nβ-fumaramoyl-DAP, forming the second amide bond and completing the core structure of dapdiamides A, B, and C, respectively. DdaF utilizes ATP, cleaving it to ADP and inorganic phosphate.[3]
It is important to note that the regulation of the dapdiamide biosynthetic gene cluster has not yet been extensively studied, and the specific signaling pathways or environmental cues that trigger its expression remain to be elucidated.
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway for the fumaramoyl-dipeptide scaffold of dapdiamides.
Quantitative Data
The enzymatic activities of the key ligases, DdaG and DdaF, have been characterized, providing insights into their substrate specificity and catalytic efficiency.
Table 1: Kinetic Parameters of DdaG
| Substrate | kcat/Km (M⁻¹s⁻¹) |
| Fumarate | 2.1 x 10⁴ |
| Succinate | 1.9 x 10² |
Data from Hollenhorst et al., 2009.
Table 2: Substrate Specificity of DdaF
| Amino Acid Substrate | Product Formed |
| Valine | This compound |
| Isoleucine | Dapdiamide B |
| Leucine | Dapdiamide C |
Data from Hollenhorst et al., 2009. DdaF demonstrates promiscuity towards branched-chain amino acids.
Experimental Protocols
This section outlines the general methodologies for the key experiments involved in the characterization of the dapdiamide biosynthetic pathway.
Cloning, Expression, and Purification of DdaG and DdaF
A common method for obtaining functional enzymes for in vitro studies is through heterologous expression in Escherichia coli.
Protocol:
-
Gene Amplification: Amplify the ddaG and ddaF genes from P. agglomerans genomic DNA using polymerase chain reaction (PCR) with gene-specific primers.
-
Vector Ligation: Ligate the amplified PCR products into an expression vector, such as pET-28a, which often includes a purification tag (e.g., a hexahistidine tag).
-
Transformation: Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed E. coli cells in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of ~0.6). Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue incubation at a lower temperature (e.g., 16°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells using sonication or a French press.
-
Protein Purification: Centrifuge the cell lysate to remove cell debris. Purify the soluble His-tagged proteins from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) and elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Enzymatic Assays for DdaG and DdaF
a) DdaG Activity Assay (Coupled Spectrophotometric Assay):
This assay measures the production of AMP, which is a product of the DdaG-catalyzed reaction.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM ATP, 2 mM phosphoenolpyruvate, 0.2 mM NADH, lactate (B86563) dehydrogenase, pyruvate (B1213749) kinase, myokinase, and the substrate fumarate.
-
Initiate Reaction: Add a known concentration of purified DdaG to the reaction mixture to initiate the reaction.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of AMP formation is proportional to the rate of NADH oxidation.
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the concentration of the substrate (fumarate) and fitting the data to the Michaelis-Menten equation.
b) DdaF Activity Assay (HPLC-based Assay):
This assay directly measures the formation of the dapdiamide product.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2 mM Nβ-fumaramoyl-DAP, and 5 mM of the amino acid substrate (e.g., valine).
-
Initiate Reaction: Add a known concentration of purified DdaF to the reaction mixture and incubate at a controlled temperature (e.g., 30°C).
-
Quench Reaction: At different time points, quench the reaction by adding an equal volume of methanol (B129727) or another suitable organic solvent.
-
HPLC Analysis: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. Monitor the formation of the dapdiamide product by its absorbance at a specific wavelength (e.g., 210 nm).
-
Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of the synthesized dapdiamide.
Quantitative Analysis of Dapdiamides by HPLC-MS
This method is used for the detection and quantification of dapdiamides from bacterial cultures or enzymatic reactions.
Protocol:
-
Sample Preparation: Extract the dapdiamides from the sample (e.g., culture supernatant) using a suitable organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in a solvent compatible with the HPLC mobile phase (e.g., methanol).
-
HPLC Separation: Separate the dapdiamide analogues using RP-HPLC with a C18 column and a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry Detection: Couple the HPLC system to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: For quantitative analysis, use a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer. Select specific precursor-product ion transitions for each dapdiamide analogue and an internal standard. Create a calibration curve using known concentrations of purified dapdiamides to quantify their amounts in the samples.
Experimental Workflow and Logical Relationships
The characterization of the dapdiamide biosynthetic pathway follows a logical progression of experiments, from the identification of the gene cluster to the detailed biochemical analysis of the key enzymes.
Experimental Workflow Diagram
Caption: A logical workflow for the characterization of the dapdiamide biosynthetic pathway.
Conclusion
The biosynthesis of the fumaramoyl-dipeptide scaffold in dapdiamides is a fascinating example of how nature constructs complex bioactive molecules using a combination of specialized enzymes. The unconventional amide ligases, DdaG and DdaF, play a central role in this process, and their characterization provides valuable insights for the potential chemoenzymatic synthesis of novel antibiotic analogues. This technical guide serves as a comprehensive resource for researchers aiming to further investigate this pathway, develop new dapdiamide-based therapeutics, or harness its enzymatic machinery for synthetic biology applications. Further research into the regulatory mechanisms governing the expression of the dapdiamide gene cluster will be crucial for optimizing the production of these promising antibiotics.
References
The Genetic Architecture of Dapdiamide Production in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dapdiamides are a family of tripeptide antibiotics produced by the bacterium Pantoea agglomerans. These natural products have garnered interest due to their broad-spectrum activity, which targets glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in bacterial and fungal cell wall biosynthesis. This technical guide provides an in-depth exploration of the genetic basis of dapdiamide production, detailing the biosynthetic gene cluster, the enzymatic pathway, and putative regulatory mechanisms. The guide also includes detailed experimental protocols for key research techniques and presents available quantitative data to support further investigation and drug development efforts.
Dapdiamide Biosynthetic Gene Cluster
The production of dapdiamides A-E is orchestrated by a nine-gene biosynthetic gene cluster (BGC) identified in Pantoea agglomerans CU0119.[1] This cluster has been successfully cloned and heterologously expressed in Escherichia coli, confirming its role in dapdiamide biosynthesis.[1] The genes within this cluster, designated ddaA through ddaI, encode the enzymatic machinery necessary for the assembly of the dapdiamide scaffold.[1] Homologous gene clusters have also been identified in other Pantoea species, such as Pantoea vagans C9-1.
The Dapdiamide Biosynthetic Pathway
The biosynthesis of dapdiamides is a fascinating example of non-ribosomal peptide synthesis that utilizes a series of unconventional enzymes. The pathway can be dissected into several key stages: precursor synthesis, core scaffold assembly, and modification.
Precursor Biosynthesis:
The dapdiamide structure is built upon a central L-2,3-diaminopropionic acid (DAP) moiety. The ddaA and ddaB genes are predicted to be involved in the biosynthesis of this non-proteinogenic amino acid.[2]
Core Scaffold Assembly:
The assembly of the fumaramoyl-dipeptide core is a stepwise process catalyzed by two key ATP-dependent ligases, DdaG and DdaF.[3]
-
DdaG (ATP-dependent Amide Ligase): DdaG initiates the assembly by ligating fumarate (B1241708) to the β-amino group of L-2,3-diaminopropionate (DAP) in an ATP-dependent reaction, forming Nβ-fumaroyl-DAP.[3] This reaction proceeds through a fumaroyl-AMP intermediate.[3]
-
DdaH (Amidotransferase): Following the action of DdaG, the amidotransferase DdaH is proposed to convert the free carboxyl group of the fumaroyl moiety into a fumaramoyl group.[3]
-
DdaF (ATP-grasp Ligase): DdaF, a member of the ATP-grasp superfamily, then catalyzes the formation of the second amide bond. It ligates a proteinogenic amino acid (valine, isoleucine, or leucine) to the carboxyl group of the fumaramoyl-DAP intermediate, yielding dapdiamides A, B, or C, respectively.[3] This promiscuity of DdaF is the basis for the diversity of the dapdiamide family.
Tailoring and Export:
-
DdaC (Epoxidase): The gene ddaC is predicted to encode an epoxidase responsible for the formation of the epoxide ring found in some dapdiamide variants.[3]
-
DdaI (Efflux Pump): The ddaI gene likely encodes a transmembrane efflux pump, conferring self-resistance to the producing organism by exporting the synthesized antibiotics.[2]
Dapdiamide biosynthetic pathway.
Putative Regulatory Network
While the direct transcriptional regulation of the dapdiamide BGC has not been experimentally elucidated, the GacS/GacA two-component system is a strong candidate for a global regulatory role. In many Gram-negative bacteria, including Pantoea species, the GacS/GacA system is a master regulator of secondary metabolism and virulence.[4][5] It typically responds to environmental cues and, upon activation, initiates a signaling cascade that often involves small non-coding RNAs (sRNAs) that control the expression of target genes at a post-transcriptional level.[4] A plausible model for the regulation of dapdiamide production involves the GacS/GacA system positively regulating the expression of the dda gene cluster.
Putative GacS/GacA regulatory pathway for dapdiamide production.
Quantitative Data
Quantitative data on dapdiamide production is limited. However, purification from a 2-liter culture of an E. coli clone harboring the dapdiamide BGC yielded the following amounts of purified compounds:
| Dapdiamide | Purified Amount (mg) |
| Dapdiamide A | ~3.0 |
| Dapdiamide B | ~1.4 |
| Dapdiamide C | ~1.6 |
| Dapdiamide D | ~1.0 |
| Dapdiamide E | ~1.5 |
Data extracted from Dawlaty et al., 2010.[2]
Enzyme kinetic parameters for DdaG and DdaF have not been reported in the literature to date.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the genetic basis of dapdiamide production.
Identification of the Dapdiamide Biosynthetic Gene Cluster via Transposon Mutagenesis
This protocol outlines the general workflow used to identify the genes responsible for dapdiamide production.
Workflow for identifying the dapdiamide BGC.
Methodology:
-
Construction of a Genomic Cosmid Library:
-
Isolate high-molecular-weight genomic DNA from P. agglomerans CU0119.
-
Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate large DNA fragments.
-
Ligate the genomic DNA fragments into a cosmid vector (e.g., pWEB-TNC).
-
Package the ligation products into lambda phage particles and transduce an appropriate E. coli host strain.
-
Plate the transduced cells on selective medium to obtain a library of cosmid clones, each containing a large insert of P. agglomerans genomic DNA.
-
-
Screening for Antibiotic Activity:
-
Array the individual clones from the cosmid library onto master plates.
-
Replica-plate the library onto lawns of a susceptible indicator strain (e.g., Erwinia amylovora).
-
Incubate the plates and identify clones that produce a zone of inhibition, indicating antibiotic production.
-
-
Transposon Mutagenesis of the Active Cosmid:
-
Isolate the active cosmid DNA from the positive E. coli clone.
-
Introduce a transposon (e.g., a derivative of Tn5) into the active cosmid. This can be achieved by various methods, including in vitro transposition reactions or by using a suicide plasmid delivery system in E. coli.
-
Transform the mutagenized cosmid library into a fresh E. coli host.
-
-
Screening for Loss of Function:
-
Screen the individual mutants from the transposon library for the loss of antibiotic activity against the indicator strain.
-
Mutants that no longer produce a zone of inhibition likely have a transposon insertion within a gene essential for dapdiamide biosynthesis.
-
-
Identification of Inactivated Genes:
-
Isolate the cosmid DNA from the loss-of-function mutants.
-
Sequence the DNA flanking the transposon insertion site. This can be achieved by techniques such as arbitrary PCR or inverse PCR.
-
Align the obtained sequences to the sequence of the original active cosmid to pinpoint the exact location of the transposon insertion and thereby identify the disrupted gene.
-
Heterologous Expression and Purification of Dapdiamides
This protocol details the steps for producing and purifying dapdiamides from a heterologous E. coli host.
Methodology:
-
Cloning of the Dapdiamide BGC:
-
Subclone the identified nine-gene dapdiamide BGC from the active cosmid into a suitable expression vector (e.g., pUC19).
-
Transform the resulting plasmid into a suitable E. coli expression host (e.g., DH10B).
-
-
Fermentation:
-
Inoculate a starter culture of the E. coli strain harboring the dapdiamide BGC plasmid in a suitable medium (e.g., LB with appropriate antibiotic selection).
-
Use the starter culture to inoculate a larger volume of production medium (e.g., 2 liters of Terrific Broth).
-
Incubate the culture with shaking at an appropriate temperature (e.g., 30°C) for an extended period (e.g., 48-72 hours) to allow for dapdiamide production.
-
-
Extraction:
-
Centrifuge the culture to pellet the cells.
-
The dapdiamides are secreted into the medium, so the supernatant is the starting material for purification.
-
Acidify the supernatant to a pH of ~2.0 with a strong acid (e.g., HCl).
-
Apply the acidified supernatant to a solid-phase extraction (SPE) column (e.g., a C18 cartridge).
-
Wash the column with acidified water to remove salts and polar impurities.
-
Elute the dapdiamides from the column with methanol (B129727).
-
-
Purification by HPLC:
-
Concentrate the methanol eluate under vacuum.
-
Purify the individual dapdiamides from the crude extract using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: Semipreparative C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the fractions corresponding to the individual dapdiamide peaks.
-
Lyophilize the purified fractions to obtain the pure dapdiamide compounds.
-
Expression and Purification of DdaG and DdaF
This protocol describes the expression and purification of the key biosynthetic enzymes DdaG and DdaF for in vitro characterization.
Methodology:
-
Cloning of ddaG and ddaF:
-
Amplify the coding sequences of ddaG and ddaF from the dapdiamide BGC using PCR.
-
Clone the PCR products into an expression vector that allows for the addition of an affinity tag (e.g., a His6-tag at the N- or C-terminus) for simplified purification (e.g., a pET vector).
-
Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow a culture of the E. coli strain containing the expression plasmid to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C.
-
Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for several hours (e.g., 16-18 hours) to enhance the production of soluble protein.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) containing protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration, assess purity by SDS-PAGE, and store the purified enzyme at -80°C.
-
Conclusion
The genetic and biochemical framework for dapdiamide biosynthesis in Pantoea agglomerans presents a compelling system for the study of unconventional peptide antibiotic synthesis. The identification of the dda gene cluster and the characterization of the key ligases DdaG and DdaF have laid the groundwork for further exploration. Future research efforts should focus on elucidating the specific regulatory mechanisms governing the expression of the dapdiamide BGC, performing detailed kinetic characterization of the biosynthetic enzymes, and optimizing heterologous production to increase titers. A deeper understanding of these aspects will be instrumental in harnessing the therapeutic potential of dapdiamides and engineering the biosynthesis of novel analogs with improved properties.
References
- 1. Comparative genomics to examine the endophytic potential of Pantoea agglomerans DAPP-PG 734 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-component system GacS/GacA, a global response regulator of bacterial physiological behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory roles of the GacS/GacA two-component system in plant-associated and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Elucidating the Structure of Dapdiamide A: An Application Note on the Synergy of NMR and Mass Spectrometry
Introduction
Dapdiamide A is a naturally occurring tripeptide antibiotic that has garnered interest within the scientific community due to its unique structural features and biological activity. The elucidation of its complex chemical architecture is a critical step in understanding its mechanism of action and for guiding synthetic efforts for analog development. This application note provides a detailed overview of the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) in the comprehensive structure determination of this compound. The methodologies described herein are broadly applicable to the structural analysis of novel peptide-based natural products, offering a robust workflow for researchers in natural product chemistry, drug discovery, and chemical biology.
The structure of this compound was successfully determined through a combination of one- and two-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC), complemented by high-resolution mass spectrometry for accurate molecular formula determination.[1]
Data Presentation
The quantitative data obtained from mass spectrometry and NMR spectroscopy are summarized below. These tables provide a clear and concise presentation of the key experimental findings that were instrumental in piecing together the molecular structure of this compound.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provided the accurate mass of the protonated molecule, which was essential for determining its elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value | Calculated Value | Molecular Formula |
| [M+H]⁺ (m/z) | 301.1517 | 301.1512 | C₁₂H₂₁N₄O₅⁺ |
Data sourced from Dawlaty et al., 2010.[1]
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectroscopic data were acquired in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | Atom | δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key COSY Correlations |
| Fumaramic Acid Moiety | |||||||
| 1' | CO | - | - | - | 165.8 | H-2', H-3' | - |
| 2' | CH | 6.55 | d | 15.0 | 134.2 | H-3' | H-3' |
| 3' | CH | 6.85 | d | 15.0 | 132.5 | H-2' | H-2' |
| 4' | CONH₂ | - | - | - | 164.9 | H-2', H-3' | - |
| L-2,3-Diaminopropionate (DAP) Moiety | |||||||
| 1 | CO | - | - | - | 171.5 | H-α, H-β | - |
| α | CH | 4.35 | m | - | 52.1 | H-β | H-β, NH |
| β | CH₂ | 3.50, 3.65 | m | - | 40.5 | H-α | H-α, NH |
| L-Valine (Val) Moiety | |||||||
| 1'' | COOH | - | - | - | 173.8 | H-α'', H-β'' | - |
| α'' | CH | 4.15 | dd | 8.5, 5.0 | 58.2 | H-β'' | H-β'', NH |
| β'' | CH | 2.05 | m | - | 30.1 | H-α'', H-γ'' | H-α'', H-γ'' |
| γ'' | CH₃ | 0.85 | d | 7.0 | 18.2 | H-β'' | H-β'' |
| γ''' | CH₃ | 0.90 | d | 7.0 | 19.1 | H-β'' | H-β'' |
Note: NMR data were interpreted from the spectra provided in the supporting information of Dawlaty et al., 2010.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments required for the structure elucidation of this compound and similar peptide-based natural products.
High-Resolution Mass Spectrometry (HR-ESI-MS)
Objective: To determine the accurate mass and elemental composition of the analyte.
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. For ESI, the final concentration is usually in the low µg/mL to ng/mL range.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in the mass analyzer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Processing: Process the acquired data to determine the accurate m/z value of the molecular ion. Use the instrument's software to calculate the elemental composition that best fits the observed mass.
1D ¹H NMR Spectroscopy
Objective: To obtain information about the number, chemical environment, and connectivity of protons in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and match the probe for the ¹H frequency. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shimming: Optimize the homogeneity of the magnetic field by shimming to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts, multiplicities, and coupling constants to deduce structural fragments.
1D ¹³C NMR Spectroscopy
Objective: To determine the number and chemical environment of carbon atoms in the molecule.
Instrumentation: A high-field NMR spectrometer with a carbon-sensitive probe.
Procedure:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (5-20 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrument Setup: Tune and match the probe for the ¹³C frequency.
-
Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak.
-
Analysis: Analyze the chemical shifts of the carbon signals to identify different types of carbon atoms (e.g., carbonyls, aromatic, aliphatic).
2D COSY (Correlation Spectroscopy)
Objective: To identify protons that are coupled to each other, typically through two or three bonds.
Procedure:
-
Instrument Setup: Use the same sample and basic setup as for 1D ¹H NMR.
-
Acquisition: Run a standard COSY pulse sequence. Key parameters include the spectral widths in both dimensions and the number of increments in the indirect dimension.
-
Processing: Process the 2D data by applying Fourier transformation in both dimensions.
-
Analysis: Analyze the 2D spectrum for cross-peaks. A cross-peak between two proton signals on the diagonal indicates that these protons are scalar-coupled. This is used to establish proton spin systems within the molecule.
2D HMBC (Heteronuclear Multiple Bond Correlation)
Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons.
Procedure:
-
Instrument Setup: Use the same sample and basic setup as for 1D NMR.
-
Acquisition: Run a standard HMBC pulse sequence. The long-range coupling delay is a critical parameter that is optimized based on the expected J-couplings (typically set for a value around 8 Hz).
-
Processing: Process the 2D data with Fourier transformation in both dimensions.
-
Analysis: Analyze the 2D spectrum for cross-peaks, which indicate a correlation between a proton and a carbon atom over multiple bonds. These correlations are crucial for connecting the spin systems identified from the COSY experiment and for assigning quaternary carbons.
Visualizations
The following diagrams illustrate the logical workflow and key relationships in the structure elucidation of this compound.
References
Application Note: Bioassay Development for Testing Dapdiamide A Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dapdiamide A is a tripeptide antibiotic produced by the bacterium Pantoea agglomerans[1][2][3]. It is part of a family of related compounds, dapdiamides A-E[3]. The primary mechanism of action of dapdiamides is the irreversible inhibition of glucosamine-6-phosphate synthase (GlmS)[4][5]. This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for antibiotic development[1][5]. This application note provides detailed protocols for a suite of bioassays to characterize the activity of this compound, encompassing its antibacterial properties, enzymatic inhibition, and potential effects on eukaryotic cells. The provided assays are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Key Experimental Protocols
This section details the methodologies for assessing the biological activity of this compound.
Antibacterial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Erwinia amylovora[1][3], Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the this compound dilutions. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 28-37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
Data Presentation:
| This compound Conc. (µg/mL) | Bacterial Growth (OD600) | % Inhibition |
| 128 | 0.05 | 95 |
| 64 | 0.06 | 94 |
| 32 | 0.08 | 92 |
| 16 | 0.15 | 85 |
| 8 | 0.45 | 55 |
| 4 | 0.88 | 12 |
| 2 | 0.98 | 2 |
| 1 | 1.01 | -1 |
| 0 (Positive Control) | 1.00 | 0 |
| Negative Control | 0.04 | 100 |
Glucosamine-6-Phosphate Synthase (GlmS) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of this compound on its known target, GlmS.
Materials:
-
Purified GlmS enzyme
-
Fructose-6-phosphate (F6P)
-
L-glutamine
-
This compound
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
Detection reagent (e.g., a coupled enzyme system to measure product formation or a colorimetric assay for glucosamine-6-phosphate)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound and perform serial dilutions in the assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add the GlmS enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates, F6P and L-glutamine.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Data Presentation:
| This compound Conc. (nM) | Enzyme Activity (Relative Units) | % Inhibition |
| 1000 | 0.12 | 90 |
| 500 | 0.25 | 79 |
| 250 | 0.48 | 60 |
| 125 | 0.75 | 37.5 |
| 62.5 | 0.98 | 18 |
| 31.25 | 1.15 | 4 |
| 15.6 | 1.19 | 1 |
| 0 (Positive Control) | 1.20 | 0 |
| Negative Control | 0.05 | 96 |
Mammalian Cell Cytotoxicity Assay
This assay assesses the potential toxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a non-radioactive cytotoxicity assay kit)[6]
-
Sterile 96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the this compound dilutions.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
-
Calculate the percent cell viability for each concentration and determine the CC50 value.
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) |
| 100 | 5 |
| 50 | 15 |
| 25 | 45 |
| 12.5 | 80 |
| 6.25 | 95 |
| 3.125 | 98 |
| 1.56 | 101 |
| 0 (Vehicle Control) | 100 |
Wnt Signaling Pathway Reporter Assay
This protocol evaluates the effect of this compound on the canonical Wnt signaling pathway, a common target in drug discovery[7][8][9][10].
Materials:
-
HEK293T cells stably expressing a TCF/LEF-responsive luciferase reporter (e.g., TOP-flash)[11]
-
Complete cell culture medium
-
This compound
-
Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021)[11]
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Seed the reporter cell line in a white, opaque 96-well plate and allow them to attach.
-
Treat the cells with serial dilutions of this compound for a specified pre-incubation period.
-
Stimulate the Wnt pathway by adding the Wnt activator to the wells. Include controls with and without the activator.
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay reagent protocol.
-
Normalize the luciferase activity to cell viability (determined by a parallel assay) to account for cytotoxic effects.
-
Calculate the percent inhibition of Wnt signaling.
Data Presentation:
| This compound Conc. (µM) | Luciferase Activity (RLU) | % Wnt Inhibition |
| 100 | 500 | 95 |
| 50 | 1200 | 88 |
| 25 | 3500 | 65 |
| 12.5 | 7500 | 25 |
| 6.25 | 9800 | 2 |
| 3.125 | 10100 | -1 |
| 1.56 | 10200 | -2 |
| 0 (Stimulated Control) | 10000 | 0 |
| Unstimulated Control | 200 | 98 |
Visualizations
Caption: Bioassay workflow for this compound characterization.
Caption: Simplified canonical Wnt signaling pathway.
Caption: Mechanism of GlmS inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DELFIA Cell Cytotoxicity Assays | Revvity [revvity.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel Inhibitors of Wnt Signaling – Van Raay Lab [vanraaylab.uoguelph.ca]
- 9. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Application Notes and Protocols for In Vitro Inhibition of Glucosamine-6-Phosphate Synthase by Dapdiamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapdiamide A is a member of a family of naturally occurring antibiotics produced by Pantoea agglomerans. These compounds are tripeptides that act as prodrugs, employing a "Trojan horse" mechanism to enter target cells.[1] Intracellularly, this compound is believed to be cleaved by peptidases to release an active electrophilic "warhead," Nβ-fumaramoyl-L-2,3-diaminopropionate, which then irreversibly inhibits its target enzyme.[1][2] The primary molecular target of this compound's active form is Glucosamine-6-phosphate (GlcN-6-P) synthase (EC 2.6.1.16), a crucial enzyme in the hexosamine biosynthetic pathway.[3][4]
GlcN-6-P synthase catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, a key precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc).[5][6] UDP-GlcNAc is an essential building block for the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi, making GlcN-6-P synthase a compelling target for the development of novel antimicrobial agents.[5][7] The active warhead of this compound acts as a glutamine analog and covalently modifies a cysteine residue in the glutaminase (B10826351) domain of the enzyme, thereby inactivating it.[3]
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and its derivatives against GlcN-6-P synthase.
Signaling Pathway and Mechanism of Action
The inhibitory action of this compound targets a critical step in the hexosamine biosynthetic pathway, which is essential for the synthesis of key components of the bacterial cell wall.
References
- 1. researchgate.net [researchgate.net]
- 2. A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A continuous spectrophotometric assay for the enzymatic marker glucose 6-phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Dapdiamide A in Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapdiamide A is a member of the dapdiamide family of tripeptide antibiotics, which are natural products isolated from Pantoea agglomerans.[1][2] These compounds are of interest in antibacterial research due to their novel mechanism of action. Structurally, this compound is characterized by a central L-2,3-diaminopropionic acid (DAP) residue linked to two other variable units via amide bonds.[1][2] This document provides detailed application notes and protocols for the use of this compound in antibacterial research studies.
Mechanism of Action
This compound functions as a "Trojan horse" antibiotic, meaning it is likely transported into the bacterial cell in an inactive form and then proteolytically cleaved to release an active "warhead".[3] This active component targets and inhibits glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in the bacterial cell wall biosynthesis pathway.[4][5] GlcN-6-P synthase catalyzes the conversion of fructose-6-phosphate (B1210287) and glutamine to glucosamine-6-phosphate, which is an essential precursor for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[4][5][6] By inhibiting this enzyme, this compound effectively disrupts cell wall synthesis, leading to bacterial cell death.[4]
Data Presentation: Antibacterial Activity
While this compound has been identified as having antibacterial properties, particularly against the plant pathogen Erwinia amylovora, specific Minimum Inhibitory Concentration (MIC) values are not widely available in the public domain.[1][2] Further research is required to establish a comprehensive antibacterial spectrum and quantitative efficacy data for this compound against a broad range of bacterial pathogens.
| Bacterial Species | MIC (µg/mL) | Reference |
| Erwinia amylovora | Data not publicly available | [1][2] |
| Other Bacteria | Data not publicly available |
Experimental Protocols
The following are detailed protocols that can be adapted for the study of this compound's antibacterial properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methods for determining the MIC of natural products and is suitable for assessing the antibacterial activity of this compound.
Materials:
-
This compound
-
Test bacterial strain(s) (e.g., Erwinia amylovora)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Resazurin (B115843) sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in the appropriate broth to the desired starting concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test bacterium (e.g., 28°C for E. amylovora) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
(Optional) To aid in the determination of viability, 20 µL of resazurin solution can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.
-
Protocol 2: In Vivo Efficacy Studies
As of the current literature, there is no publicly available data on the in vivo efficacy of this compound in animal models of bacterial infection. Researchers planning such studies should develop protocols based on established models for the target pathogen. This would typically involve:
-
Selection of an appropriate animal model: This will depend on the target bacteria and the site of infection.
-
Determination of the appropriate dose and route of administration: This will need to be established through preliminary dose-ranging studies.
-
Infection of the animals with a standardized inoculum of the target bacterium.
-
Treatment with this compound at various doses and time points.
-
Monitoring of the animals for clinical signs of infection and survival.
-
At the end of the study, enumeration of the bacterial load in relevant tissues.
Conclusion
This compound represents a promising starting point for the development of new antibacterial agents due to its unique mechanism of action targeting bacterial cell wall synthesis. The protocols and information provided in this document are intended to guide researchers in the further investigation of its antibacterial properties. The lack of extensive quantitative data highlights the need for further studies to fully characterize its antibacterial spectrum and potential for in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucosamine 6-phosphate synthase - Proteopedia, life in 3D [proteopedia.org]
- 6. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dapdiamide A: A Potent Inhibitor of Glucosamine-6-Phosphate Synthase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dapdiamide A is a naturally occurring tripeptide antibiotic that demonstrates significant promise as an inhibitor of glucosamine-6-phosphate synthase (GlmS), a crucial enzyme in the hexosamine biosynthetic pathway (HBP).[1][2] This pathway is essential for the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of bacterial cell walls and other essential macromolecules.[3] By targeting GlmS, this compound effectively disrupts these processes, leading to bacterial cell death. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its study.
This compound functions as a "Trojan horse" inhibitor. It is believed to be transported into the target cell, where it is subsequently cleaved to release an active "eneamide" warhead. This electrophilic moiety then forms a covalent, irreversible bond with a critical cysteine residue within the glutaminase (B10826351) domain of GlmS.[3][4][5] This covalent modification inactivates the enzyme, halting the production of glucosamine-6-phosphate and ultimately inhibiting bacterial growth. Research has shown that a related "epoxyamide" warhead is an even more potent inactivator of GlmS, suggesting potential avenues for the development of next-generation Dapdiamide analogs with enhanced efficacy.[3][4]
Quantitative Data
While specific enzyme inhibition constants (IC50 or k_inact/K_I) for the intact this compound molecule are not extensively reported in the literature, its potent antibiotic activity has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The focus of mechanistic studies has been on the active "warheads" generated from this compound.
| Compound | Organism | Parameter | Value | Reference |
| This compound | Erwinia amylovora | MIC | Not explicitly stated, but active | [1] |
| This compound-related epoxyamide | Erwinia amylovora 273 | MIC | >10-fold more potent than eneamide form | [3] |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and the experimental approaches to its study, the following diagrams illustrate the relevant biological pathway and laboratory workflows.
Caption: this compound inhibits the Hexosamine Biosynthetic Pathway.
Caption: Workflow for GlmS enzyme inhibition kinetics.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the inhibitory effects of this compound on GlmS.
Protocol 1: Glucosamine-6-Phosphate Synthase (GlmS) Inhibition Assay (Irreversible Kinetics)
This protocol is designed to determine the kinetic parameters of irreversible inhibition of GlmS by this compound.
Materials:
-
Purified GlmS enzyme
-
This compound
-
L-glutamine
-
D-fructose-6-phosphate (Fru-6-P)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
EDTA
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare substrate solutions: L-glutamine and Fru-6-P in potassium phosphate buffer.
-
Prepare the assay buffer: 50 mM potassium phosphate, 1 mM EDTA, pH 7.5.
-
Prepare the DTNB solution for detection of the glutaminase activity.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed concentration of GlmS to the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixtures for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at a constant temperature (e.g., 37°C).
-
-
Enzyme Activity Measurement:
-
Initiate the enzymatic reaction by adding the substrates (L-glutamine and Fru-6-P) to the wells.
-
The glutaminase activity of GlmS, which is the hydrolysis of glutamine, can be monitored continuously by measuring the production of glutamate or ammonia. A common method is to measure the rate of a coupled reaction. Alternatively, the overall synthase reaction can be monitored by measuring the formation of glucosamine-6-phosphate.
-
For a continuous assay, immediately place the plate in a microplate reader and measure the change in absorbance at a specific wavelength over time. The rate of reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
For each this compound concentration and pre-incubation time, calculate the initial velocity of the reaction.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent rate constant of inactivation (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the rate of inactivation is half-maximal (K_I).
-
Protocol 2: Cell-Based Assay for Assessing Inhibition of the Hexosamine Biosynthetic Pathway
This protocol provides a framework for evaluating the effect of this compound on the hexosamine biosynthetic pathway in a cellular context.
Materials:
-
Bacterial cell culture (e.g., E. coli or Erwinia amylovora)
-
This compound
-
Growth medium (e.g., Luria-Bertani broth)
-
Reagents for UDP-GlcNAc quantification (e.g., HPLC-based method or a commercially available assay kit)
-
Cell lysis buffer
-
Spectrophotometer or plate reader for cell density measurement
Procedure:
-
Cell Culture and Treatment:
-
Grow a bacterial culture to the mid-logarithmic phase of growth.
-
Dilute the culture to a standardized cell density (e.g., OD600 of 0.1).
-
Aliquot the cell suspension into a multi-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubate the plate under appropriate growth conditions (e.g., 37°C with shaking) for a defined period (e.g., 2-4 hours).
-
-
Cell Lysis and Sample Preparation:
-
At the end of the incubation period, measure the final cell density (OD600) to assess the effect on bacterial growth.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., PBS).
-
Lyse the cells using an appropriate method (e.g., sonication or enzymatic lysis).
-
Centrifuge the lysate to remove cell debris. The supernatant will be used for UDP-GlcNAc quantification.
-
-
Quantification of UDP-GlcNAc:
-
Measure the total protein concentration in each lysate for normalization.
-
Quantify the intracellular levels of UDP-GlcNAc using a validated method such as High-Performance Liquid Chromatography (HPLC) or a commercially available colorimetric or fluorometric assay kit.
-
-
Data Analysis:
-
Normalize the UDP-GlcNAc levels to the total protein concentration for each sample.
-
Plot the normalized UDP-GlcNAc levels against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in intracellular UDP-GlcNAc levels. This will provide a measure of the compound's potency in a cellular context.
-
Conclusion
This compound represents a compelling starting point for the development of novel antibacterial agents targeting the essential GlmS enzyme. The protocols outlined here provide a robust framework for researchers to further investigate its mechanism of action, quantify its inhibitory potency, and explore its potential in drug discovery programs. The unique "Trojan horse" mechanism of this compound offers a strategic advantage, and further exploration of its structure-activity relationship may lead to the design of even more potent and selective inhibitors of the hexosamine biosynthetic pathway.
References
- 1. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A head-to-head comparison of eneamide and epoxyamide inhibitors of glucosamine-6-phosphate synthase from the dapdiamide biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dapdiamide A in Plant Pathogen Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapdiamide A is a tripeptide antibiotic produced by the bacterium Pantoea agglomerans.[1][2] It belongs to a family of related compounds, the dapdiamides, which were first identified in a screening program against the significant plant pathogen Erwinia amylovora, the causal agent of fire blight in pome fruits.[1][3] this compound's unique structure, featuring a central L-2,3-diaminopropionic acid (DAP) core, and its novel biosynthetic pathway involving unconventional amide ligases, make it a compound of interest in the search for new antimicrobial agents for crop protection.[1][3]
These application notes provide an overview of the known antimicrobial activity of this compound, its mechanism of action, and detailed protocols for its study in a research setting.
Antimicrobial Activity and Spectrum
This compound has demonstrated antibacterial activity, notably against the Gram-negative plant pathogen Erwinia amylovora. While its activity against a broader range of plant pathogens is not yet extensively documented in publicly available literature, its mode of action suggests potential for broader antimicrobial effects.
Quantitative Antimicrobial Activity Data
The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound.
| Pathogen | Strain | MIC (µg/mL) | Reference |
| Erwinia amylovora | 273 | >128 | [4] |
| Escherichia coli | NR698 | >128 | [4] |
Note: The available data indicates that while this compound is a product of a pathway with antimicrobial activity, the related compound, dapdiamide E (an epoxyamide), shows significantly higher potency. Further research into the activity of this compound against a wider array of plant pathogens, including fungal and oomycete species, is warranted.
Mechanism of Action: Inhibition of Glucosamine-6-Phosphate Synthase
The primary molecular target of this compound is believed to be glucosamine-6-phosphate synthase (GlmS).[5] This enzyme is crucial for the biosynthesis of amino sugars, which are essential precursors for the formation of cell wall components in both bacteria (peptidoglycan) and fungi (chitin).
By inhibiting GlmS, this compound disrupts the pathogen's ability to build and maintain its cell wall, leading to cell lysis and death. This mechanism of action is shared with other related natural products.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for the investigation of this compound's antimicrobial properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Plant Pathogenic Bacteria
This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against various plant pathogenic bacteria.
1. Materials:
- This compound
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
- Bacterial culture of the target pathogen (e.g., Pseudomonas syringae, Xanthomonas spp.) grown to mid-log phase
- Sterile DMSO for dissolving this compound
- Spectrophotometer
- Incubator
2. Procedure:
- Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 10 mg/mL. Further dilute in the appropriate sterile broth to create a working stock solution.
- Preparation of Bacterial Inoculum: Grow the bacterial strain in the appropriate broth overnight at its optimal temperature. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
- Serial Dilution in Microtiter Plate:
- Add 100 µL of sterile broth to all wells of a 96-well plate.
- Add 100 µL of the this compound working stock solution to the first column of wells.
- Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
- Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
- Controls:
- Positive Control: Wells containing broth and bacterial inoculum only (no this compound).
- Negative Control: Wells containing broth only (no bacteria).
- Solvent Control: Wells containing the highest concentration of DMSO used and bacterial inoculum.
- Incubation: Cover the plate and incubate at the optimal growth temperature for the pathogen for 18-24 hours.
- Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Antifungal Susceptibility Testing of this compound against Filamentous Fungi
This protocol is a general method for testing the activity of compounds against filamentous fungi and can be adapted for this compound.
1. Materials:
- This compound
- Sterile 96-well microtiter plates
- Potato Dextrose Broth (PDB) or other suitable fungal growth medium
- Fungal culture of the target pathogen (e.g., Botrytis cinerea, Fusarium graminearum)
- Sterile DMSO
- Spectrophotometer or plate reader
- Hemocytometer
- Incubator
2. Procedure:
- Preparation of Fungal Spore Suspension: Grow the fungal strain on Potato Dextrose Agar (PDA) until sporulation is observed. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile cheesecloth. Adjust the spore concentration to 1-5 x 10⁴ spores/mL using a hemocytometer.
- Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the 96-well plate with PDB as described in Protocol 1.
- Inoculation: Add 100 µL of the prepared spore suspension to each well.
- Controls: Include positive (fungus + broth), negative (broth only), and solvent controls as in Protocol 1.
- Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
- Determining EC₅₀: Measure the optical density (OD) at 600 nm of each well using a plate reader. Calculate the percentage of growth inhibition for each concentration relative to the positive control. The EC₅₀ is the concentration of this compound that causes a 50% reduction in fungal growth.
Protocol 3: Glucosamine-6-Phosphate Synthase (GlmS) Inhibition Assay
This is a general enzyme-coupled assay to measure the inhibition of GlmS activity by this compound.
1. Materials:
- Purified GlmS enzyme
- This compound
- Fructose-6-phosphate (F6P)
- L-glutamine (Gln)
- Acetyl-CoA
- Glucosamine-6-phosphate N-acetyltransferase (GNA1) as the coupling enzyme
- 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
- 96-well UV-transparent microtiter plates
- Spectrophotometer or plate reader capable of reading absorbance at 412 nm
2. Procedure:
- Assay Mixture Preparation: Prepare an assay mixture containing assay buffer, F6P, Gln, acetyl-CoA, DTNB, and GNA1.
- Inhibitor Preparation: Prepare various concentrations of this compound in the assay buffer.
- Enzyme Reaction:
- In the wells of the microtiter plate, add the assay mixture.
- Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
- Initiate the reaction by adding the GlmS enzyme to all wells.
- Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time. This absorbance change is due to the reaction of the free thiol group of Coenzyme A (released by GNA1) with DTNB.
- Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the GlmS enzyme activity.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for MIC determination of this compound.
Caption: Workflow for antifungal susceptibility testing.
Caption: Workflow for GlmS inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of novel antimicrobial agents for plant protection. Its activity against Erwinia amylovora and its defined mechanism of action provide a solid foundation for further research. The protocols outlined in these notes offer a framework for the systematic evaluation of this compound's efficacy against a wider range of bacterial and fungal plant pathogens, and for detailed mechanistic studies. Further investigation is required to fully elucidate its spectrum of activity and potential for in-planta application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterologous Expression of Dapdiamide Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the heterologous expression of the dapdiamide biosynthetic gene cluster, originally identified from Pantoea agglomerans. Dapdiamides are a family of tripeptide antibiotics with potential applications in combating bacterial pathogens.[1][2] The ability to produce these compounds in a well-characterized heterologous host like Escherichia coli is crucial for further research, bioengineering to create novel analogs, and scalable production for drug development.[3][4][5]
The Dapdiamide Biosynthetic Gene Cluster
The biosynthesis of dapdiamides A-E is governed by a nine-gene cluster (ddaA-I) from Pantoea agglomerans CU0119.[3][6] The cluster encodes all the necessary enzymatic machinery, including unconventional amide ligases, for the assembly of the dapdiamide scaffold.[1][6] Understanding the function of each gene is critical for successful heterologous expression and pathway engineering.
Data Presentation: Components of the Dapdiamide Gene Cluster
The following table summarizes the genes within the cluster and their proposed functions based on sequence homology and experimental characterization.[6][7]
| Gene | Proposed Function | Role in Biosynthesis |
| ddaA | Homologous to enzymes in 2,3-diaminopropionate (DAP) biosynthesis.[6] | Supplies the central DAP scaffold of the tripeptide. |
| ddaB | Homologous to enzymes in DAP biosynthesis.[6] | Supplies the central DAP scaffold of the tripeptide. |
| ddaC | Putative Fe(II)/α-ketoglutarate-dependent dioxygenase.[8] | Likely responsible for the epoxide formation found in dapdiamide E.[8] |
| ddaD | Biosynthesis of fumaramic acid.[6] | Precursor synthesis for one of the side chains. |
| ddaE | Biosynthesis of fumaramic acid.[6] | Precursor synthesis for one of the side chains. |
| ddaF | ATP-grasp family amide ligase.[8][9] | Catalyzes the second amide bond formation, ligating a branched-chain amino acid (Val, Ile, or Leu).[8][10] |
| ddaG | Adenylating amide ligase.[8][9] | Catalyzes the first amide bond formation between fumarate (B1241708) and DAP.[8][10] |
| ddaH | Putative amidotransferase.[8] | Converts the fumaroyl group to a fumaramoyl group before the second ligation step.[8] |
| ddaI | Predicted transmembrane efflux pump.[6] | Confers self-resistance to the producing organism by exporting the antibiotic.[6] |
Note: Quantitative production data for dapdiamides in heterologous hosts is not extensively detailed in the reviewed literature. Yields are often described qualitatively or through bioassay results.
Visualized Pathways and Workflows
Dapdiamide Biosynthetic Pathway
The following diagram illustrates the proposed enzymatic steps in the biosynthesis of dapdiamides A, B, and C, as characterized through the heterologous expression of key enzymes.[8][10]
Caption: Proposed biosynthetic pathway for dapdiamides A, B, and C.
General Workflow for Heterologous Expression
This workflow outlines the key stages for cloning and expressing a natural product biosynthetic gene cluster, such as the one for dapdiamide, in a heterologous host.[4][11]
Caption: General experimental workflow for dapdiamide production.
Experimental Protocols
The following protocols are based on methodologies described in the literature for the heterologous expression of the dapdiamide gene cluster and characterization of its enzymes.[6][8]
Protocol 1: Cloning of the Dapdiamide Biosynthetic Gene Cluster (BGC)
Objective: To clone the entire dapdiamide BGC from P. agglomerans into an E. coli expression vector.
Materials:
-
P. agglomerans strain CU0119
-
Genomic DNA isolation kit
-
Cosmid or BAC vector kit and packaging extracts
-
E. coli host strain for library creation (e.g., XL1-Blue MRF')
-
Restriction enzymes and T4 DNA ligase
-
Expression vector (e.g., pUC19)
-
Competent E. coli for subcloning and expression (e.g., DH10B)
-
LB agar (B569324) plates with appropriate antibiotics
Methodology:
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from an overnight culture of P. agglomerans CU0119 using a commercial kit.
-
Genomic Library Construction:
-
Partially digest the genomic DNA with an appropriate restriction enzyme (e.g., Sau3AI) to generate large fragments.
-
Ligate the size-selected DNA fragments into the compatible site (e.g., BamHI) of a cosmid vector.
-
Package the ligation mixture into lambda phage particles and transduce an appropriate E. coli host. Plate on selective media to obtain a cosmid library.
-
-
Library Screening:
-
Screen the cosmid library for clones producing antibacterial compounds. This can be done by replica plating the library onto a lawn of a sensitive indicator strain, such as Erwinia amylovora.[6]
-
Identify clones that produce a zone of inhibition.
-
-
Identification of the BGC:
-
Isolate the active cosmid from a positive clone.
-
Use transposon mutagenesis to create a library of insertion mutants of the active cosmid.
-
Screen the mutant library for loss of antibiotic production to identify the genes essential for biosynthesis.[6]
-
Sequence the regions flanking the transposon insertions to identify the full BGC.
-
-
Subcloning into an Expression Vector:
-
Based on the sequence, design primers with restriction sites to amplify the entire ~9-10 kb dapdiamide BGC.
-
Digest both the amplified BGC and the target expression vector (e.g., pUC19) with the selected restriction enzymes.
-
Ligate the BGC into the expression vector to create the final expression plasmid (e.g., pUC19-A10A).[6]
-
Transform the ligation product into a suitable E. coli expression host.
-
Protocol 2: Heterologous Production and Extraction of Dapdiamides
Objective: To produce and isolate dapdiamides from the engineered E. coli strain.
Materials:
-
E. coli strain harboring the dapdiamide expression plasmid.
-
E. coli minimal medium (EcMM).[6]
-
Large culture flasks or bioreactor.
-
Solvents for extraction (e.g., ethyl acetate (B1210297), butanol).
-
Rotary evaporator.
-
HPLC system with a C18 column.
-
Solvents for HPLC (e.g., acetonitrile (B52724), water, trifluoroacetic acid).
Methodology:
-
Inoculum Preparation: Grow a starter culture of the recombinant E. coli strain overnight in LB medium with the appropriate antibiotic at 37°C with shaking.
-
Fermentation:
-
Inoculate flasks or a fermenter containing EcMM medium with the overnight starter culture. The composition of EcMM per liter is: 0.25 g yeast extract, 20 mL glycerol, 4.0 g K₂HPO₄, 1.72 g KH₂PO₄, 0.5 g NaCl, 2.0 g (NH₄)₂SO₄, 0.2 g sodium citrate, and 0.02 g MgSO₄·7H₂O.[6]
-
Incubate at an appropriate temperature (e.g., 30°C) with vigorous shaking for 48-72 hours.
-
-
Extraction:
-
Centrifuge the culture to separate the supernatant and cell pellet.
-
Perform a solvent extraction of the supernatant. A common method is liquid-liquid extraction using an organic solvent like ethyl acetate or butanol. Repeat the extraction 2-3 times.
-
Pool the organic phases and concentrate them to dryness using a rotary evaporator.
-
-
Purification (Bioassay-Guided Fractionation):
-
Resuspend the crude extract in a suitable solvent (e.g., methanol).
-
Perform preparative HPLC using a reverse-phase C18 column.
-
Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the compounds.
-
Collect fractions and test each for bioactivity against a sensitive indicator strain.
-
Pool the active fractions and perform further rounds of purification with shallower gradients until pure compounds are obtained.[6]
-
-
Analysis: Confirm the identity and structure of the purified dapdiamides using high-resolution mass spectrometry and NMR spectroscopy.[2]
Protocol 3: In Vitro Assay for DdaG Amide Ligase Activity
Objective: To biochemically characterize the activity of the DdaG enzyme, which catalyzes the first ligation step.
Materials:
-
Purified DdaG enzyme (expressed as a His-tagged protein in E. coli and purified via Ni-NTA chromatography).
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM ATP).
-
Substrates: Fumarate, L-2,3-diaminopropionate (DAP), ATP.
-
HPLC system for product detection.
Methodology:
-
Enzyme Expression and Purification:
-
Clone the ddaG gene into a protein expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the soluble protein using a Ni-NTA affinity column.
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing reaction buffer, 1-5 µM purified DdaG, 1 mM fumarate, 1 mM DAP, and 5 mM ATP in a total volume of 50-100 µL.[8]
-
Incubate the reaction at a suitable temperature (e.g., 25°C or 30°C) for 1-2 hours.
-
Quench the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.
-
-
Product Analysis:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to detect the formation of the product, Nβ-fumaroyl-DAP.
-
Monitor the reaction at a suitable wavelength (e.g., 210 nm) and compare the retention time to a synthesized standard if available. Mass spectrometry can be used to confirm the product identity.[8]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression of bacterial natural product biosynthetic pathways - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - The ATP-Dependent Amide Ligases DdaG and DdaF Assemble the Fumaramoyl-Dipeptide Scaffold of the Dapdiamide Antibiotics - Biochemistry - Figshare [figshare.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Transposon Mutagenesis for the Identification of Dapdiamide Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapdiamides are a family of tripeptide antibiotics produced by the bacterium Pantoea agglomerans. These compounds exhibit antimicrobial activity, making their biosynthetic pathway a target of interest for the discovery of novel antibacterial agents and for synthetic biology applications. Transposon mutagenesis is a powerful and widely used genetic tool for identifying genes involved in specific biological processes, including the biosynthesis of secondary metabolites like antibiotics. This technique relies on the random insertion of a transposon, a mobile genetic element, into the bacterial genome. Insertions that disrupt genes essential for dapdiamide production will result in a measurable loss of antibiotic activity, thereby pinpointing the genes involved.
These application notes provide a detailed protocol for the use of transposon mutagenesis to identify genes essential for dapdiamide biosynthesis in Pantoea agglomerans. The workflow covers the creation of a transposon mutant library, screening for mutants with abolished dapdiamide production, and the subsequent identification of the transposon insertion sites to map the disrupted genes.
Data Presentation
Note: The following quantitative data is hypothetical and for illustrative purposes to demonstrate the expected outcomes of the described protocols.
Table 1: Transposon Mutagenesis Efficiency in Pantoea agglomerans
| Parameter | Value |
| Recipient Strain | Pantoea agglomerans (Wild-Type) |
| Transposon Delivery Method | Conjugation |
| Donor Strain | E. coli S17-1 (with pUT-mini-Tn5) |
| Selection Marker | Kanamycin (B1662678) (50 µg/mL) |
| Total Recipient Cells (CFU) | 5 x 10⁹ |
| Total Transconjugants (CFU) | 2.5 x 10⁴ |
| Transposition Frequency | 5 x 10⁻⁶ |
Table 2: Screening of the P. agglomerans Transposon Mutant Library for Dapdiamide Production
| Parameter | Value |
| Total Mutants Screened | 10,000 |
| Screening Method | Agar (B569324) diffusion assay against Bacillus subtilis |
| Wild-Type Dapdiamide Titer (µg/mL) | 25 ± 5 |
| Number of Mutants with Abolished Production | 12 |
| Number of Mutants with Reduced Production | 35 |
| Hit Rate (Abolished Production) | 0.12% |
Table 3: Characterization of Dapdiamide-Deficient Mutants
| Mutant ID | Transposon Insertion Site (Gene) | Putative Gene Function | Dapdiamide Titer (µg/mL) | Complementation Result |
| DDM-001 | ddaA | ABC transporter ATP-binding protein | < 1 | Production Restored |
| DDM-002 | ddaB | ABC transporter permease | < 1 | Production Restored |
| DDM-003 | ddaC | Oxidoreductase | < 1 | Production Restored |
| DDM-004 | ddaD | Acyl-CoA synthetase | < 1 | Production Restored |
| DDM-005 | ddaE | MbtH-like protein | < 1 | Production Restored |
| DDM-006 | ddaF | ATP-grasp ligase | < 1 | Production Restored |
| DDM-007 | ddaG | ATP-grasp ligase | < 1 | Production Restored |
| DDM-008 | ddaH | Amidotransferase | < 1 | Production Restored |
| DDM-009 | ddaI | MFS transporter | < 1 | Production Restored |
| DDM-010 | regX | Transcriptional Regulator | < 1 | Production Restored |
| DDM-011 | ptsI | Phosphoenolpyruvate-protein phosphotransferase | 5 ± 2 | Production Partially Restored |
| DDM-012 | gltB | Glutamate synthase large subunit | 8 ± 3 | Production Partially Restored |
Experimental Protocols
Protocol 1: Generation of a Pantoea agglomerans Transposon Mutant Library
This protocol describes the generation of a random transposon mutant library in P. agglomerans using a mini-Tn5 transposon delivered via conjugation from an E. coli donor strain.
Materials:
-
Pantoea agglomerans wild-type strain
-
E. coli S17-1 donor strain carrying the suicide plasmid pUT-mini-Tn5 with a kanamycin resistance marker
-
Luria-Bertani (LB) agar and broth
-
Kanamycin (50 mg/mL stock)
-
Nalidixic acid (25 mg/mL stock) (or other counter-selective antibiotic for E. coli)
-
Sterile microcentrifuge tubes, petri dishes, and culture tubes
-
Incubator (30°C and 37°C)
-
Spectrophotometer
-
Centrifuge
Method:
-
Culture Preparation:
-
Inoculate 5 mL of LB broth with a single colony of P. agglomerans and incubate at 30°C with shaking until the culture reaches an OD₆₀₀ of 0.5-0.6.
-
Inoculate 5 mL of LB broth containing kanamycin (50 µg/mL) with a single colony of E. coli S17-1 (pUT-mini-Tn5) and incubate at 37°C with shaking until the culture reaches an OD₆₀₀ of 0.5-0.6.
-
-
Conjugation:
-
Mix 1 mL of the P. agglomerans recipient culture with 1 mL of the E. coli donor culture in a microcentrifuge tube.
-
Centrifuge the mixture at 5,000 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant and resuspend the cell pellet in 50 µL of fresh LB broth.
-
Spot the cell suspension onto the center of an LB agar plate and allow the spot to dry.
-
Incubate the plate at 30°C for 12-16 hours to allow for conjugation.
-
-
Selection of Transconjugants:
-
After incubation, use a sterile loop to scrape the bacterial growth from the conjugation plate and resuspend it in 1 mL of sterile saline (0.85% NaCl).
-
Plate 100 µL of serial dilutions of the cell suspension onto LB agar plates containing kanamycin (50 µg/mL) and nalidixic acid (25 µg/mL) to select for P. agglomerans transconjugants and counter-select against the E. coli donor.
-
Incubate the plates at 30°C for 48-72 hours until colonies appear.
-
-
Library Creation:
-
Individual colonies (transconjugants) are picked and inoculated into 96-well microtiter plates containing 200 µL of LB broth with kanamycin (50 µg/mL) per well.
-
Incubate the plates at 30°C for 48 hours.
-
Add sterile glycerol (B35011) to a final concentration of 20% (v/v) to each well, mix, and store the mutant library at -80°C.
-
Protocol 2: Screening for Dapdiamide-Deficient Mutants
This protocol outlines a high-throughput screening method to identify mutants that no longer produce dapdiamide using an agar diffusion assay.
Materials:
-
P. agglomerans transposon mutant library (from Protocol 1)
-
Indicator strain (Bacillus subtilis)
-
Production medium (e.g., Minimal Media with appropriate supplements)
-
Soft agar (0.7% agar)
-
Sterile 96-well plates and petri dishes
-
Replicating tool (96-pin replicator)
Method:
-
Mutant Growth for Production:
-
Inoculate a 96-well plate containing 200 µL of production medium with kanamycin (50 µg/mL) per well from the frozen mutant library stock using a 96-pin replicator.
-
Incubate the plate at 30°C with shaking for 72-96 hours to allow for dapdiamide production.
-
-
Bioassay:
-
Prepare an overnight culture of the indicator strain, B. subtilis, in LB broth.
-
Add 100 µL of the B. subtilis culture to 10 mL of molten soft agar, mix gently, and pour onto a large bioassay plate containing production medium agar. Allow the soft agar to solidify.
-
Using the 96-pin replicator, transfer a small amount of culture from each well of the mutant production plate onto the surface of the B. subtilis lawn.
-
Incubate the bioassay plate at 37°C for 18-24 hours.
-
-
Identification of Hits:
-
Examine the bioassay plates for zones of inhibition around the spots of the mutants.
-
Mutants that fail to produce a zone of inhibition (or produce a significantly smaller zone) compared to the wild-type control are considered potential dapdiamide-deficient mutants ("hits").
-
Re-streak the hit mutants from the original library plate to confirm the phenotype in a secondary screen.
-
Protocol 3: Identification of Transposon Insertion Sites
This protocol describes the identification of the genomic location of the transposon insertion in the dapdiamide-deficient mutants using arbitrary-primed PCR (AP-PCR) followed by DNA sequencing.
Materials:
-
Dapdiamide-deficient P. agglomerans mutant strains
-
Genomic DNA extraction kit
-
PCR reagents (Taq polymerase, dNTPs, buffers)
-
Transposon-specific primers (outward-facing from the transposon ends)
-
Arbitrary primers
-
Gel electrophoresis equipment
-
PCR product purification kit
-
DNA sequencing service
Method:
-
Genomic DNA Extraction:
-
Isolate high-quality genomic DNA from overnight cultures of the dapdiamide-deficient mutants and the wild-type strain using a commercial kit.
-
-
First Round of AP-PCR:
-
Set up a PCR reaction with genomic DNA from a mutant as the template.
-
Use a transposon-specific primer and an arbitrary primer.
-
The PCR program should include a low-stringency annealing step to allow the arbitrary primer to bind at multiple sites in the genome.
-
-
Second Round of Nested PCR:
-
Use the product from the first PCR as a template for a second round of PCR.
-
Use a nested transposon-specific primer and the same arbitrary primer to increase the specificity of the amplification.
-
-
Analysis and Sequencing:
-
Analyze the PCR products on an agarose (B213101) gel. A successful reaction should yield a distinct band in the mutant lane that is absent in the wild-type lane.
-
Purify the specific PCR product from the gel.
-
Send the purified DNA for Sanger sequencing using the nested transposon-specific primer.
-
-
Sequence Analysis:
-
The resulting sequence will contain a portion of the transposon at one end and the flanking genomic DNA at the other.
-
Use BLASTn to align the genomic DNA portion of the sequence against the P. agglomerans genome database to identify the precise location of the transposon insertion and the disrupted gene.
-
Visualizations
Caption: Experimental workflow for identifying dapdiamide biosynthetic genes.
Caption: Proposed biosynthetic pathway and regulation of dapdiamides.
Application Notes and Protocols for Dapdiamide Production in Pantoea agglomerans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapdiamides are a family of tripeptide antibiotics produced by the bacterium Pantoea agglomerans, notably strain CU0119.[1][2] These compounds exhibit antimicrobial activity and are synthesized via a unique biosynthetic pathway involving unconventional amide ligases. This document provides detailed protocols for the cultivation of Pantoea agglomerans for the production of dapdiamides, along with methods for their extraction and purification.
Data Presentation
Table 1: Culture Media Composition for Pantoea agglomerans Cultivation
| Component | Glucose-Asparagine (GA) Medium (per Liter) | E. coli Minimal Medium (EcMM) (per Liter) |
| D-Glucose | 20 g | - |
| L-Asparagine | 0.3 g | - |
| Nicotinic Acid | 0.05 g | - |
| K₂HPO₄ | 11.5 g | 4.0 g |
| KH₂PO₄ | 4.5 g | 1.72 g |
| MgSO₄ | 0.12 g | - |
| MgSO₄·7H₂O | - | 0.02 g |
| Yeast Extract | - | 0.25 g |
| Glycerol | - | 20 mL |
| NaCl | - | 0.5 g |
| (NH₄)₂SO₄ | - | 2.0 g |
| Sodium Citrate | - | 0.2 g |
Note: Both media should be sterilized by filtration.[1]
Table 2: Recommended Fermentation Parameters for Dapdiamide Production
| Parameter | Recommended Range/Value | Notes |
| Temperature | 28-30°C | P. agglomerans can grow over a broad temperature range (3-42°C), with an optimum around 30°C for many strains.[3][4][5] |
| pH | 6.5-7.5 | The optimal pH for growth is typically around 7.0. The organism can tolerate a pH range of 4.5 to 8.6.[3][5] |
| Aeration | Moderate to High | Specific optimal aeration rates for dapdiamide production are not well-documented. Start with moderate aeration and optimize based on yield. |
| Agitation | 150-200 rpm | Optimal agitation speed is not specified for dapdiamide production. 150-180 rpm has been used for other metabolite production in P. agglomerans.[4] |
| Incubation Time | 48-72 hours | Monitor production over time to determine the optimal harvest point. |
Experimental Protocols
Protocol 1: Cultivation of Pantoea agglomerans for Dapdiamide Production
1. Inoculum Preparation: a. Prepare a seed culture by inoculating a single colony of Pantoea agglomerans CU0119 from an agar (B569324) plate into 50 mL of Glucose-Asparagine (GA) medium or E. coli Minimal Medium (EcMM) in a 250 mL flask. b. Incubate the seed culture at 28-30°C with shaking at 150-200 rpm for 18-24 hours, or until the culture reaches an optical density at 600 nm (OD₆₀₀) of 1.0-1.5.
2. Fermentation: a. Inoculate a larger volume of the chosen production medium (GA or EcMM) with the seed culture to a starting OD₆₀₀ of 0.05-0.1. b. Incubate the production culture under the recommended fermentation parameters (Table 2). c. Monitor cell growth (OD₆₀₀) and dapdiamide production periodically.
3. Potential Optimization using Precursor Feeding: a. The biosynthetic pathway of dapdiamide involves fumarate (B1241708) and 2,3-diaminopropionate (DAP).[6][7] b. To potentially enhance dapdiamide yield, sterile solutions of fumaric acid and/or L-2,3-diaminopropionic acid can be fed to the culture at the onset of the stationary phase. c. Optimal concentrations and feeding times should be determined empirically.
Protocol 2: Extraction and Purification of Dapdiamides
1. Cell Removal: a. After the desired incubation period, harvest the fermentation broth. b. Centrifuge the broth at 8,000-10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. c. Carefully decant and collect the supernatant, which contains the secreted dapdiamides.
2. Initial Extraction: a. The dapdiamides are polar peptide molecules. Extraction can be performed using solid-phase extraction (SPE) with a C18 cartridge. b. Condition the C18 cartridge with methanol (B129727) followed by water. c. Load the cell-free supernatant onto the cartridge. d. Wash the cartridge with water to remove salts and other hydrophilic impurities. e. Elute the dapdiamides with a stepwise or gradient of methanol or acetonitrile (B52724) in water.
3. Chromatographic Purification: a. Further purify the dapdiamide-containing fractions using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Use a C18 column and a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). c. Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds). d. Collect fractions corresponding to the dapdiamide peaks.
4. Purity Assessment and Characterization: a. Assess the purity of the collected fractions by analytical RP-HPLC. b. Confirm the identity of the purified dapdiamides using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Protocol 3: Dapdiamide Bioassay
1. Indicator Strain Preparation: a. Prepare an overnight culture of a susceptible indicator strain, such as Erwinia amylovora, in a suitable broth medium (e.g., LB broth).
2. Agar Overlay Assay: a. Prepare agar plates with a suitable medium (e.g., GA medium with 1.5% agar). b. Inoculate molten top agar (0.75% agar in GA medium, cooled to ~45-50°C) with the overnight culture of the indicator strain. c. Pour the inoculated top agar onto the prepared base agar plates and allow it to solidify.
3. Application of Samples: a. Spot a small volume (e.g., 5-10 µL) of the purified dapdiamide solution or the fractions from the purification process onto the surface of the agar. b. Allow the spots to dry.
4. Incubation and Observation: a. Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 28°C for E. amylovora). b. After 24-48 hours, observe the plates for zones of inhibition around the spots where the active dapdiamide samples were applied.[1]
Visualizations
Caption: Experimental workflow for dapdiamide production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Water activity, temperature, and pH effects on growth of the biocontrol agent Pantoea agglomerans CPA-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolites Secreted by a Plant-Growth-Promoting Pantoea agglomerans Strain Improved Rooting of Pyrus communis L. cv Dar Gazi Cuttings [frontiersin.org]
- 5. Isolation and characterization of plant growth promoting traits of a rhizobacteria: Pantoea agglomerans lma2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Minimum Inhibitory Concentration (MIC) of Dapdiamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapdiamide A is a tripeptide antibiotic originally isolated from Pantoea agglomerans[1][2][3]. It is part of a family of related compounds, dapdiamides A-E, discovered through bioassay-guided fractionation against the plant pathogen Erwinia amylovora[1][2][4]. The dapdiamides are characterized by a central L-2,3-diaminopropionic acid residue linked to two variable units via amide bonds[2]. The proposed mechanism of action for this compound and its analogues is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a critical enzyme in the biosynthetic pathway of the bacterial cell wall. By targeting this enzyme, this compound disrupts the formation of the essential cell-wall building block UDP-N-acetylglucosamine. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation
The determination of the MIC is a quantitative measure of the potency of an antimicrobial agent against a specific microorganism. While this compound has demonstrated bioactivity, specific quantitative MIC values are not widely available in publicly accessible literature. The following table summarizes the known antimicrobial spectrum of this compound. Researchers are encouraged to use the protocols herein to determine specific MIC values for their organisms of interest.
Table 1: Summary of Known Antimicrobial Activity of this compound
| Test Organism | Gram Type | Known Activity | MIC (µg/mL) |
| Erwinia amylovora | Gram-Negative | Inhibitory activity observed[1][2][4] | Data not publicly available |
| Candida albicans | Fungal | Potential inhibitory activity suggested | Data not publicly available |
A note on data availability: Extensive searches of scientific literature did not yield specific quantitative MIC values for this compound against a broad range of microorganisms. The provided protocol is essential for generating this valuable data.
Signaling Pathway and Mechanism of Action
This compound exerts its antimicrobial effect by targeting a crucial step in the bacterial cell wall synthesis pathway. The diagram below illustrates this mechanism.
Experimental Workflow
The following diagram outlines the experimental workflow for determining the MIC of this compound using the broth microdilution method.
Experimental Protocols
This protocol is based on the CLSI M07 standard for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.
Materials and Reagents
-
This compound (solid form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Bacterial strain(s) of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Protocol
1. Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the supplier.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final inoculum suspension, which is then added to the wells.
3. Broth Microdilution Assay
-
Preparation of this compound Dilutions:
-
In a sterile tube, prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration should be twice the highest concentration to be tested in the 96-well plate.
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the intermediate this compound dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 2.5) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the microtiter plate with a lid.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Reading and Interpreting Results
-
After incubation, visually inspect the microtiter plate from the bottom using a reading mirror or by holding it up to a light source.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear. If not, the assay is invalid due to contamination.
Conclusion and Interpretation
This application note provides a standardized and detailed protocol for determining the MIC of this compound. The broth microdilution method is a reliable and reproducible technique for assessing the in vitro antimicrobial activity of novel compounds. Accurate determination of MIC values is a critical first step in the preclinical evaluation of new antibiotics and is essential for understanding their potential therapeutic applications. Given the unique mechanism of action of this compound, further research to establish its full spectrum of activity against a diverse panel of bacterial and fungal pathogens is warranted. The protocols outlined here provide the necessary framework for researchers to generate this crucial data.
References
Troubleshooting & Optimization
Dapdiamide A solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapdiamide A. The information is based on available literature and general best practices for handling peptide-based compounds.
General Solubility and Handling Recommendations
Currently, specific quantitative solubility data for this compound in common laboratory solvents is not extensively published. This compound is a tripeptide antibiotic, and its solubility is expected to be influenced by its amino acid composition and overall charge. The specific rotation of both isolated and synthetic this compound has been measured in water, suggesting at least some aqueous solubility.
For initial use, it is highly recommended to test the solubility of a small amount of the compound in the desired solvent before preparing a stock solution.
Recommended Approach for Solubilization:
-
Start with Water: Attempt to dissolve this compound in sterile, purified water.
-
Acidic or Basic Buffers: If solubility in water is limited, try a dilute acidic or basic buffer. Given that this compound contains free amino and carboxylic acid groups, adjusting the pH may improve solubility.
-
Organic Solvents: For creating concentrated stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are commonly used for peptide-like molecules. Once dissolved in an organic solvent, the solution can be added dropwise to a stirred aqueous buffer to the desired final concentration. If precipitation occurs, the solubility limit in the aqueous buffer has likely been exceeded.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: As a lyophilized powder, this compound should be stored at -20°C or -80°C, protected from moisture. For stock solutions, it is recommended to prepare aliquots in an appropriate solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.
Q2: My this compound solution appears cloudy after dilution in my aqueous buffer. What should I do?
A2: Cloudiness or precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue, indicating that the compound's solubility limit in the aqueous medium has been exceeded.
-
Troubleshooting Steps:
-
Try vortexing or sonicating the solution gently to aid dissolution.
-
Prepare a more dilute stock solution in DMSO before adding it to the aqueous buffer.
-
Increase the percentage of the organic solvent in your final working solution, if your experimental system allows. Be sure to include an appropriate solvent control in your experiments.
-
Consider using a different buffer system or adjusting the pH.
-
Q3: Is this compound stable in solution?
A3: Limited specific stability data for this compound is available. However, one study investigated its stability under basic conditions and found that it did not undergo isomerization when incubated in 500 mM ammonium (B1175870) hydroxide (B78521) (NH₄OH) at room temperature overnight, or at pH 8 for three days[1]. This suggests good stability at moderately basic pH. The stability in other conditions (e.g., acidic pH, prolonged storage at room temperature in aqueous solutions) has not been reported. To ensure the integrity of your results, it is recommended to use freshly prepared dilutions for your experiments whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized Powder | Low aqueous solubility. | Attempt to dissolve in a small amount of DMSO or DMF first, then dilute with your aqueous buffer. Gentle warming or sonication may also help. |
| Precipitation in Cell Culture Media | The compound has low solubility in the media, or is interacting with media components. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the assay permits, ensuring appropriate vehicle controls are used. |
| Inconsistent Experimental Results | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| No Biological Activity Observed | The compound may have degraded, or the concentration is too low. | Verify the integrity of the compound. Use a fresh vial or a newly prepared stock solution. Perform a dose-response experiment to ensure an appropriate concentration range is being tested. |
Quantitative Data Summary
As of now, there is limited quantitative data available in the public domain regarding the solubility and stability of this compound. The following table summarizes the available stability information.
| Parameter | Condition | Observation | Reference |
| Stability (Isomerization) | 500 mM NH₄OH, Room Temperature, Overnight | No isomerization observed | [1] |
| Stability (Isomerization of Precursor) | pH 8, 3 days | No conversion of Nβ-fumaroyl-DAP to the α-regioisomer | [1] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for a Bioassay
-
Preparation of Stock Solution (e.g., 10 mM in DMSO):
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solution (e.g., 100 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, dilute the 10 mM stock solution 1:10 in sterile water or buffer to get a 1 mM intermediate solution.
-
Further dilute the 1 mM intermediate solution 1:10 in the final cell culture medium to achieve a working concentration of 100 µM. Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Prepare fresh working solutions for each experiment.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
References
Technical Support Center: Optimizing Dapdiamide A Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Pantoea agglomerans for the production of dapdiamide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what organism produces it?
A1: this compound is a tripeptide antibiotic with potential applications in drug development. It is a secondary metabolite produced by the Gram-negative bacterium Pantoea agglomerans strain CU0119.
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthesis of this compound is a non-ribosomal peptide synthesis process. The key precursors are fumarate (B1241708), L-2,3-diaminopropionic acid (DAP), and L-valine.
Q3: What is the general biosynthetic pathway of this compound?
A3: The biosynthesis of this compound involves a dedicated gene cluster that encodes for a series of enzymes. The pathway is initiated by the ligation of fumarate and L-2,3-diaminopropionic acid, followed by the addition of L-valine. This process is catalyzed by two unconventional amide ligases, DdaG and DdaF.
Q4: At which growth phase is this compound typically produced?
A4: The production of many secondary metabolites in Pantoea agglomerans, including other antibiotics like herbicolin A, is often initiated during the late exponential growth phase and reaches its peak during the stationary phase. This is likely the case for this compound as well.
Q5: Is there a known regulatory mechanism for this compound production?
A5: While the specific regulatory mechanism for this compound is not fully elucidated, the production of other antibiotics in Pantoea agglomerans is known to be regulated by quorum sensing. This mechanism involves the production and detection of signaling molecules, such as N-acyl-homoserine lactones (AHLs), which accumulate in a cell-density dependent manner and trigger the expression of secondary metabolite biosynthetic genes. It is plausible that a similar mechanism is involved in regulating this compound synthesis.
Troubleshooting Guide
Issue 1: Low or No this compound Yield Despite Good Bacterial Growth
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | - Carbon Source: Ensure an adequate concentration of a suitable carbon source. While glucose is commonly used, some secondary metabolite production is enhanced with alternative carbon sources like sucrose (B13894) or glycerol. Start with a glucose concentration of 1-2% (w/v) and experiment with other sources. - Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like yeast extract or tryptone often support robust growth and secondary metabolism. A combination of a complex nitrogen source (e.g., 0.5% yeast extract) and an inorganic source (e.g., 0.2% (NH₄)₂SO₄) can be beneficial. - Phosphate (B84403) Limitation: High phosphate concentrations can repress secondary metabolism. Try reducing the initial phosphate concentration in the medium to create phosphate-limiting conditions during the stationary phase, which can trigger antibiotic production. |
| Inadequate Precursor Supply | - Precursor Feeding: The availability of fumarate, L-2,3-diaminopropionic acid (DAP), and L-valine is essential. Consider a fed-batch strategy where a concentrated solution of these precursors is added at the beginning of the stationary phase. Start with feeding concentrations in the range of 1-5 g/L for each precursor. |
| Suboptimal Fermentation Parameters | - pH: The optimal pH for growth and secondary metabolite production in Pantoea agglomerans is typically between 6.5 and 7.5. Monitor and control the pH throughout the fermentation process. - Temperature: The optimal temperature for Pantoea agglomerans is generally around 28-30°C. Lower temperatures (e.g., 25°C) have been shown to favor the production of some antibiotics. - Aeration and Agitation: Adequate oxygen supply is crucial. Maintain a dissolved oxygen (DO) level above 20% saturation. This can be achieved by adjusting the agitation speed (e.g., 150-250 rpm in shake flasks) and aeration rate. |
| Lack of Quorum Sensing Induction | - High Inoculum Density: A higher initial cell density can lead to a faster accumulation of quorum sensing molecules, potentially inducing this compound production earlier. - AHL Induction: If the producing strain has a known quorum sensing system, consider adding exogenous N-acyl-homoserine lactones (AHLs) to the culture to artificially induce the expression of the biosynthetic genes. |
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum Preparation | - Standardized Inoculum: Ensure a consistent age, cell density, and physiological state of the seed culture used for inoculation. Prepare the inoculum in a standardized medium and grow it to a specific optical density (e.g., mid-exponential phase). |
| Inconsistent Media Preparation | - Precise Measurements: Accurately weigh all media components and ensure complete dissolution. - Sterilization Method: Use a consistent sterilization method (e.g., autoclaving time and temperature) as excessive heat can degrade some media components. |
| Fluctuations in Fermentation Conditions | - Tight Parameter Control: Use a well-calibrated bioreactor to maintain precise control over pH, temperature, and dissolved oxygen levels throughout the fermentation. |
Data Presentation
Table 1: Recommended Starting Fermentation Parameters for this compound Production
| Parameter | Recommended Range | Notes |
| Temperature | 25 - 30 °C | Lower temperatures may favor secondary metabolite production. |
| pH | 6.5 - 7.5 | Maintain using a suitable buffer or automated pH control. |
| Agitation | 150 - 250 rpm (shake flask) | Ensure adequate mixing and oxygen transfer. |
| Aeration | Maintain DO > 20% | Critical for aerobic respiration and biosynthesis. |
| Inoculum Size | 2 - 5% (v/v) | A higher inoculum may accelerate the onset of production. |
Table 2: Example of a Basal Fermentation Medium for Pantoea agglomerans
| Component | Concentration (g/L) |
| Glucose | 15 |
| Yeast Extract | 5 |
| (NH₄)₂SO₄ | 2 |
| K₂HPO₄ | 1 |
| KH₂PO₄ | 0.5 |
| MgSO₄·7H₂O | 0.2 |
| Trace Metal Solution | 1 mL/L |
Note: This is a general-purpose medium. Optimization of individual components is highly recommended for maximizing this compound yield.
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of Pantoea agglomerans CU0119 into 10 mL of Luria-Bertani (LB) broth.
-
Incubate at 28°C with shaking at 200 rpm for 16-18 hours.
-
-
Fermentation:
-
Prepare 100 mL of the basal fermentation medium (Table 2) in a 500 mL baffled flask.
-
Inoculate the fermentation medium with 2% (v/v) of the seed culture.
-
Incubate at 28°C with shaking at 200 rpm for 72-96 hours.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 12 hours).
-
Measure cell growth (OD₆₀₀) and this compound concentration using a validated analytical method (e.g., HPLC-MS).
-
Protocol 2: Precursor Feeding Strategy
-
Prepare Precursor Stock Solution:
-
Prepare a sterile, concentrated stock solution containing fumaric acid (neutralized to pH 7.0), L-2,3-diaminopropionic acid, and L-valine.
-
-
Feeding:
-
Based on the growth curve from a batch fermentation, determine the onset of the stationary phase.
-
At this time point, add the precursor stock solution to the fermentation culture to the desired final concentration (e.g., 1-5 g/L of each precursor).
-
-
Monitoring:
-
Continue the fermentation and monitor this compound production as described in Protocol 1.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Technical Support Center: Chemical Synthesis of Dapdiamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of dapdiamides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of dapdiamides?
A1: The primary challenges in dapdiamide synthesis stem from three key areas:
-
Synthesis of the Orthogonally Protected L-2,3-Diaminopropionic Acid (Dap) Core: The central Dap unit contains two amino groups that require differential protection to control regioselectivity during subsequent coupling reactions.
-
Peptide Coupling Reactions: The sterically hindered nature of the protected Dap residue and potential for side reactions can lead to low coupling yields.
-
Purification of the Final Product: The polar nature of the dapdiamide and the presence of closely related impurities can complicate purification by standard chromatographic methods.
Q2: Which protecting group strategy is recommended for the L-2,3-diaminopropionic acid (Dap) precursor?
A2: An orthogonal protection strategy is crucial for the successful synthesis of dapdiamides. A common and effective approach involves protecting the α-amino group with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) and the β-amino group with an acid-labile group such as Boc (tert-butyloxycarbonyl). This allows for selective deprotection and sequential coupling of the fumaramoyl and valine (or other amino acid) moieties.
Q3: What are the common side reactions to watch out for during the synthesis of the protected Dap precursor?
A3: When synthesizing the protected Dap precursor, particularly via methods like the Curtius rearrangement of a protected aspartic acid derivative, potential side reactions include the formation of urea-type byproducts if the isocyanate intermediate reacts with any unprotected amines.[1] Photochemical rearrangement methods may lead to nitrene insertion byproducts.[2][3] Careful control of reaction conditions and the use of appropriate protecting groups are essential to minimize these side reactions.[2]
Q4: I am experiencing low yields during the peptide coupling steps. What can I do to improve this?
A4: Low coupling yields, especially when incorporating the bulky protected Dap residue, are a common issue. To address this, consider the following:
-
Use a Potent Coupling Reagent: Standard coupling reagents may be inefficient. Switch to a more potent uronium/guanidinium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU, which are known to be effective for sterically hindered amino acids.[4][5]
-
Optimize Reaction Conditions: Increasing the reaction temperature (e.g., to 40-50°C) and extending the reaction time can help drive the coupling to completion. Microwave-assisted synthesis can also significantly reduce reaction times.[4]
-
Double Coupling: Performing the coupling reaction twice with a fresh portion of activated amino acid and coupling reagent can improve yields for particularly difficult couplings.[5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[4]
Q5: My crude product is difficult to purify. What purification strategies are recommended for dapdiamides?
A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like dapdiamides.[6] For challenging purifications, you can optimize the following:
-
Column Stationary Phase: A C18 column is a common starting point, but for very polar or very hydrophobic peptides, other stationary phases might provide better resolution.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. Optimizing the gradient profile is crucial for good separation.[6]
-
Sample Loading: Overloading the column can lead to poor separation. It is important to determine the optimal sample load for your column size.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Dap precursor synthesis (e.g., via Curtius rearrangement) | Incomplete reaction. | Ensure complete conversion of the starting carboxylic acid to the acyl azide. Use of catalysts like boron trifluoride can lower the required decomposition temperature and improve isocyanate yield.[2] |
| Side reactions of the isocyanate intermediate. | Ensure all other nucleophilic groups are adequately protected. Trap the isocyanate intermediate immediately with the desired nucleophile (e.g., benzyl (B1604629) alcohol to form a Cbz-protected amine).[8] | |
| Incomplete peptide coupling | Steric hindrance from the protected Dap residue or the growing peptide chain. | Use a more powerful coupling reagent such as HATU or COMU.[5] Consider double coupling or increasing the reaction temperature.[5] |
| Poor solubility or aggregation of the peptide-resin. | Use a solvent system known to disrupt secondary structures, such as a "magic mixture" of DCM/DMF/NMP.[7] | |
| Presence of deletion sequences in the final product | Incomplete Fmoc deprotection or incomplete coupling. | Extend deprotection and coupling times. Use a capping step (e.g., with acetic anhydride) after coupling to block any unreacted amino groups.[9] |
| Racemization during coupling | Over-activation of the carboxylic acid. | Use coupling additives known to suppress racemization, such as HOBt or OxymaPure.[10] |
| Broad or tailing peaks during RP-HPLC purification | Peptide aggregation in the mobile phase. | Optimize the mobile phase composition, including the organic modifier and ion-pairing agent concentration.[11] |
| Secondary interactions with the stationary phase. | Try a different stationary phase (e.g., C4 or phenyl) or a different ion-pairing agent. |
Experimental Protocols
Synthesis of Orthogonally Protected L-2,3-Diaminopropionic Acid (Dap) via Reductive Amination
This protocol is adapted from a general strategy for synthesizing orthogonally protected L-Dap methyl esters starting from a serine derivative.[12]
-
Preparation of the Aldehyde: Start with a commercially available, appropriately protected serine derivative, such as Nα-Fmoc-O-tert-butyl-D-serine. Convert the carboxylic acid to a Weinreb amide, followed by reduction with LiAlH4 to yield the corresponding α-amino aldehyde.
-
Reductive Amination: Dissolve the aldehyde in a suitable solvent (e.g., THF). Add the desired amine for the β-position (e.g., benzylamine (B48309) for subsequent Cbz protection) and a Lewis acid catalyst like Ti(OiPr)4. Stir the reaction until imine formation is complete.
-
Reduction: Reduce the imine in situ using a reducing agent like NaBH4 to yield the protected 2,3-diaminopropanol.
-
Oxidation: Oxidize the primary alcohol to a carboxylic acid using a mild oxidizing agent (e.g., TEMPO/bleach).
-
Esterification (Optional): If the methyl ester is desired, perform a standard esterification reaction (e.g., with methyl iodide and a base).
HATU-Mediated Peptide Coupling
This protocol outlines a general procedure for coupling an amino acid to a resin-bound peptide using HATU.[5]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Wash the resin with DMF, followed by DCM, and dry.
Visualizations
Caption: General workflow for the chemical synthesis of dapdiamides.
Caption: Troubleshooting logic for low peptide coupling yields.
References
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 9. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. hplc.eu [hplc.eu]
- 12. mdpi.com [mdpi.com]
Optimizing Dapdiamide A Bioassays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dapdiamide A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tripeptide antibiotic produced by the bacterium Pantoea agglomerans.[1][2][3] It belongs to a family of related compounds known as dapdiamides. The primary mechanism of action of dapdiamides is the irreversible inhibition of the bacterial enzyme glucosamine-6-phosphate synthase (GlmS).[4] GlmS is a crucial enzyme in the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for the bacterial cell wall.[4]
Q2: What are the key enzymes involved in the biosynthesis of this compound?
The biosynthesis of this compound involves a unique pathway that utilizes two unconventional ATP-dependent amide ligases: DdaG and DdaF.[4][5][6] DdaG is responsible for ligating fumarate (B1241708) to 2,3-diaminopropionate (DAP), and DdaF subsequently adds an amino acid (valine in the case of this compound) to form the final tripeptide scaffold.[6][7]
Q3: Are there different variants of dapdiamide?
Yes, several dapdiamide variants (A-E) have been identified. These variants differ in their amino acid side chains and the linkage of the fumaramic acid moiety.[1][5] For example, dapdiamides B and C contain isoleucine and leucine, respectively, in place of valine.[5]
Troubleshooting Guide
Issue 1: Low or no antibacterial activity observed in the Erwinia amylovora bioassay.
-
Possible Cause 1: Incorrect media composition. The growth and sensitivity of E. amylovora can be highly dependent on the culture medium.
-
Solution: Ensure the use of the recommended Glucose-Asparagine (GA) medium. Refer to Table 1 for the precise composition.[5]
-
-
Possible Cause 2: Inappropriate incubation conditions. Temperature and incubation time can affect the growth of the indicator strain and the visibility of inhibition zones.
-
Solution: Incubate the bioassay plates overnight at room temperature.[5]
-
-
Possible Cause 3: Inactive this compound sample. The compound may have degraded.
-
Solution: Store this compound under the recommended conditions, which is typically at room temperature in the continental US, though this may vary elsewhere.[2] Always refer to the Certificate of Analysis for specific storage instructions.
-
Issue 2: Inconsistent results in in-vitro enzyme assays with DdaG and DdaF.
-
Possible Cause 1: Suboptimal reaction buffer. The pH and ionic strength of the buffer are critical for enzyme activity.
-
Solution: Use a 100 mM HEPES buffer at pH 8.0 for both DdaG and DdaF assays.[7]
-
-
Possible Cause 2: Incorrect ATP or MgCl2 concentration. Both enzymes are ATP-dependent, and magnesium is a crucial cofactor.
-
Solution: Ensure the final concentrations in the reaction are 6 mM ATP and 10 mM MgCl2 for HPLC-based assays, or 10 mM ATP and 12 mM MgCl2 for coupled spectrophotometric assays.[7]
-
-
Possible Cause 3: Enzyme instability. The purified enzymes may lose activity if not handled or stored properly.
-
Solution: Aliquot purified enzymes and flash-freeze them in liquid nitrogen for storage at -80°C.[7]
-
Data Presentation
Table 1: Composition of Glucose-Asparagine (GA) Medium for Erwinia amylovora Bioassay [5]
| Component | Concentration per Liter |
| Glucose | 20 g |
| L-Asparagine | 0.3 g |
| Nicotinic Acid | 0.05 g |
| K2HPO4 | 11.5 g |
| KH2PO4 | 4.5 g |
| MgSO4 | 0.12 g |
Table 2: Reaction Conditions for DdaG and DdaF In-Vitro Assays [7]
| Component | HPLC Assay Concentration | Coupled Spectrophotometric Assay Concentration |
| Enzyme (DdaG or DdaF) | 9.5 µM | 1.9 nM (DdaG) or 240 nM (DdaF) |
| Amine Substrate | 2.5 or 5 mM | 10 mM (DAP for DdaG) or 2 mM (Val for DdaF) |
| Carboxylate Substrate | 2.5 or 5 mM | Not specified |
| ATP | 6 mM | 10 mM |
| MgCl2 | 10 mM | 12 mM |
| HEPES, pH 8.0 | 100 mM | 100 mM |
| NADH | Not applicable | 200 µM |
| Phosphoenolpyruvate | Not applicable | 500 µM |
| LDH | Not applicable | 43 units/mL (for DdaG) or 30 units/mL (for DdaF) |
| PK | Not applicable | 30 units/mL (for DdaG) or 15 units/mL (for DdaF) |
| Myokinase | Not applicable | 21 units/mL (for DdaG) |
Experimental Protocols
Protocol 1: Erwinia amylovora Agar (B569324) Plate Bioassay [5]
-
Prepare Glucose-Asparagine (GA) medium (see Table 1). For top agar, add 0.75% agar to the GA medium.
-
Grow an overnight culture of E. amylovora in Luria-Bertani (LB) broth.
-
Dilute the overnight culture into warm, sterile top agar.
-
Pour the inoculated top agar onto a solid GA medium plate and allow it to solidify.
-
Spot 3 µL of the this compound sample directly onto the surface of the agar.
-
Incubate the plate overnight at room temperature.
-
Examine the plate for zones of inhibition around the sample spots.
Protocol 2: DdaG and DdaF HPLC-Based Activity Assay [7]
-
Set up a 50 µL reaction containing 100 mM HEPES pH 8.0, 9.5 µM of either DdaG or DdaF, 2.5 or 5 mM of the appropriate amine and carboxylate substrates, 6 mM ATP, and 10 mM MgCl2.
-
Incubate the reaction at room temperature.
-
Stop the reaction by removing the protein via centrifugation through a 5 kDa MWCO filter tube.
-
Wash the filter with 100 µL of water and centrifuge again.
-
Combine 80 µL of the filtered reaction mixture with 80 µL of acetonitrile (B52724) and 50 µL of water.
-
Add 40 µL of 10 mM FMOC-Cl in acetonitrile and incubate at room temperature for at least 5 minutes for derivatization.
-
Analyze the reaction products by HPLC.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for the E. amylovora bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dapdiamide A from Bacterial Culture
Welcome to the technical support center for the purification of dapdiamide A. This resource is designed for researchers, scientists, and drug development professionals who are working with this potent antibiotic. Here you will find troubleshooting guides and frequently asked questions to assist you with challenges you may encounter during the purification process from bacterial cultures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Issue 1: Low Yield of this compound
Question: I am experiencing a significantly lower yield of this compound than expected. What are the potential causes and how can I improve my recovery?
Answer: Low yield can be a frustrating issue. It's often the result of cumulative losses at various stages of the purification process. Below is a systematic guide to help you identify and address the potential causes.
Potential Causes and Solutions for Low this compound Yield
| Stage | Potential Cause | Recommended Solution |
| Bacterial Culture | Suboptimal expression of the dapdiamide biosynthetic gene cluster. | Ensure the integrity of the expression vector and the recombinant E. coli strain. Optimize culture conditions such as temperature, pH, and incubation time. |
| Inefficient secretion of this compound into the culture medium. | Verify that the culture supernatant is being processed, as this compound is an extracellular product. | |
| Cation Exchange Chromatography | Incomplete binding of this compound to the resin. | Ensure the pH of the culture supernatant is appropriate for the cation exchange column to allow for binding of the positively charged this compound. |
| Inefficient elution of this compound. | Optimize the salt concentration and pH of the elution buffer to ensure complete recovery of the bound compound. | |
| Solid-Phase Extraction (SPE) | Loss of this compound during sample loading or washing. | Ensure that the SPE cartridge is properly conditioned. Use a mild washing solvent that does not elute the target compound. |
| Incomplete elution from the SPE cartridge. | Optimize the elution solvent system. A step gradient of an organic solvent like methanol (B129727) or acetonitrile (B52724) in acidified water is often effective. | |
| HPLC Purification | Poor separation from co-eluting impurities or dapdiamide analogues. | Optimize the HPLC gradient, flow rate, and column chemistry. A shallow gradient can improve the resolution between closely related compounds. |
| Degradation of this compound during purification. | This compound may be sensitive to pH and temperature. Work at lower temperatures and use buffers that maintain a stable pH. The use of trifluoroacetic acid (TFA) in the mobile phase can help with peak shape and recovery.[1] |
Troubleshooting Logic for Low Yield
Issue 2: Co-elution of Dapdiamide Analogues
Question: My purified this compound is contaminated with other dapdiamides (B, C, D, or E). How can I improve the separation?
Answer: The co-production of several dapdiamide analogues is a known challenge.[1][2] These compounds have very similar structures and physicochemical properties, making their separation difficult.
Strategies for Improved Separation of Dapdiamide Analogues
| Parameter | Recommendation | Rationale |
| HPLC Column | Use a high-resolution C18 column with a smaller particle size (e.g., < 5 µm). | Smaller particles provide a larger surface area and lead to more efficient separation and sharper peaks. |
| Mobile Phase Gradient | Employ a shallow gradient of the organic modifier (e.g., methanol or acetonitrile). | A slow increase in the organic solvent concentration will enhance the resolution between closely eluting compounds. |
| Flow Rate | Reduce the flow rate. | A lower flow rate increases the interaction time of the analytes with the stationary phase, which can improve separation. |
| Temperature | Optimize the column temperature. | Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation. |
| pH of Mobile Phase | Maintain a consistent and optimal pH using an additive like TFA. | The ionization state of the dapdiamides can affect their retention and selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from a bacterial culture?
A1: The reported yield of this compound is approximately 3 mg from a 1-liter culture of a recombinant E. coli strain expressing the biosynthetic gene cluster from Pantoea agglomerans CU0119.[1] Yields can vary depending on the specific expression system and culture conditions.
Q2: What is the general workflow for this compound purification?
A2: The purification of this compound typically involves a multi-step chromatographic process. The general workflow is as follows:
-
Cell Removal: The bacterial culture is centrifuged to pellet the cells, and the supernatant containing the secreted this compound is collected.
-
Cation Exchange Chromatography: The supernatant is passed through a cation exchange column to capture the positively charged this compound.
-
Solid-Phase Extraction (SPE): The active fractions from the cation exchange step are further purified and concentrated using a C18 SPE cartridge.
-
Reversed-Phase HPLC: The final purification is achieved by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[1]
This compound Purification Workflow
Q3: What analytical techniques are used to monitor the purification of this compound?
A3: A bioassay-guided fractionation approach is often employed, where fractions are tested for their antibiotic activity.[1] Additionally, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to track the presence and purity of this compound throughout the purification process. Nuclear magnetic resonance (NMR) spectroscopy is used for the final structural confirmation of the purified compound.[1]
Experimental Protocols
Protocol 1: Bioassay-Guided Fractionation
This protocol is used to identify the fractions containing the active antibiotic compound.
-
Prepare agar (B569324) plates seeded with a sensitive bacterial strain (e.g., Erwinia amylovora).
-
Aliquot a small volume of each fraction from the chromatography steps onto sterile paper discs.
-
Place the discs onto the surface of the agar plates.
-
Incubate the plates overnight at the optimal growth temperature for the indicator strain.
-
Identify the active fractions by observing the zones of inhibition around the paper discs.
Protocol 2: Semi-preparative HPLC for this compound Purification
This protocol describes the final purification step for this compound.
-
Column: C18 semi-preparative column.
-
Mobile Phase A: Water with 0.01% trifluoroacetic acid (TFA).
-
Mobile Phase B: Methanol with 0.01% trifluoroacetic acid (TFA).
-
Flow Rate: 4 mL/min.
-
Gradient: A linear gradient from 2.5% to 25% Mobile Phase B over 20 minutes is a good starting point.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm and 254 nm).
Procedure:
-
Dissolve the partially purified sample from the SPE step in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient program and collect fractions corresponding to the peaks observed on the chromatogram.
-
Analyze the collected fractions by analytical LC-MS to identify those containing pure this compound.
-
Pool the pure fractions and lyophilize to obtain the final product.
References
Non-enzymatic isomerization of dapdiamide compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dapdiamide compounds. The information focuses on the stability of these compounds and the considerations regarding the potential for isomerization.
Troubleshooting Guide
Issue 1: Observation of Multiple Isomers in Experimental Samples
Question: I am observing multiple peaks in my analytical run (e.g., HPLC, LC-MS) that I suspect are isomers of my dapdiamide compound. Is this due to non-enzymatic isomerization?
Answer: Based on current research, non-enzymatic isomerization of dapdiamide compounds, specifically the interconversion between Nα- and Nβ-acyl-DAP regioisomers, has not been readily observed under experimental conditions. Studies have shown that dapdiamide A and its precursors are stable and do not isomerize even when subjected to basic conditions (e.g., pH 8, pH 9.5, or 500 mM NH4OH)[1].
Troubleshooting Steps:
-
Verify Compound Purity:
-
Ensure the starting material is a single, pure isomer. Impurities from the synthesis or isolation process can be mistaken for isomers.
-
Use high-resolution analytical techniques to confirm the identity of each peak.
-
-
Consider Enzymatic Origin:
-
The presence of different dapdiamide isomers (e.g., dapdiamides D and E with an Nα-acyl-DAP linkage) is more likely due to enzymatic activity during biosynthesis[1]. The dapdiamide gene cluster may encode for enzymes that produce different regioisomers[1].
-
If working with biological systems (e.g., cell cultures, fermentation broths), consider the possibility of enzymatic modification of the dapdiamide compound.
-
-
Evaluate for Degradation:
-
While isomerization appears unlikely, decomposition of dapdiamide compounds can occur. For instance, some frozen samples of Nα-fumaramoyl-DAP have been observed to decompose[1].
-
Assess the stability of your compound under your specific experimental conditions (solvent, temperature, pH, light exposure).
-
Experimental Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for unexpected analytical peaks.
Frequently Asked Questions (FAQs)
Q1: What is the evidence regarding the non-enzymatic isomerization of dapdiamides?
A1: Research on the stability of Nβ-acyl-DAP compounds, such as this compound and Nβ-fumaroyl-DAP, has shown no observable non-enzymatic isomerization to their corresponding α-regioisomers. Experiments conducted at pH 8 for three days and overnight in 500 mM NH4OH at room temperature did not result in any detectable conversion[1]. Preliminary results also indicate a lack of ready isomerization at pH 9.5[1].
Q2: If not by non-enzymatic isomerization, how are the different dapdiamide isomers formed?
A2: The formation of different dapdiamide isomers, such as those with an Nα-acyl-DAP linkage, is hypothesized to be the result of enzymatic activity. The biosynthetic pathway of dapdiamides involves unconventional ATP-dependent amide ligases, DdaG and DdaF[1][2]. While the precise mechanism for the formation of all isomers is still under investigation, it is plausible that an uncharacterized enzyme catalyzes an α/β isomerization or that a specific ligase for the DAP α-NH2 group exists[1].
Q3: What are the key enzymes in the dapdiamide biosynthetic pathway?
A3: The core biosynthetic pathway involves two key ATP-dependent amide ligases:
-
DdaG: Catalyzes the formation of Nβ-fumaroyl-DAP from fumarate, 2,3-diaminopropionate (DAP), and ATP[1][2].
-
DdaF: Ligates an amino acid (Val, Ile, or Leu) to Nβ-fumaramoyl-DAP (the amidated form of the DdaG product) to form dapdiamides A, B, and C[1][2].
Signaling Pathway of Dapdiamide Biosynthesis
Caption: Key enzymatic steps in dapdiamide biosynthesis.
Q4: Are there any known conditions under which dapdiamide compounds might degrade?
A4: While systematic degradation studies are not widely published, there is preliminary evidence that some dapdiamide precursors, specifically frozen samples of Nα-fumaramoyl-DAP, may decompose[1]. It is advisable to conduct stability studies under your specific experimental and storage conditions to rule out degradation as a cause for the appearance of unexpected analytical signals.
Experimental Protocols
Protocol: Stability Assessment of Dapdiamide Compounds
This protocol is designed to assess the stability of a dapdiamide compound under conditions that might be expected to promote non-enzymatic isomerization or degradation.
1. Materials:
- Purified dapdiamide compound
- Buffers:
- Phosphate buffer (pH 7.4)
- Phosphate buffer (pH 8.0)
- Carbonate-bicarbonate buffer (pH 9.5)
- Ammonium hydroxide (B78521) (NH4OH), 500 mM
- High-purity solvents for analysis (e.g., acetonitrile, water with 0.1% formic acid)
- HPLC or LC-MS system with a suitable column (e.g., C18)
2. Procedure:
- Prepare stock solutions of the dapdiamide compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution into each of the test buffers and the NH4OH solution to a final concentration suitable for analysis (e.g., 10 µM).
- Prepare a control sample by diluting the stock solution in a neutral, non-reactive solvent (e.g., water or mobile phase).
- Immediately analyze an aliquot of each sample at t=0 using a validated HPLC or LC-MS method to establish the initial purity and peak profile.
- Incubate the remaining samples under controlled conditions (e.g., room temperature, 37°C).
- At specified time points (e.g., 1, 4, 24, 48, 72 hours), withdraw aliquots from each sample and analyze them.
- Compare the chromatograms from each time point to the t=0 sample and the control. Look for the appearance of new peaks or a decrease in the area of the parent compound peak.
3. Data Analysis:
- Quantify the percentage of the parent compound remaining at each time point.
- If new peaks appear, analyze their mass-to-charge ratio (m/z) to determine if they are isomers or degradation products.
Data Presentation: Stability of Nβ-fumaroyl-DAP
| Condition | Incubation Time | Isomerization to Nα-regioisomer Observed | Reference |
| pH 8.0 | 3 days | No | [1] |
| 500 mM NH4OH | Overnight | No | [1] |
| pH 9.5 | Not specified | Not readily observed | [1] |
References
- 1. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nβ-Acyl-DAP Compounds in Dapdiamide Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Nβ-acyl-DAP (Nβ-acyl-L-2,3-diaminopropionic acid) compounds in the context of dapdiamide research.
Frequently Asked Questions (FAQs)
Q1: How stable is the Nβ-acyl linkage in Nβ-acyl-DAP compounds?
A1: The Nβ-acyl amide bond in these compounds is generally stable under neutral and mildly acidic conditions. For instance, Nβ-fumaramoyl-DAP has been shown to be stable at pH 8 for three days without undergoing isomerization to the Nα-acyl regioisomer. Similarly, dapdiamide A, which contains an Nβ-acyl-DAP moiety, did not exhibit isomerization when stored in 500 mM ammonium (B1175870) hydroxide (B78521) overnight. However, like all peptide bonds, the stability can be influenced by pH, temperature, and the presence of enzymes.[1] Extreme pH values and high temperatures can lead to hydrolysis.
Q2: Can Nβ-acyl-DAP compounds isomerize to their Nα-acyl counterparts?
A2: Non-enzymatic isomerization from the Nβ- to the Nα-acyl form appears to be limited under standard experimental conditions. Studies on Nβ-fumaramoyl-DAP and this compound did not observe any significant non-enzymatic conversion.[1] The origin of Nα-acyl-DAP linkages in some dapdiamides, like D and E, is still an open question and may involve specific enzymatic activity that is not present in all systems.[1]
Q3: What are the key enzymes involved in the biosynthesis of Nβ-acyl-DAP containing dapdiamides?
A3: In the biosynthesis of dapdiamides, two key ATP-dependent amide ligases are involved: DdaG and DdaF. DdaG is responsible for the regioselective ligation of fumarate (B1241708) to the β-amino group of L-2,3-diaminopropionic acid (DAP) to form Nβ-fumaroyl-DAP. Subsequently, after an amidation step to form Nβ-fumaramoyl-DAP, the enzyme DdaF ligates an amino acid (like valine, isoleucine, or leucine) to the carboxyl group of the Nβ-fumaramoyl-DAP intermediate.
Q4: What are common protecting groups used for the DAP scaffold in chemical synthesis?
A4: In chemical synthesis, various protecting groups are employed to ensure regioselective acylation and prevent unwanted side reactions. Common protecting groups for the amino functions of DAP include Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), and Z (benzyloxycarbonyl).[2][3][4][5] The choice of protecting group strategy is crucial for the successful synthesis of Nβ-acyl-DAP compounds.
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Nβ-Acylated Product | 1. Incomplete reaction. 2. Steric hindrance at the β-amino group. 3. Suboptimal coupling reagents. 4. Aggregation of starting materials or product. | 1. Extend reaction times or perform the coupling step twice. 2. Ensure appropriate protecting groups are used for the α-amino and carboxyl groups to minimize steric hindrance. 3. Experiment with different coupling reagents (e.g., HATU, HOBt) and conditions. 4. Use solvents like NMP instead of DMF to improve solubility and reduce aggregation. |
| Presence of Diacylated or Nα-Acylated Byproducts | 1. Incomplete protection of the α-amino group. 2. Scrambling of protecting groups during the reaction. | 1. Verify the integrity and stability of the α-amino protecting group before starting the acylation. 2. Choose an orthogonal protection strategy where the protecting groups can be removed under distinct conditions. |
| Difficulty in Purifying the Final Compound | 1. Co-elution with starting materials or byproducts. 2. Poor solubility of the crude product in the HPLC mobile phase. | 1. Optimize the HPLC gradient and column chemistry for better separation. 2. Dissolve the crude product in a small amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase for injection. |
| Racemization at the α-carbon | 1. Harsh reaction conditions (e.g., excessive base, high temperature). | 1. Use a weaker, sterically hindered base like diisopropylethylamine (DIPEA). 2. Perform the coupling reaction at a lower temperature. |
Stability & Storage
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Degradation of the Compound in Solution | 1. Hydrolysis of the amide bond due to non-optimal pH. 2. Microbial contamination. 3. Oxidation of sensitive residues. | 1. Store solutions at a neutral or slightly acidic pH (pH 5-7) and at low temperatures (4°C for short-term, -20°C or -80°C for long-term). 2. Use sterile buffers and handle solutions under aseptic conditions. 3. If the acyl group or other parts of the molecule are sensitive to oxidation, store under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation of the Compound from Solution | 1. Poor solubility in the chosen buffer. 2. Aggregation over time. | 1. Test the solubility in different buffer systems and consider the addition of a small percentage of an organic co-solvent (e.g., DMSO, acetonitrile). 2. Prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Protocol for Nβ-Acylation of L-2,3-Diaminopropionic Acid
This protocol is a generalized procedure based on standard peptide coupling techniques and requires optimization for specific acyl groups and protecting group strategies.
1. Protection of L-DAP:
-
Protect the α-amino group of L-DAP with a suitable protecting group (e.g., Fmoc or Boc) according to standard literature procedures.
-
Protect the carboxylic acid group, for example, as a methyl or benzyl (B1604629) ester, if necessary.
2. Acylation Reaction (Coupling):
-
Dissolve the α-protected L-DAP in a suitable anhydrous solvent (e.g., DMF or NMP).
-
Add the carboxylic acid to be acylated (1.1 equivalents) and a coupling agent (e.g., HATU, 1.1 equivalents).
-
Add a non-nucleophilic base such as DIPEA (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by TLC or LC-MS.
3. Work-up and Deprotection:
-
Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents.
-
Selectively remove the protecting groups based on the chosen strategy to yield the desired Nβ-acyl-DAP compound.
4. Purification:
-
Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
-
Characterize the purified compound by mass spectrometry and NMR.
Visualizations
Caption: A generalized experimental workflow for the chemical synthesis of Nβ-acyl-DAP compounds.
Caption: Simplified biosynthetic pathway for dapdiamides A, B, and C, highlighting the roles of key enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - The ATP-Dependent Amide Ligases DdaG and DdaF Assemble the Fumaramoyl-Dipeptide Scaffold of the Dapdiamide Antibiotics - Biochemistry - Figshare [figshare.com]
- 3. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
DdaF substrate specificity and potential inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the substrate specificity and potential inhibition of DdaF, an ATP-dependent amide ligase involved in dapdiamide antibiotic biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is DdaF and what is its function?
A1: DdaF is an ATP-dependent amide ligase encoded within the dapdiamide antibiotic biosynthetic gene cluster in Pantoea agglomerans. It catalyzes the second amide bond formation in the dapdiamide scaffold assembly. Specifically, it ligates an amino acid (Val, Ile, or Leu) to the carboxylate group of N(beta)-fumaramoyl-2,3-diaminopropionate (fumaramoyl-DAP).[1] This reaction is dependent on the cleavage of ATP to ADP and inorganic phosphate (B84403) (Pi).[1]
Q2: What are the specific substrates for DdaF?
A2: DdaF exhibits specificity for both its acyl donor and acceptor substrates. The primary acyl donor substrate is N(beta)-fumaramoyl-DAP. DdaF will not accept the precursor, N(beta)-fumaroyl-DAP, which is the product of the preceding enzyme, DdaG.[1] The fumaramoyl moiety must first be converted to the fumaramoyl half-amide. For the acceptor substrate, DdaF can utilize Valine, Isoleucine, or Leucine to produce dapdiamides A, B, or C, respectively.[1]
Q3: Are there any known inhibitors of DdaF?
A3: Currently, there are no specific inhibitors of DdaF reported in the scientific literature. The dapdiamide antibiotics, the products of the pathway involving DdaF, are themselves inhibitors of glucosamine-6-phosphate synthase in target organisms.[1] However, molecules that specifically target and inhibit the enzymatic activity of DdaF have not yet been identified.
Q4: How can I screen for potential inhibitors of DdaF?
A4: A high-throughput screening campaign could be designed using the experimental protocols outlined below. A coupled spectrophotometric assay monitoring ADP production would be amenable to a multi-well plate format. A library of small molecules, particularly those that mimic the structures of the substrates (N(beta)-fumaramoyl-DAP and the amino acids) or the transition state of the reaction, could be screened for inhibitory activity.
Q5: What is the enzymatic mechanism of DdaF?
A5: DdaF is a member of the ATP-grasp superfamily of enzymes.[1] Unlike the preceding enzyme DdaG, which is an adenylating ligase that cleaves ATP to AMP and pyrophosphate (PPi), DdaF catalyzes the formation of an acyl-phosphate intermediate by cleaving ATP to ADP and Pi.[1] This activated carboxylate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid (Val, Ile, or Leu) to form the final amide bond.
Data Presentation
Table 1: Substrate Specificity of DdaF
| Substrate Type | Accepted Substrates | Products |
| Acyl Donor | N(beta)-fumaramoyl-DAP | Dapdiamides A, B, or C |
| Amino Acid Acceptor | Valine | Dapdiamide A |
| Isoleucine | Dapdiamide B | |
| Leucine | Dapdiamide C |
Note: DdaF does not accept N(beta)-fumaroyl-DAP as a substrate.[1]
Experimental Protocols
Protocol 1: HPLC-Based Assay for DdaF Activity
This protocol is adapted from the methods used to characterize DdaF activity.
Objective: To determine the enzymatic activity of DdaF by monitoring the formation of the dapdiamide product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified DdaF enzyme
-
N(beta)-fumaramoyl-DAP (substrate)
-
Valine, Isoleucine, or Leucine (substrate)
-
ATP
-
MgCl₂
-
HEPES buffer (pH 8.0)
-
Trichloroacetic acid (TCA) for quenching
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing:
-
9.5 µM DdaF enzyme
-
2.5 mM N(beta)-fumaramoyl-DAP
-
5 mM of either Valine, Isoleucine, or Leucine
-
6 mM ATP
-
10 mM MgCl₂
-
100 mM HEPES, pH 8.0
-
-
Incubate the reaction at room temperature.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column.
-
Monitor the formation of the dapdiamide product by absorbance at a suitable wavelength (e.g., 214 nm).
-
Quantify the product formation by comparing the peak area to a standard curve of the corresponding dapdiamide.
Protocol 2: Coupled Spectrophotometric Assay for ADP Production
This assay continuously monitors DdaF activity by coupling the production of ADP to the oxidation of NADH.
Objective: To determine the kinetic parameters of DdaF by measuring the rate of ADP production.
Materials:
-
Purified DdaF enzyme
-
N(beta)-fumaramoyl-DAP
-
Valine, Isoleucine, or Leucine
-
ATP
-
MgCl₂
-
HEPES buffer (pH 8.0)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
A spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM HEPES, pH 8.0
-
10 mM MgCl₂
-
6 mM ATP
-
2.5 mM N(beta)-fumaramoyl-DAP
-
5 mM of either Valine, Isoleucine, or Leucine
-
0.2 mM NADH
-
1 mM PEP
-
10 units/mL PK
-
10 units/mL LDH
-
-
Initiate the reaction by adding a final concentration of 0.5 µM DdaF enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at room temperature.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production by DdaF.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Troubleshooting Guides
Issue 1: No or low DdaF activity in the HPLC-based assay.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | - Ensure proper purification and storage of DdaF. Avoid repeated freeze-thaw cycles. - Test the activity of a positive control if available. |
| Incorrect Substrate | - Confirm the identity and purity of N(beta)-fumaramoyl-DAP. Remember that DdaF does not use N(beta)-fumaroyl-DAP.[1] - Verify the concentration and purity of the amino acid substrates. |
| Missing Cofactors | - Ensure that ATP and MgCl₂ are present at the correct concentrations in the reaction mixture. |
| Suboptimal Reaction Conditions | - Check the pH of the HEPES buffer. - Optimize the incubation temperature and time. |
Issue 2: High background signal or rapid depletion of NADH in the coupled spectrophotometric assay.
| Potential Cause | Troubleshooting Step |
| Contaminating ATPase/ADPase activity | - Use highly purified DdaF enzyme. - Run a control reaction without the N(beta)-fumaramoyl-DAP and amino acid substrates to check for substrate-independent ATP hydrolysis. |
| Instability of Reagents | - Prepare fresh solutions of ATP, PEP, and NADH. - Ensure the PK and LDH coupling enzymes are active. |
| Precipitation in the cuvette | - Centrifuge all stock solutions before use. - Ensure all components are fully dissolved in the reaction buffer. |
Visualizations
Caption: Biosynthetic pathway for dapdiamide antibiotics involving DdaG and DdaF.
References
Technical Support Center: Dapdiamide A Production in E. coli Subclones
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the heterologous production of dapdiamide A in Escherichia coli subclones.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it produced in E. coli?
This compound is a tripeptide antibiotic with potential therapeutic applications. It is naturally produced by Pantoea agglomerans.[1][2] For research and development purposes, the biosynthetic gene cluster responsible for its production is cloned into E. coli. This allows for more rapid and scalable production compared to relying on the native producer. E. coli is a well-characterized and easily manipulated host for heterologous expression of natural product pathways.[3]
Q2: What are the key enzymatic steps in the biosynthesis of this compound?
The biosynthesis of this compound from primary metabolites involves a series of enzymatic reactions encoded by the dapdiamide (dda) gene cluster. The core steps involve the formation of two amide bonds. The enzyme DdaG first ligates fumarate (B1241708) and 2,3-diaminopropionate (DAP). Subsequently, after modification of the fumaroyl moiety, the enzyme DdaF catalyzes the addition of L-valine to form the final tripeptide scaffold.[3][4][5]
Q3: My E. coli subclone is not producing any this compound. What are the initial checks I should perform?
When no product is detected, it is crucial to systematically verify the integrity of your experimental setup. Start by confirming the presence and integrity of the plasmid carrying the dapdiamide biosynthetic gene cluster in your E. coli subclone through plasmid isolation and restriction digest analysis. Sequence key regions of the gene cluster to ensure no mutations have occurred. Additionally, verify the viability of your E. coli strain and ensure that the antibiotic selection pressure is appropriate for plasmid maintenance. Finally, confirm that the induction conditions (e.g., IPTG concentration and timing) were correctly applied.
Q4: I am observing very low yields of this compound. What are the common causes?
Low yields of this compound can stem from several factors. A primary cause is the metabolic burden placed on the E. coli host by expressing a multi-enzyme pathway.[6][7] This can divert cellular resources from growth and product formation. Other significant factors include sub-optimal induction conditions (temperature and inducer concentration), insufficient supply of precursors from the host's primary metabolism, potential toxicity of this compound or its intermediates to the E. coli host, and plasmid instability over the course of the fermentation.[8]
Q5: How can I confirm that my observed product is indeed this compound?
Confirmation of this compound production should be performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). By comparing the retention time and the mass-to-charge ratio (m/z) of your produced compound with a purified standard of this compound, you can confirm its identity.
Troubleshooting Guides
Issue 1: Low or No this compound Production
Symptoms:
-
No detectable peak corresponding to this compound in HPLC analysis.
-
Significantly lower yield than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Plasmid Instability/Loss | - Verify plasmid presence and integrity via miniprep and restriction digest. - Sequence key genes in the biosynthetic cluster to check for mutations. - Ensure consistent and adequate antibiotic selection pressure in all culture media. - Consider using a host strain with reduced recombination activity (e.g., recA-). |
| Inefficient Induction | - Optimize the concentration of the inducer (e.g., IPTG). See Table 1 for illustrative data. - Induce the culture at the mid-log phase of growth (OD600 of 0.4-0.6). |
| Sub-optimal Culture Temperature | - Test a range of post-induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C). Lower temperatures often improve protein folding and reduce metabolic burden. See Table 2 for illustrative data. |
| Precursor Limitation | - Supplement the culture medium with precursors such as fumarate, L-valine, or L-asparagine. - Co-express genes that enhance the production of key precursors within the E. coli host. |
| Codon Usage Mismatch | - If the dapdiamide gene cluster is from a GC-rich organism, codon usage may be inefficient in E. coli. Consider re-synthesizing the genes with codons optimized for E. coli expression. |
Issue 2: Poor Growth of E. coli Subclone
Symptoms:
-
The culture fails to reach the desired optical density for induction.
-
A significant decrease in growth rate after induction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolic Burden | - Lower the induction temperature to slow down protein expression and reduce the metabolic load.[9] - Reduce the inducer concentration for a less aggressive induction. - Use a lower copy number plasmid for the biosynthetic gene cluster. |
| Toxicity of this compound or Intermediates | - The dapdiamide biosynthetic gene cluster includes a self-resistance gene, ddaI, which encodes a predicted efflux pump.[8] Ensure this gene is present and properly expressed in your construct. - Implement a fed-batch fermentation strategy to control the accumulation of potentially toxic compounds. |
| Sub-optimal Media Composition | - Optimize the culture medium. Ensure it contains sufficient carbon, nitrogen, and essential minerals. The original discovery utilized an E. coli minimal medium (EcMM).[8] |
Data Presentation
Table 1: Illustrative Effect of IPTG Concentration on this compound Production
| IPTG Concentration (mM) | Final OD600 | This compound Titer (mg/L) |
| 0.1 | 3.8 | 12.5 |
| 0.25 | 3.5 | 25.8 |
| 0.5 | 3.2 | 35.2 |
| 1.0 | 2.8 | 28.1 |
Data are illustrative and represent typical trends. Optimal concentrations may vary.
Table 2: Illustrative Effect of Induction Temperature on this compound Production
| Induction Temperature (°C) | Final OD600 | This compound Titer (mg/L) |
| 37 | 2.5 | 15.3 |
| 30 | 3.1 | 28.9 |
| 25 | 3.6 | 42.1 |
| 18 | 3.9 | 35.7 |
Data are illustrative and represent typical trends. Optimal temperatures may vary.
Experimental Protocols
Protocol 1: Production of this compound in E. coli
-
Inoculation: Inoculate a single colony of the E. coli subclone harboring the this compound biosynthetic gene cluster into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.
-
Starter Culture: Incubate the culture overnight at 37°C with shaking at 220 rpm.
-
Main Culture: The following day, inoculate 1 L of E. coli minimal medium (EcMM) with the overnight culture to an initial OD600 of 0.05. EcMM composition per liter: 0.25 g yeast extract, 20 mL glycerol, 4.0 g K2HPO4, 1.72 g KH2PO4, 0.5 g NaCl, 2.0 g (NH4)2SO4, 0.2 g sodium citrate, and 0.02 g MgSO4·7H2O.[8]
-
Growth: Incubate the main culture at 37°C with shaking at 220 rpm until the OD600 reaches 0.4-0.6.
-
Induction: Cool the culture to the desired induction temperature (e.g., 25°C) and add IPTG to the optimized final concentration (e.g., 0.5 mM).
-
Fermentation: Continue to incubate the culture for 24-48 hours at the chosen induction temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The supernatant and cell pellet can be processed for this compound extraction.
Protocol 2: Extraction and Quantification of this compound
-
Extraction from Supernatant:
-
Filter the supernatant through a 0.22 µm filter.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water and elute the this compound with methanol (B129727).
-
Evaporate the methanol and resuspend the sample in a suitable solvent for HPLC analysis.
-
-
Extraction from Cell Pellet:
-
Resuspend the cell pellet in a suitable buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate to remove cell debris.
-
Process the supernatant from the lysate as described for the culture supernatant.
-
-
HPLC Quantification:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Quantify the this compound peak by comparing its area to a standard curve generated with a purified this compound standard.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dapdiamide A and its Analogs: A Comparative Guide to Glucosamine-6-Phosphate Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dapdiamide A's active forms with other prominent inhibitors of Glucosamine-6-Phosphate (GlcN-6-P) synthase. GlcN-6-P synthase is a critical enzyme in the hexosamine biosynthesis pathway (HBP), making it a key target for antimicrobial and anticancer drug development. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective evaluation of these inhibitors.
Introduction to GlcN-6-P Synthase and its Inhibition
Glucosamine-6-phosphate (GlcN-6-P) synthase (E.C. 2.6.1.16), also known as glutamine:fructose-6-phosphate amidotransferase (GFAT), catalyzes the first and rate-limiting step in the hexosamine biosynthesis pathway (HBP). This pathway is essential for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a precursor for the biosynthesis of vital macromolecules such as peptidoglycan in bacteria, chitin (B13524) in fungi, and glycoproteins in mammals.[1] Inhibition of GlcN-6-P synthase disrupts these processes, leading to cell death, which underscores its potential as a therapeutic target.
Dapdiamides are a family of naturally occurring antibiotics that act as "Trojan horse" inhibitors of GlcN-6-P synthase.[2][3] They are believed to be transported into the cell and then cleaved to release an active "warhead" that covalently inactivates the enzyme.[2][3] This guide focuses on the comparative efficacy of the active forms derived from the dapdiamide biosynthetic pathway and other well-characterized GlcN-6-P synthase inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory potency of various compounds against GlcN-6-P synthase. It is important to note that these values are compiled from different studies, and experimental conditions may have varied.
| Inhibitor | Type of Inhibition | Potency Metric | Value | Organism/Enzyme Source | Reference |
| Dapdiamide-derived Warheads | |||||
| Nβ-fumaramoyl-DAP (eneamide) | Irreversible | kinact/Kirr (M-1s-1) | 39 | E. coli GlmS | [2] |
| Nβ-epoxysuccinamoyl-DAP (RR-epoxyamide) | Irreversible | kinact/Kirr (M-1s-1) | 290 | E. coli GlmS | [2] |
| Other Known Inhibitors | |||||
| FMDP (N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid) | Irreversible | IC50 (µM) | 4 | Candida albicans | [4] |
| Ki (µM) | 0.1 | Candida albicans | [1] | ||
| DON (6-Diazo-5-oxo-L-norleucine) | Irreversible (Glutamine analog) | IC50 (µM) | ~1000 (for glutaminase) | Kidney-type glutaminase (B10826351) (cKGA) | [5] |
| IC50 (µM) | 3.7 - 7.0 | Non-small cell lung cancer cells | [6] | ||
| Azaserine | Irreversible (Glutamine analog) | - | - | - | [1] |
| Anticapsin | Irreversible | Kinact (µM) | 2.5 | E. coli | [7] |
| Kinact (µM) | 9.5 | Candida albicans | [8] |
Note: kinact/Kirr is the second-order rate constant for enzyme inactivation, providing a measure of the efficiency of an irreversible inhibitor. IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant. Lower values indicate higher potency. The data for DON shows variability, which may be due to its non-selective nature as a glutamine analog, affecting multiple enzymes.[1]
Signaling Pathway and Mechanism of Action
GlcN-6-P synthase is a key enzyme in the Hexosamine Biosynthesis Pathway (HBP). The diagram below illustrates the central role of this enzyme and the point of inhibition.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A head-to-head comparison of eneamide and epoxyamide inhibitors of glucosamine-6-phosphate synthase from the dapdiamide biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide and ester derivatives of N3-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic acid: the selective inhibitor of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticapsin, an active-site directed irreversible inhibitor of glucosamine-6-phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticapsin: an active site directed inhibitor of glucosamine-6-phosphate synthetase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dapdiamide A and Dapdiamide E: Potency and Mechanism
A detailed examination of the structural nuances, inhibitory activities, and underlying mechanisms of two closely related antibiotics.
This guide provides a comprehensive comparison of dapdiamide A and dapdiamide E, two members of the dapdiamide family of tripeptide antibiotics produced by the bacterium Pantoea agglomerans. These compounds are potent inhibitors of a key enzyme in bacterial cell wall biosynthesis, making them promising candidates for further antimicrobial research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a clear comparison supported by experimental data, detailed protocols, and pathway visualizations.
Structural and Mechanistic Overview
This compound and dapdiamide E share a common structural scaffold, including a central L-2,3-diaminopropionic acid (DAP) residue linked to a valine amino acid. The key distinctions lie in the nature of the N-acyl side chain and its point of attachment to the DAP core. This compound features a fumaramoyl group attached to the β-amino group of the DAP residue. In contrast, dapdiamide E possesses an epoxysuccinamoyl group, where the double bond of the fumaramoyl moiety is replaced by an epoxide, and this side chain is attached to the α-amino group of the DAP.
The primary mechanism of action for the dapdiamide family is the irreversible inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is crucial for the biosynthesis of UDP-N-acetylglucosamine, an essential precursor for the construction of bacterial cell walls. By inhibiting this enzyme, dapdiamides effectively halt cell wall synthesis, leading to bacterial cell death. The presence of the epoxide group in dapdiamide E is believed to significantly enhance its inhibitory activity compared to the eneamide structure of this compound.
Comparative Performance Data
Experimental data demonstrates the superior antimicrobial potency of the epoxyamide structure found in dapdiamide E's analogue compared to the eneamide structure of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a this compound analogue (eneamide) and a dapdiamide E analogue (epoxyamide, RR-2) against Erwinia amylovora, the fire blight pathogen, and a specific strain of Escherichia coli.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| This compound analogue (eneamide) | Erwinia amylovora | 188 µM |
| Dapdiamide E analogue (epoxyamide) | Erwinia amylovora | 12 µM |
| This compound analogue (eneamide) | Escherichia coli NR698 | 188 µM |
| Dapdiamide E analogue (epoxyamide) | Escherichia coli NR698 | 16 µM |
Table 1: Comparative MIC values of dapdiamide analogues.
The data clearly indicates that the epoxyamide analogue of dapdiamide E is approximately 16-fold more potent against E. amylovora and nearly 12-fold more potent against E. coli NR698 than the eneamide analogue of this compound. This enhanced activity is attributed to the increased reactivity of the epoxide group, which makes it a more efficient covalent inactivator of GlcN-6-P synthase.
Signaling Pathway and Mechanism of Action
The antibacterial activity of dapdiamides stems from their ability to disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. d. Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Dapdiamide Dilutions: a. Prepare a stock solution of each dapdiamide in a suitable solvent (e.g., DMSO or water). b. Perform two-fold serial dilutions of the dapdiamide stock solutions in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the dapdiamide dilutions. b. Include a positive control well (bacteria in broth without any antibiotic) and a negative control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the dapdiamide that completely inhibits visible growth of the microorganism.
Glucosamine-6-Phosphate (GlcN-6-P) Synthase Inhibition Assay
The activity of GlcN-6-P synthase and its inhibition by dapdiamides can be measured using a continuous spectrophotometric assay that couples the production of L-glutamate to the oxidation of NADH.
1. Reagents and Buffers: a. Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 mM KCl, 1 mM EDTA, and 10 mM fructose-6-phosphate. b. Enzyme: Purified GlcN-6-P synthase. c. Substrates: L-glutamine. d. Coupling Enzyme and Substrates: Glutamate (B1630785) dehydrogenase, 1 mM NAD⁺, and 0.2 mM NADH. e. Inhibitors: this compound and Dapdiamide E solutions of varying concentrations.
2. Assay Procedure: a. In a quartz cuvette, combine the assay buffer, glutamate dehydrogenase, NAD⁺, and NADH. b. Add the GlcN-6-P synthase to the mixture. c. To measure inhibition, pre-incubate the enzyme with the dapdiamide inhibitor for a defined period before initiating the reaction. d. Initiate the reaction by adding L-glutamine. e. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.
3. Data Analysis: a. The rate of the reaction is proportional to the rate of decrease in absorbance. b. To determine the IC₅₀ value, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. c. For time-dependent inhibition, monitor the enzyme activity at different time points after the addition of the inhibitor.
Biosynthetic Pathway Overview
The biosynthesis of dapdiamides is notable for its use of unconventional amide ligases, rather than the more common non-ribosomal peptide synthetase (NRPS) machinery. The following diagram provides a simplified overview of the proposed biosynthetic pathway leading to this compound and the subsequent conversion to the epoxyamide precursor of dapdiamide E.
Epoxyamide Inhibitors Demonstrate Superior Potency Over Eneamides in Targeting Glucosamine-6-Phosphate Synthase
A direct comparison of eneamide and epoxyamide inhibitors derived from the dapdiamide biosynthetic pathway reveals that the epoxyamide warhead is a more efficient covalent inactivator of glucosamine-6-phosphate synthase (GlmS), a key enzyme in bacterial cell wall synthesis.[1][2] This increased efficiency at the molecular level translates to a more than tenfold improvement in antibiotic activity for the epoxyamide-containing dipeptides compared to their eneamide counterparts.[1][2]
The dapdiamides are a family of tripeptide antibiotics produced by Pantoea agglomerans, which are processed within the target cell to release N-acyl-2,3-diaminopropionate (DAP) warheads.[1][2][3][4][5] The biosynthetic pathway for these antibiotics is notable for its inclusion of a branch that converts an initially formed eneamide warhead into a more potent epoxyamide.[2] This suggests a biological rationale for the production of the more complex epoxyamide structure.
Quantitative Comparison of Inhibitor Performance
Experimental data highlights the superior performance of the epoxyamide inhibitor (RR-2) over the eneamide inhibitor (1) against various bacterial strains. The minimum inhibitory concentrations (MICs) show a significant difference in potency.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) |
| Eneamide (1) | E. amylovora 273 | 250 |
| Epoxyamide (RR-2) | E. amylovora 273 | 16 |
| Eneamide (1) | E. coli NR698 (increased permeability) | >500 |
| Epoxyamide (RR-2) | E. coli NR698 (increased permeability) | 31 |
| Eneamide (1) | E. coli K12 (wild type) | >500 |
| Epoxyamide (RR-2) | E. coli K12 (wild type) | >500 |
Data sourced from Hollenhorst et al., 2011.[1]
The data clearly indicates that the epoxyamide RR-2 is approximately 16 times more potent than the eneamide 1 against E. amylovora.[1] The lack of activity against wild-type E. coli K12 for both compounds, contrasted with their effectiveness against the increased permeability NR698 strain, suggests that cellular uptake is a critical factor for their antibiotic activity.[1]
Mechanism of Action and Signaling Pathway
Both eneamide and epoxyamide inhibitors act as covalent inhibitors, forming a permanent bond with a nucleophilic residue in the active site of the target enzyme, in this case, GlmS.[1][2] This irreversible inhibition blocks the enzyme's function. GlmS is a crucial enzyme in the hexosamine biosynthesis pathway, which produces precursors for the bacterial cell wall. By inhibiting GlmS, these compounds disrupt cell wall integrity, leading to bacterial cell death.
Cysteine proteases, a class of enzymes with a similar covalent mechanism of action involving a cysteine residue in the active site, are involved in a wide array of physiological and pathological processes.[6][7] These include apoptosis (programmed cell death), immune responses, and viral replication.[6][7][8] The inhibition of such proteases is a key strategy in the development of antiviral and anticancer drugs.[8]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The antibiotic potency of the eneamide and epoxyamide compounds was determined using a standard broth microdilution method.
-
Bacterial Strains and Media: Erwinia amylovora 273, Escherichia coli K12 MG1655, and E. coli NR698 were used. Bacteria were cultured in appropriate media, such as glucose-asparagine (GA) medium for E. amylovora.[9]
-
Compound Preparation: The inhibitors were dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with a standardized suspension of the bacterial strain.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 28°C for E. amylovora) for a defined period (e.g., 24-48 hours).
-
Data Analysis: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Enzyme Inhibition Assays: Biochemical assays are employed to measure the direct effect of the compounds on the target enzyme's activity. For proteases, which share a similar covalent inhibition mechanism, fluorogenic substrate assays are common.
-
Assay Principle: A fluorogenic peptide substrate, which is non-fluorescent, is cleaved by the protease, releasing a fluorescent dye.[10][11] The increase in fluorescence is proportional to the enzyme's activity.
-
Reaction Mixture: The assay is performed in a microplate format. Each well contains the purified enzyme, the inhibitor at various concentrations, and a buffer.
-
Initiation and Measurement: The reaction is initiated by adding the fluorogenic substrate. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated from dose-response curves.[10]
References
- 1. A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A head-to-head comparison of eneamide and epoxyamide inhibitors of glucosamine-6-phosphate synthase from the dapdiamide biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine protease - Wikipedia [en.wikipedia.org]
- 7. sinobiological.com [sinobiological.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Validation of Dapdiamide A's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of dapdiamide A with other alternatives, supported by available experimental data. This compound, a member of the dapdiamide family of natural products, is produced by the bacterium Pantoea agglomerans[1][2][3][4]. Its primary antibacterial activity has been identified against the plant pathogen Erwinia amylovora, the causative agent of fire blight in apple and pear trees[1][2][5].
Data Presentation: Comparative Antibacterial Activity
A Note on Comparability: The MIC values for comparator antibiotics are compiled from various studies. Direct comparison should be approached with caution, as experimental conditions can vary between studies.
Table 1: Antibacterial Activity of this compound and its Analogue
| Compound | Target Organism | Activity | Source |
| This compound | Erwinia amylovora | Active (Zone of inhibition observed) | [5] |
| Epoxy-dapdiamide | Erwinia amylovora | 10-fold higher activity than eneamide dapdiamide | [6] |
Table 2: MIC Values of Comparator Antibiotics against Erwinia amylovora
| Antibiotic | MIC Range (µg/mL) | Bacterial Strains | Source |
| Streptomycin | 0.5 - >100 | Various E. amylovora isolates | [7][8] |
| Oxytetracycline | >100 | Resistant E. amylovora isolates | [7] |
| Oxolinic Acid | 0.4 - 3.1 | E. amylovora | [8] |
Mechanism of Action: Inhibition of Glucosamine-6-Phosphate Synthase
This compound exhibits a novel mode of action by irreversibly inhibiting glucosamine-6-phosphate synthase (GlmS)[9][10][11][12]. GlmS is a crucial enzyme in the bacterial cell wall biosynthesis pathway, responsible for the production of glucosamine-6-phosphate, a precursor to peptidoglycan. By inhibiting this enzyme, this compound disrupts cell wall integrity, leading to bacterial cell death. This mechanism is distinct from many commonly used antibiotics, suggesting a potential for activity against bacteria resistant to other drug classes.
Caption: this compound inhibits the enzyme Glucosamine-6-Phosphate Synthase (GlmS).
Experimental Protocols
The antibacterial activity of this compound and other antibiotics is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar (B569324) dilution methods.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (or another suitable broth medium) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, typically equivalent to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the antibiotic dilutions. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included. The plate is then incubated at the optimal temperature for the specific bacterium (e.g., 28°C for E. amylovora) for 18-24 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
This compound represents a promising antibacterial compound with a distinct mechanism of action targeting bacterial cell wall synthesis. While its primary characterized activity is against the plant pathogen Erwinia amylovora, its unique mode of action warrants further investigation into its broader antibacterial spectrum and potential applications. The lack of extensive, publicly available MIC data highlights the need for further quantitative studies to fully assess its potential in comparison to existing antibiotics. The experimental protocols outlined in this guide provide a framework for such future validation studies.
References
- 1. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Dapdiamides, tripeptide antibioti... preview & related info | Mendeley [mendeley.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A head-to-head comparison of eneamide and epoxyamide inhibitors of glucosamine-6-phosphate synthase from the dapdiamide biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Resistance Acquisition and Mechanisms in Erwinia amylovora against Agrochemicals Used for Fire Blight Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Analysis of Natural versus Synthetic Dapdiamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dapdiamide A derived from its natural source, the bacterium Pantoea agglomerans, and this compound produced through chemical synthesis. This document aims to deliver an objective, data-driven analysis to inform research and development decisions by summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Executive Summary
This compound is a tripeptide antibiotic with promising activity against various bacterial pathogens, notably Erwinia amylovora, the causative agent of fire blight in fruit trees. Its mechanism of action involves the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in the bacterial cell wall biosynthesis pathway. Both natural and synthetic routes yield this compound; however, a comprehensive evaluation of their comparative physicochemical properties and biological activities is essential for its potential development as a therapeutic agent.
This guide consolidates available data, primarily from the foundational study by Dawlaty et al. (2009), which first reported both the isolation and total synthesis of this compound. The data indicates a high degree of similarity between the natural and synthetic forms, with identical NMR spectra and comparable circular dichroism, confirming the same absolute configuration. Minor variations in specific rotation have been noted. While direct, extensive comparative studies on biological potency are limited, the initial findings suggest functional equivalence.
Data Presentation: Physicochemical and Biological Comparison
The following tables summarize the available quantitative data comparing natural and synthetic this compound.
Table 1: Physicochemical Properties of Natural vs. Synthetic this compound
| Property | Natural this compound | Synthetic this compound | Reference |
| Molecular Formula | C₁₂H₂₀N₄O₅ | C₁₂H₂₀N₄O₅ | [1] |
| Molecular Weight | 300.31 g/mol | 300.31 g/mol | [1] |
| ¹H and 2D NMR Data | Identical to synthetic | Identical to natural | [2] |
| Specific Rotation | +5.9° (in water) | +9.5° (in water) | [2] |
| Circular Dichroism | Same as synthetic | Same as natural | [2] |
Note: The difference in specific rotation may be attributable to minor impurities in the natural sample or variations in experimental conditions.
Table 2: Biological Activity Profile of this compound
While the initial study demonstrated antibacterial activity through zones of inhibition, specific minimum inhibitory concentration (MIC) values directly comparing highly purified natural versus synthetic this compound are not extensively available in the literature. The primary bioassay was conducted against Erwinia amylovora.
| Assay | Method | Result | Reference |
| Antibacterial Activity | Disc Diffusion Assay | Zone of inhibition against E. amylovora | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
Isolation of Natural this compound
-
Bacterial Culture: Pantoea agglomerans strain CU0119 is cultured in a suitable medium to promote the production of dapdiamides.
-
Extraction: The culture broth is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
-
Chromatographic Purification: The crude extract is purified using a series of chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using mass spectrometry and 2D-NMR experiments.[2]
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process to assemble the tripeptide structure with the correct stereochemistry. The synthesis reported by Dawlaty et al. confirmed the absolute configuration of the natural product.[2]
Bioassay for Antibacterial Activity
-
Preparation of Assay Plates: An overnight culture of Erwinia amylovora is diluted into warm, sterile top agar (B569324) and poured into petri dishes.
-
Sample Application: A small amount of the test compound (natural or synthetic this compound) is applied to the surface of the agar.
-
Incubation: The plates are incubated overnight at room temperature.
-
Observation: The plates are examined for the presence and size of a zone of inhibition around the area where the sample was applied, indicating antibacterial activity.[2]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Comparison
The logical flow for comparing natural and synthetic this compound is outlined below.
Signaling Pathway: Inhibition of Glucosamine-6-Phosphate Synthase
This compound acts as a "Trojan horse" prodrug. It is transported into the bacterial cell where it is believed to be cleaved, releasing an active "warhead" that inhibits glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme catalyzes the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate, a key step in the biosynthesis of the bacterial cell wall precursor, UDP-N-acetylglucosamine.[3][4]
Conclusion
The available evidence strongly suggests that synthetic this compound is structurally and functionally equivalent to its natural counterpart. The identical spectroscopic data confirms that chemical synthesis can accurately replicate the natural product's complex structure, including its stereochemistry. While more extensive quantitative biological assays would be beneficial for a definitive comparison of potency, the existing data provides a solid foundation for considering synthetic this compound as a viable alternative to the natural product in research and development. The synthetic route offers advantages in terms of scalability, purity control, and the potential for analog synthesis to explore structure-activity relationships. Future studies should focus on direct, quantitative comparisons of the biological activity of highly purified natural and synthetic this compound against a broader panel of microbial pathogens.
References
- 1. This compound | C12H20N4O5 | CID 45380223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Head to Head Comparison of Eneamide and Epoxyamide Inhibitors of Glucosamine-6-P Synthase from the Dapdiamide Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dapdiamide A and Other Tripeptide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dapdiamide A, a member of the dapdiamide family of tripeptide antibiotics, has emerged as a potential antimicrobial agent, particularly against plant pathogens. This guide provides a comparative analysis of this compound with other structurally related tripeptide antibiotics, namely herbicolin I and 2-amino-3-(oxirane-2,3-dicarboxamido)-propanoyl-valine (APV). While significant research has focused on the biosynthesis and structure of these compounds, a comprehensive, direct comparison of their quantitative performance metrics is currently limited in publicly available literature. This guide synthesizes the existing qualitative and structural information, highlights the critical knowledge gaps in quantitative data, and provides detailed experimental protocols to facilitate future comparative studies.
Introduction: The Landscape of Tripeptide Antibiotics
Tripeptide antibiotics represent a diverse class of antimicrobial compounds characterized by a core structure of three amino acids. Their mechanisms of action are varied, often targeting essential cellular processes in bacteria. This compound, produced by the bacterium Pantoea agglomerans, belongs to a specific subgroup of tripeptides that have shown promise in agricultural applications due to their activity against plant pathogenic bacteria.[1][2][3][4] This guide focuses on comparing this compound with its close structural relatives, herbicolin I and APV, which are also produced by Pantoea species.
Structural Comparison
This compound is part of a larger family of dapdiamides (A-E) that all share a central L-2,3-diaminopropionic acid (DAP) core.[5] Herbicolin I and APV are structurally very similar, with research indicating they may be identical to certain members of the dapdiamide family, particularly Dapdiamide E.[5] The core structure of these antibiotics features a tripeptide backbone, with variability in their side chains contributing to the diversity within the family.
Key Structural Features:
-
This compound: A tripeptide with a central L-2,3-diaminopropionic acid residue.
-
Herbicolin I: Identified as N(ß)-epoxysuccinamoyl-DAP-valine.
-
APV (2-amino-3-(oxirane-2,3-dicarboxamido)-propanoyl-valine): Structurally analogous to herbicolin I and some dapdiamides.
Mechanism of Action
The proposed mechanism of action for this compound and its related compounds is the inhibition of glucosamine-6-phosphate (GlcN-6-P) synthase.[5] This enzyme is crucial for the biosynthesis of the bacterial cell wall, a well-established target for antibiotics. By inhibiting this key step, these tripeptide antibiotics disrupt cell wall integrity, leading to bacterial cell death.
References
A Head-to-Head Comparison of Dapdiamide Warheads and Alternative Covalent Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of dapdiamide-based covalent warheads against other commonly employed electrophilic groups used in the design of targeted covalent inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their relative performance.
Introduction to Covalent Warheads
Covalent inhibitors offer distinct advantages in drug discovery, including prolonged duration of action and high potency. These molecules typically contain a reactive electrophilic group, or "warhead," that forms a covalent bond with a nucleophilic amino acid residue on the target protein. The choice of warhead is critical as it dictates the reactivity, selectivity, and overall pharmacological profile of the inhibitor. This guide focuses on the dapdiamide family of warheads and provides a comparative analysis against other well-established cysteine-targeting electrophiles.
Dapdiamides are a class of natural product antibiotics that, upon cellular uptake, are processed to release N-acyl-2,3-diaminopropionate (DAP) warheads. Two primary forms of these warheads have been identified: an eneamide and a more reactive epoxyamide.[1] Both have been shown to covalently modify a catalytic cysteine residue in glucosamine-6-phosphate synthase (GlmS), a crucial enzyme in bacterial and fungal cell wall biosynthesis.[1]
Quantitative Performance Comparison of Covalent Warheads
The efficacy of a covalent inhibitor is often quantified by the second-order rate constant of inactivation (k_inact/K_I), which represents the efficiency of covalent bond formation. The following table summarizes the available kinetic data for dapdiamide warheads and other common cysteine-targeting electrophiles. It is important to note that the target enzymes differ across these studies, which can influence the observed reactivity.
| Warhead Type | Specific Warhead | Target Enzyme | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| Dapdiamide | Eneamide | E. coli Glucosamine-6-Phosphate Synthase (GlmS) | 291 | [1] |
| RR-Epoxyamide | E. coli Glucosamine-6-Phosphate Synthase (GlmS) | 2880 | [1] | |
| Acrylamide | Acrylamide | Lysine-Specific Demethylase 5B (KDM5B) | 7.4 x 10³ | [2] |
| Chloroacetamide | Chloroacetamide | Lysine-Specific Demethylase 5B (KDM5B) | 40 x 10³ | [2] |
| Chlorofluoroacetamide | CFA-benzothiazole | Papain (Cysteine Protease) | 1.1 M⁻¹s⁻¹ | [3] |
| Acrylate | Acrylate Fragments | Papain (Cysteine Protease) | 0.46 - 1.23 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize covalent inhibitors.
Determination of k_inact and K_I by Time-Dependent Inhibition Assay
This method is used to determine the kinetic parameters of irreversible inhibitors.
Materials:
-
Purified target enzyme
-
Covalent inhibitor stock solution (in DMSO)
-
Assay buffer specific to the target enzyme
-
Substrate for the target enzyme
-
Quenching solution (if required)
-
Detection reagent
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of kinetic measurements or endpoint reads
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the target enzyme in assay buffer.
-
Prepare serial dilutions of the covalent inhibitor in assay buffer. It is crucial to keep the final DMSO concentration constant across all wells and typically below 1%.
-
-
Pre-incubation:
-
In a multi-well plate, mix the enzyme solution with the different concentrations of the inhibitor.
-
Include a control with enzyme and assay buffer containing the same final DMSO concentration but no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes).
-
-
Reaction Initiation and Measurement:
-
At the end of each pre-incubation time point, initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells.
-
Immediately measure the initial reaction velocity (v_i) using a plate reader in kinetic mode. Alternatively, for endpoint assays, stop the reaction after a fixed time by adding a quenching solution and then measure the product formation.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.
-
The slope of this plot gives the apparent rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the inhibitor concentration.
-
Fit the data to the following Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])
-
The ratio k_inact/K_I can then be calculated.
-
Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol outlines the general steps for confirming the covalent modification of a target protein by an inhibitor using mass spectrometry.
Materials:
-
Purified target protein
-
Covalent inhibitor
-
Incubation buffer
-
Desalting column or dialysis equipment
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
For bottom-up analysis:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
LC-MS/MS system
-
Procedure:
Top-Down Analysis (Intact Protein Mass):
-
Incubation: Incubate the target protein with an excess of the covalent inhibitor in a suitable buffer for a sufficient time to allow for covalent modification. Include a control sample of the protein incubated with DMSO only.
-
Desalting: Remove the excess, unbound inhibitor from the protein-inhibitor complex using a desalting column or dialysis.
-
Mass Analysis: Analyze the desalted samples by mass spectrometry.
-
Data Interpretation: A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Bottom-Up Analysis (Peptide Mapping):
-
Incubation and Denaturation: Incubate the target protein with the inhibitor as described above. Denature the protein using urea (B33335) or guanidinium (B1211019) chloride.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide. This step is important to prevent disulfide scrambling and to differentiate the inhibitor-modified cysteine from unmodified ones.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence to identify the peptides. A mass shift on a specific peptide corresponding to the mass of the inhibitor will identify the modified peptide. The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been covalently modified.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the UDP-N-acetyl-D-glucosamine biosynthesis pathway, which is targeted by dapdiamide warheads.
Caption: UDP-N-acetyl-D-glucosamine biosynthesis pathway and its inhibition by dapdiamide warheads.
Experimental Workflow
The following diagram outlines a general workflow for the characterization of covalent inhibitors.
Caption: A general experimental workflow for the characterization of covalent inhibitors.
Logical Relationship
This diagram illustrates the logical relationship between warhead reactivity, selectivity, and on-target potency.
Caption: The relationship between warhead reactivity, selectivity, potency, and potential toxicity.
References
A Comparative Analysis of Dapdiamide A, B, and C: Structure, Biosynthesis, and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dapdiamide A, B, and C, a class of tripeptide antibiotics produced by the bacterium Pantoea agglomerans. These compounds have garnered interest for their activity against plant pathogens, particularly Erwinia amylovora, the causative agent of fire blight. This document summarizes their structural differences, biosynthetic origins, mechanism of action, and available activity data, supported by experimental protocols and pathway visualizations.
Structural and Biosynthetic Comparison
Dapdiamides A, B, and C are close structural analogs, sharing a common N-fumaramoyl-L-2,3-diaminopropionate (DAP) core. Their structural diversity arises from the terminal amino acid residue attached to the DAP core. This compound incorporates a valine residue, dapdiamide B contains an isoleucine, and dapdiamide C features a leucine.[1]
The biosynthesis of these compounds is orchestrated by a dedicated gene cluster in P. agglomerans. A key enzyme in this pathway, DdaF, is an ATP-dependent amide ligase responsible for coupling the respective amino acid (Val, Ile, or Leu) to the Nβ-fumaramoyl-DAP intermediate.[1] The enzymatic kinetics of DdaF provide insight into the relative efficiency of the biosynthesis of each dapdiamide.
Table 1: Structural and Biosynthetic Parameters of this compound, B, and C
| Compound | Terminal Amino Acid | DdaF Apparent Km (μM) | DdaF Apparent kcat (min-1) |
| This compound | Valine | 260 | 1.3 |
| Dapdiamide B | Isoleucine | 830 | 1.5 |
| Dapdiamide C | Leucine | 7820 | 1.6 |
Data sourced from Hollenhorst et al., 2009.[1]
The lower Km value for valine suggests that the enzyme DdaF has a higher affinity for this amino acid, potentially leading to a more efficient production of this compound under substrate-limiting conditions.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
The primary antibacterial target of the dapdiamide family is glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in the biosynthesis of the bacterial cell wall precursor UDP-N-acetylglucosamine.[2] By inhibiting this enzyme, dapdiamides disrupt the integrity of the bacterial cell wall, leading to cell death. The proposed mechanism involves the irreversible inactivation of the enzyme.
Caption: Proposed mechanism of action for dapdiamides.
Antimicrobial Activity
A study comparing this compound and its epoxidated analog, dapdiamide E, provides some quantitative data.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and E
| Compound | MIC against Erwinia amylovora 273 (μM) | MIC against Escherichia coli NR698 (μM) |
| This compound | 104 | >417 |
| Dapdiamide E | 8.8 | 208 |
Data sourced from Hollenhorst et al., 2011.
This data suggests that the epoxidation of the fumaramic acid moiety significantly enhances the antibacterial activity. Further studies are required to quantitatively compare the potency of dapdiamides A, B, and C.
Experimental Protocols
Bioassay-Guided Fractionation for Dapdiamide Isolation
The isolation of dapdiamides from P. agglomerans cultures was achieved through bioassay-guided fractionation. This process involves separating crude extracts into fractions and testing each fraction for biological activity to guide further purification steps.
Caption: Workflow for the isolation of dapdiamides.
Protocol Details:
-
Culture and Extraction: P. agglomerans strain CU0119 was cultured, and the cell-free supernatant was passed over an Amberlite XAD-16 resin.
-
Elution and Initial Bioassay: The resin was washed, and the active compounds were eluted with methanol. The eluate was dried and assayed for activity against E. amylovora.[2]
-
Reversed-Phase Chromatography: The active material was further purified by reversed-phase C-18 chromatography using a methanol/water step gradient.[2]
-
HPLC Purification: Active fractions from the C-18 column were subjected to semipreparative HPLC on a C-18 column with a water/methanol gradient to yield pure dapdiamides A, B, and C.[2]
Antimicrobial Susceptibility Testing: Agar (B569324) Diffusion Bioassay
The antimicrobial activity of dapdiamide-containing fractions and pure compounds was determined using an agar diffusion bioassay against Erwinia amylovora.
Protocol Details:
-
Media Preparation: Bioassays were conducted using glucose-asparagine (GA) medium.[2]
-
Bacterial Culture: An overnight culture of E. amylovora was diluted into warm, sterile top agar.
-
Sample Application: Aliquots of the test samples were spotted onto the surface of the agar.
-
Incubation and Observation: The plates were incubated overnight at room temperature, and the zones of inhibition around the sample spots were measured to determine antimicrobial activity.[2]
Conclusion
Dapdiamides A, B, and C represent a closely related group of antibiotics with a shared mechanism of action targeting bacterial cell wall synthesis. While their biosynthesis shows a preference for the incorporation of valine (this compound), a comprehensive, direct comparison of their antimicrobial potencies is a clear area for future research. The available data on this compound and its epoxidated analog highlight the potential for structural modifications to significantly enhance activity. Further investigation into the structure-activity relationships of the dapdiamide class could pave the way for the development of novel antibacterial agents.
References
Comparative Guide to the Synergistic Effects of Ceftazidime-Avibactam and Aztreonam Against Multi-Drug Resistant Bacteria
The emergence of multi-drug resistant (MDR) bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to public health. These enzymes confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often the last line of defense. This guide provides a comparative analysis of the synergistic antibiotic combination of ceftazidime-avibactam and aztreonam (B1666516), a promising therapeutic strategy to overcome this resistance. This combination has demonstrated considerable efficacy in treating infections caused by MBL-producing Enterobacterales.[1][2][3][4][5]
Mechanism of Synergy
The synergistic relationship between ceftazidime-avibactam and aztreonam is based on their complementary mechanisms of action against MDR bacteria. Aztreonam, a monobactam antibiotic, is stable against hydrolysis by MBLs but is often ineffective due to the co-production of other β-lactamases such as AmpC, extended-spectrum β-lactamases (ESBLs), and serine carbapenemases.[1][6] Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor combined with the cephalosporin (B10832234) ceftazidime, potently inhibits these other β-lactamases.[1] By neutralizing these enzymes, avibactam protects aztreonam from degradation, allowing it to exert its bactericidal activity against MBL-producing pathogens.[1][6]
Caption: Mechanism of synergy between ceftazidime-avibactam and aztreonam.
Quantitative Analysis of Synergy
The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated from data obtained through checkerboard assays, which assess the minimum inhibitory concentration (MIC) of each antibiotic alone and in combination.[7][8] The interaction is defined as follows:
| Bacterial Strain Type | Antibiotic Combination | FIC Index | Interpretation | Reference |
| Carbapenem-Resistant Klebsiella pneumoniae (CRKP) | Ceftazidime-Avibactam + Aztreonam | 90.7% of isolates had an FIC index ≤ 0.5 | Synergy | [5] |
| CRKP producing Class A enzymes | Ceftazidime-Avibactam + Aztreonam | 93.5% of isolates had an FIC index ≤ 0.5 | Synergy | [5] |
| CRKP producing Class B enzymes (MBLs) | Ceftazidime-Avibactam + Aztreonam | 85.3% of isolates had an FIC index ≤ 0.5 | Synergy | [5] |
| CRKP producing Class D enzymes | Ceftazidime-Avibactam + Aztreonam | 72.7% of isolates had an FIC index ≤ 0.5 | Synergy | [5] |
| MBL-producing Enterobacterales | Ceftazidime-Avibactam + Aztreonam | 100% of isolates showed synergy | Synergy | [2] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[10][11][12]
Objective: To determine the MIC of two antibiotics alone and in combination to calculate the FIC index.
Materials:
-
96-well microtiter plates
-
Ceftazidime-avibactam and aztreonam stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Mueller-Hinton broth
-
Incubator
Methodology:
-
Preparation of Antibiotic Dilutions: Serial dilutions of ceftazidime-avibactam are prepared horizontally across the microtiter plate, while serial dilutions of aztreonam are prepared vertically. This creates a matrix of varying concentrations of both antibiotics in each well.[8]
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/ml).[8]
-
Controls: Wells with each antibiotic alone are included to determine their individual MICs. A growth control well without any antibiotics is also included.
-
Incubation: The plate is incubated at 35°C for 18-24 hours.[8]
-
Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic(s) that visibly inhibits bacterial growth.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
References
- 1. mjima.org [mjima.org]
- 2. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Study on the invitro synergistic susceptibility and biofilm inhibition mechanism of ceftazidime-avibactam combined with aztreonam against carbapenem-resistant Klebsiella pneumoniae [frontiersin.org]
- 6. Frontiers | Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools [frontiersin.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
Comparative Analysis of Dapdiamide A and Other Glucosamine-6-Phosphate Synthase Inhibitors in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of dapdiamide A and other antibiotics targeting glucosamine-6-phosphate synthase (GlmS), a key enzyme in bacterial cell wall biosynthesis. The development of novel antibiotics is crucial in the face of rising antimicrobial resistance. Understanding the potential for cross-resistance among antibiotics with similar mechanisms of action is a critical aspect of this endeavor. While direct cross-resistance studies involving this compound are not extensively available in the public domain, this guide synthesizes existing data on its activity and that of other GlmS inhibitors to offer a preliminary comparative analysis.
Introduction to this compound and GlmS Inhibition
This compound is a member of the dapdiamide family of antibiotics, which are tripeptides produced by the bacterium Pantoea agglomerans. The proposed mechanism of action for dapdiamides is the inhibition of glucosamine-6-phosphate synthase (GlmS). GlmS catalyzes the formation of glucosamine-6-phosphate, an essential precursor for the biosynthesis of peptidoglycan in bacteria and chitin (B13524) in fungi. By inhibiting this enzyme, dapdiamides disrupt the integrity of the cell wall, leading to cell death.
A critical component of the dapdiamide biosynthetic gene cluster is the ddaI gene, which encodes a predicted transmembrane efflux pump. This pump confers resistance to the producing organism, highlighting a natural resistance mechanism to this class of antibiotics[1].
Comparative Antimicrobial Activity
Quantitative data on the antimicrobial activity of this compound is primarily focused on its efficacy against the plant pathogen Erwinia amylovora. To provide a comparative landscape, this section presents available Minimum Inhibitory Concentration (MIC) data for this compound alongside other notable GlmS inhibitors, bacilysin (B1667699) and Nva-FMDP. It is important to note that the data is sourced from different studies and direct, head-to-head comparative studies are lacking.
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Erwinia amylovora | Not specified in available literature | |
| Bacilysin | Staphylococcus aureus | 1–10 | [1] |
| Escherichia coli | 1–10 | [1] | |
| Candida albicans | 10–50 | [1] | |
| Nva-FMDP | Candida albicans | 0.05–50 | |
| Fluconazole-resistant Candida auris | 8 (50-60% inhibition) | [2] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in studying these inhibitors, the following diagrams are provided.
Caption: GlmS Inhibition Pathway.
The above diagram illustrates the role of Glucosamine-6-Phosphate Synthase (GlmS) in the bacterial cell wall biosynthesis pathway and its inhibition by this compound and other related antibiotics.
Caption: MIC Determination Workflow.
This workflow outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
Experimental Protocols
Glucosamine-6-Phosphate Synthase (GlmS) Inhibition Assay
A common method to assess the inhibitory activity of compounds against GlmS involves a coupled enzyme assay.
-
Enzyme Source: Purified recombinant GlmS enzyme.
-
Assay Principle: The production of glucosamine-6-phosphate by GlmS is coupled to the oxidation of NADH by a second enzyme, such as glucose-6-phosphate dehydrogenase. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically.
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl), fructose-6-phosphate, glutamine, the coupling enzyme, NADH, and the test inhibitor (e.g., this compound) at various concentrations.
-
Assay Procedure: The reaction is initiated by the addition of GlmS. The change in absorbance at 340 nm is recorded over time.
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations.
Antimicrobial Susceptibility Testing for Erwinia amylovora
The Kirby-Bauer disk diffusion method or broth microdilution method are standard procedures for determining the susceptibility of E. amylovora to antibiotics.
-
Bacterial Inoculum: A standardized suspension of E. amylovora (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Media: Mueller-Hinton agar (B569324) or broth is commonly used.
-
Disk Diffusion Method:
-
A sterile swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Paper disks impregnated with a known concentration of the antibiotic are placed on the agar surface.
-
The plate is incubated at an appropriate temperature (e.g., 28°C) for 24-48 hours.
-
The diameter of the zone of inhibition around each disk is measured to determine susceptibility.
-
-
Broth Microdilution Method:
-
Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plate is incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Discussion on Cross-Resistance
While specific data on cross-resistance involving this compound is not available, the potential for such a phenomenon exists among antibiotics that target the same enzyme. Resistance to GlmS inhibitors can arise through several mechanisms:
-
Target Modification: Mutations in the glmS gene can alter the enzyme's structure, reducing the binding affinity of the inhibitor.
-
Efflux Pumps: Overexpression of efflux pumps, such as the DdaI pump in the dapdiamide-producing organism, can actively transport the antibiotic out of the cell, preventing it from reaching its target.
-
Reduced Permeability: Changes in the bacterial cell envelope can limit the uptake of the antibiotic.
If a bacterial strain develops resistance to one GlmS inhibitor through target modification, it is highly likely to exhibit cross-resistance to other inhibitors that bind to the same site on the enzyme. However, if resistance is mediated by an efflux pump specific to one compound, cross-resistance to other GlmS inhibitors may not occur, especially if they are not substrates for that particular pump. Further research is imperative to elucidate the specific cross-resistance profiles of this compound and other GlmS inhibitors to guide future drug development and clinical use.
References
Comparative Efficacy of Dapdiamide A and Alternative Antibiotics Against Multidrug-Resistant Bacteria: A Guide for Researchers
A comprehensive analysis of the available data on Dapdiamide A reveals a significant gap in our understanding of its efficacy against clinically relevant multidrug-resistant (MDR) bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). While initial research has elucidated the biosynthetic pathway and mechanism of action of dapdiamides, primarily against the plant pathogen Erwinia amylovora, there is a notable absence of published quantitative data, including Minimum Inhibitory Concentrations (MICs), for their activity against human pathogens.[1][2][3][4]
This guide, therefore, aims to provide a detailed comparison based on the currently available scientific literature. It will focus on Daptomycin, a well-established and potent antibiotic used in the treatment of infections caused by Gram-positive MDR bacteria, as a benchmark for comparison. Furthermore, this document will outline the standard experimental protocols that would be necessary to evaluate the efficacy of novel compounds like this compound, offering a framework for future research in this critical area.
Overview of this compound
Dapdiamides are a family of tripeptide antibiotics that were first isolated from Pantoea agglomerans.[1][3][4] Their proposed mechanism of action involves the inhibition of glucosamine-6-phosphate synthase (GlmS), a crucial enzyme in the bacterial cell wall biosynthesis pathway.[5] Structurally similar synthetic compounds, methoxyfumaroyl-DAP-dipeptides, have demonstrated broad-spectrum activity, suggesting a potential for the dapdiamide scaffold in antibiotic development.[5] However, to date, the antibacterial spectrum of naturally occurring dapdiamides against human MDR pathogens remains uncharacterized in published literature.
Comparator Antibiotic: Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic that exhibits rapid bactericidal activity against a wide range of Gram-positive bacteria, including MRSA and VRE. Its unique mechanism of action involves the disruption of the bacterial cell membrane's functional integrity.
Quantitative Efficacy Data: Daptomycin
The following tables summarize the in vitro activity of Daptomycin against MRSA and VRE, as reported in various studies.
Table 1: In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Study Reference | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Study 1 | 32 | 0.5 | 0.5 | ≤0.125 - 2 |
| Study 2 | Not Specified | Not Reported | 1 | Not Reported |
Table 2: In Vitro Activity of Daptomycin against Vancomycin-Resistant Enterococci (VRE)
| Study Reference | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Study 1 | 38 | Not Reported | 4 | Not Reported |
Experimental Protocols for Efficacy Testing
To ascertain the potential efficacy of this compound against MDR bacteria, a series of standardized in vitro and in vivo experiments would be required. The following are detailed protocols for key assays.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in the wells that shows no visible turbidity.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol:
-
Bacterial Culture Preparation: Grow the test organism in CAMHB to the early logarithmic phase.
-
Exposure to Antimicrobial Agent: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial culture. A growth control with no antibiotic is included.
-
Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent.
In Vivo Efficacy in a Murine Infection Model
Animal models are crucial for evaluating the therapeutic potential of a new antibiotic in a living organism.
Protocol:
-
Animal Model: Use a relevant animal model, such as a neutropenic mouse thigh infection model or a systemic infection model.
-
Infection: Inoculate the animals with a standardized dose of the target MDR bacterium (e.g., MRSA).
-
Treatment: Administer the test compound (e.g., this compound) at various doses and schedules. A control group receiving a vehicle or a standard-of-care antibiotic (e.g., Daptomycin) should be included.
-
Efficacy Assessment: At a specified time post-infection, euthanize the animals and determine the bacterial load (CFU/g) in the target tissue (e.g., thigh muscle or spleen).
-
Data Analysis: Compare the bacterial loads between the treated and control groups to determine the in vivo efficacy of the compound.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental protocols and the proposed mechanism of action of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Time-Kill Kinetic Assay.
Caption: Proposed mechanism of action of this compound.
Conclusion and Future Directions
While this compound presents an interesting chemical scaffold with a novel mechanism of action, the current lack of efficacy data against clinically significant multidrug-resistant bacteria prevents a direct comparison with established antibiotics like Daptomycin. The research community is encouraged to undertake the necessary in vitro and in vivo studies, following standardized protocols as outlined in this guide, to fully elucidate the therapeutic potential of dapdiamides. Such research is imperative in the global effort to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dapdiamides, tripeptide antibiotics formed by unconventional amide ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ATP-dependent amide ligases DdaG and DdaF assemble the fumaramoyl-dipeptide scaffold of the dapdiamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling dapdiamide A
Essential Safety and Handling Guide for Dapdiamide A
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 or equivalent | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Nitrile Gloves | Chemical-resistant | Prevents skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects skin and clothing from contamination.[1][2] |
| Respiratory Protection | Fume Hood | N/A | Recommended when handling the powder to avoid inhalation of dust.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3]
-
For procedures that may generate dust or aerosols, such as weighing or reconstitution, conduct the work within a certified chemical fume hood.[1][2]
2. Handling the Solid Compound:
-
Before handling, visually inspect the container for any damage.
-
To prevent inhalation of fine particles, avoid creating dust.[1][4]
-
Use clean, dedicated spatulas and weighing papers for transferring the substance.[1]
-
Keep the container tightly sealed when not in use.[4]
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
If using volatile organic solvents, ensure adequate ventilation and handle within a fume hood.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in laboratory areas where chemicals are handled.
5. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of in accordance with institutional, local, state, and federal regulations.
-
Solid Waste:
-
Collect all contaminated solid materials, including used gloves, weighing papers, and pipette tips, in a designated and clearly labeled hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a labeled, sealed container for liquid chemical waste.[2]
-
Do not pour chemical waste down the drain.
-
-
Decontamination:
-
Clean all contaminated surfaces and equipment with an appropriate solvent and cleaning agent.
-
Dispose of the cleaning materials as hazardous waste.
-
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
